molecular formula C10H24N2O4Si B047222 N-(Triethoxysilylpropyl)urea CAS No. 116912-64-2

N-(Triethoxysilylpropyl)urea

Katalognummer: B047222
CAS-Nummer: 116912-64-2
Molekulargewicht: 264.39 g/mol
InChI-Schlüssel: LVNLBBGBASVLLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(Triethoxysilylpropyl)urea is a versatile organosilane coupling agent that integrates a reactive urea moiety with hydrolyzable triethoxysilyl groups. This unique bifunctional structure enables it to form robust bridges between organic polymers and inorganic surfaces, making it a critical component in advanced materials research and development. Primary Research Applications: Hybrid Materials & Nanocomposites: Serves as a precursor in the sol-gel synthesis of functionalized polysilsesquioxanes and xerogels. Research demonstrates its use in creating urea-containing membranes for CO₂ separation applications, showing promising permselectivity. Surface Modification: Used to engineer the surface properties of glass fibers, silica nanoparticles, and other inorganic substrates to enhance compatibility and adhesion with various polymer matrices in composites. Advanced Synthesis: Functions as a key silicon source for the one-pot hydrothermal synthesis of water-soluble, fluorescent silicon nanoparticles (SiNPs). These SiNPs are applied as sensitive fluorescent probes for the label-free detection of analytes like sulfadiazine sodium. Polymer Science: Employed as an adhesion promoter and cross-linking agent in formulating high-performance epoxy, phenolic, and polyurethane-based adhesives, sealants, coatings, and engineering plastics, improving durability and bond strength. Mechanism of Action: The compound's functionality stems from its dual reactivity. The triethoxysilyl group undergoes hydrolysis to form reactive silanols, which can condense with hydroxylated inorganic surfaces (e.g., glass, metals) or other silanols to form stable siloxane bonds (-Si-O-Si-). Concurrently, the urea functional group (-NH-CO-NH₂) provides strong hydrogen-bonding capability and polar interactions, allowing it to integrate effectively into organic polymer networks. This synergistic action significantly improves interfacial adhesion in composite materials. Note: This product is intended for research applications and is not for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-triethoxysilylpropylurea
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InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4Si
Source PubChem
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DSSTOX Substance ID

DTXSID5044493
Record name 1-[3-(Triethoxysilyl)propyl]urea
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Molecular Weight

264.39 g/mol
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Physical Description

Liquid
Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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CAS No.

23779-32-0, 116912-64-2
Record name Ureidopropyltriethoxysilane
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name Urea, N-[3-(triethoxysilyl)propyl]-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-(Triethoxysilylpropyl)urea, a bifunctional organosilane widely utilized as a coupling agent and adhesion promoter. The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, data presentation, and process visualization.

Introduction

This compound, also known as ureidopropyltriethoxysilane, is a versatile molecule that bridges the interface between inorganic and organic materials. Its chemical structure features a triethoxysilyl group, which can form robust siloxane bonds (Si-O-Si) with inorganic substrates like glass and metal oxides, and a terminal urea group, which enhances compatibility and adhesion with organic polymer matrices through mechanisms such as hydrogen bonding. This dual reactivity makes it an invaluable component in the formulation of advanced composites, coatings, adhesives, and sealants. In the context of drug development, its utility extends to the surface modification of nanoparticles and other drug delivery systems.

Core Synthesis Pathway: Aminosilylation of Urea

The most prevalent and industrially viable method for synthesizing this compound is the reaction between 3-Aminopropyltriethoxysilane (APTES) and urea. This nucleophilic substitution reaction involves the attack of the primary amine group of APTES on the carbonyl carbon of urea, leading to the elimination of ammonia as a byproduct. This route is favored for its simplicity, high atom economy, and the avoidance of hazardous reagents like phosgene or isocyanates.[1][2]

The reaction can be controlled to favor the formation of the mono-substituted product, this compound, or the di-substituted product, N,N'-bis(3-triethoxysilylpropyl)urea, by adjusting the stoichiometric ratio of the reactants. For the target compound, a 1:1 molar ratio of APTES to urea is theoretically required.

Alternative Synthesis Routes:
  • Reaction with Ethyl Carbamate: An alternative method involves the reaction of γ-aminopropyl triethoxysilane with ethyl carbamate, often in the presence of a catalyst such as dibutyltin oxide (DBTO).[3]

  • Isocyanate-Amine Reaction: A highly efficient but more hazardous route involves the reaction of 3-(triethoxysilyl)propyl isocyanate with ammonia. This method requires stringent safety precautions due to the toxicity of isocyanates.

Experimental Protocol: Synthesis from APTES and Urea

This section details a laboratory-scale protocol for the synthesis of this compound. The procedure is adapted from established methods for analogous trimethoxysilyl compounds.

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Urea

  • Anhydrous Toluene (optional, for solvent-based reaction)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer and temperature controller (e.g., heating mantle)

  • Gas bubbler with dilute acid for ammonia trapping

  • Vacuum pump (for solvent removal and driving reaction to completion)

  • Rotary evaporator

Step-by-Step Procedure:
  • Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a thermometer, and a condenser. The outlet of the condenser should be connected via tubing to a gas bubbler containing dilute hydrochloric acid to neutralize the ammonia byproduct.

  • Reactant Charging: For the synthesis of the mono-substituted product, charge the flask with urea and 3-Aminopropyltriethoxysilane (APTES) in a 1:1 molar ratio.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions involving atmospheric moisture, which can cause premature hydrolysis of the triethoxysilyl groups.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the flask to a temperature of 120-130°C. Maintain this temperature, and ammonia gas will begin to evolve, which will be neutralized in the acid trap. Monitor the reaction progress by observing the cessation of ammonia evolution. The reaction is typically carried out for 4-8 hours.

  • Driving to Completion (Optional): After the initial reaction period, a vacuum can be applied to the system while maintaining the temperature to remove the last traces of ammonia and drive the reaction equilibrium towards the product.

  • Cooling and Product Isolation: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature under the nitrogen atmosphere. The resulting product is crude this compound.

  • Purification: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. For higher purity, the product can be purified by vacuum distillation.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters and expected outcomes for the synthesis of ureido silanes.

ParameterValue/RangePurpose/Impact
Reactant Ratio (APTES:Urea) 1:1 (for mono-substitution)Determines the primary product. An excess of APTES would favor the di-substituted product.
Temperature 120°C - 130°CProvides sufficient activation energy for the nucleophilic attack and ammonia elimination.
Pressure Atmospheric, followed by vacuumInitial reaction at atmospheric pressure; vacuum is applied to remove ammonia and drive the reaction to completion.
Reaction Time 4 - 8 hoursEnsures the reaction proceeds to a high conversion.
Solvent Solvent-free or Anhydrous TolueneA solvent-free approach reduces cost and simplifies purification. Toluene can aid in heat transfer and mixing.
Catalyst None requiredThe inherent reactivity of the amine and urea is sufficient at the specified temperature.
Expected Purity ~95% (commercial grade)Purity can be increased with further purification steps like vacuum distillation.[1]

Visualization of Pathways and Workflows

Synthesis Pathway

The following diagram illustrates the primary chemical reaction for the synthesis of this compound from 3-Aminopropyltriethoxysilane and Urea.

Synthesis_Pathway APTES 3-Aminopropyltriethoxysilane (APTES) Product This compound APTES->Product + Urea - NH3 120-130°C Urea Urea Ammonia Ammonia (NH3)

Caption: Synthesis of this compound via aminosilylation of urea.

Experimental Workflow

This diagram outlines the key steps of the laboratory synthesis process.

Experimental_Workflow Start Start Setup Assemble Reactor (Flask, Stirrer, Condenser) Start->Setup Charge Charge APTES & Urea (1:1) Setup->Charge Purge Purge with Nitrogen Charge->Purge React Heat to 120-130°C (4-8 hours) Purge->React Cool Cool to Room Temperature React->Cool Isolate Isolate Crude Product Cool->Isolate Purify Purify (Vacuum Distillation) Isolate->Purify End End Product Purify->End

Caption: A typical experimental workflow for the synthesis of this compound.

Application Workflow: Nanoparticle Surface Functionalization

For drug development professionals, a key application of this compound is the surface modification of nanoparticles for drug delivery. The urea functionality can enhance loading capacity through hydrogen bonding. This diagram illustrates a general workflow for this application.

Nanoparticle_Functionalization Start Start: Nanoparticles (e.g., Silica) Dispersion Disperse Nanoparticles in Anhydrous Solvent Start->Dispersion Silane_Add Add this compound Dispersion->Silane_Add Reaction Reaction under Inert Atmosphere (Reflux) Silane_Add->Reaction Washing Purify by Centrifugation and Washing Reaction->Washing Drying Dry Functionalized Nanoparticles Washing->Drying Characterization Characterize Surface (FTIR, TGA, etc.) Drying->Characterization End Urea-Functionalized Nanoparticles Characterization->End

Caption: Workflow for surface functionalization of nanoparticles with this compound.

Conclusion

The synthesis of this compound via the reaction of 3-Aminopropyltriethoxysilane and urea presents a robust and straightforward method for producing this valuable organosilane. By carefully controlling key reaction parameters such as temperature, stoichiometry, and atmosphere, high yields of a high-purity product can be consistently achieved. Its unique bifunctional nature makes it a critical component in the development of high-performance materials and a versatile tool for the surface modification of substrates in various fields, including potential applications in advanced drug delivery systems.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Kinetics of N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of N-(Triethoxysilylpropyl)urea (UPS). UPS is a versatile organosilane compound widely utilized as a coupling agent and a precursor in the synthesis of hybrid organic-inorganic materials through sol-gel processes. A thorough understanding of its reaction kinetics is paramount for controlling material properties and optimizing performance in various applications, including drug delivery systems, coatings, and surface modifications.

Core Concepts: Hydrolysis and Condensation

The utility of this compound stems from the reactivity of its triethoxysilyl group. This group undergoes a two-step reaction: hydrolysis followed by condensation.

Hydrolysis: In the presence of water, the three ethoxy groups (-OC2H5) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct. This reaction is catalyzed by acids or bases.

Condensation: The newly formed silanol groups are reactive and can condense with each other or with hydroxyl groups on a substrate surface. This process forms stable siloxane bonds (Si-O-Si), leading to the formation of a cross-linked network or adhesion to a surface.

Hydrolysis_Condensation UPS This compound (R-Si(OC₂H₅)₃) Silanetriol Silanetriol Intermediate (R-Si(OH)₃) UPS->Silanetriol + 3H₂O - 3C₂H₅OH (Hydrolysis) Siloxane Siloxane Network (R-Si-O-Si-R) Silanetriol->Siloxane Condensation Adhesion Adhesion to Substrate (R-Si-O-Substrate) Silanetriol->Adhesion Condensation Substrate Substrate-OH

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Quantitative Kinetic Data

While specific kinetic data for this compound is limited in publicly available literature, the kinetics are comparable to other triethoxysilane derivatives, such as tetraethoxysilane (TEOS). The following table summarizes the available quantitative data and estimations based on related compounds.

ParameterValueConditionsNotes
Hydrolysis
Rate Constant (k)Not specified-The hydrolysis of alkoxysilanes typically follows pseudo-first-order kinetics.
Half-life (t½)30 - 60 minutesNeutral aqueous media, room temperatureComparable to TEOS derivatives.
Activation Energy (Ea)45 - 65 kJ/mol-Typical range for triethoxysilane derivatives.
Condensation
Rate Constant (k)Not specified-Highly dependent on pH, catalyst, and concentration of silanol groups.
Activation Energy (Ea)Not specified-Generally, condensation is the slower, rate-determining step in the overall process.

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are significantly influenced by several factors:

  • pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7. Acidic conditions (pH 4-5) are often preferred for controlled hydrolysis as they accelerate the reaction while minimizing the rate of condensation. Basic conditions significantly accelerate condensation, which can lead to rapid gelation.

  • Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, following the Arrhenius equation.

  • Water/Silane Ratio: A sufficient amount of water is necessary to drive the hydrolysis reaction to completion.

  • Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water, thereby influencing the reaction rates.

  • Catalysts: Besides acid and base catalysis, other catalysts such as organotin compounds can be employed to control the reaction kinetics.

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis and condensation can be monitored using various analytical techniques. Below are detailed protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

In-Situ ATR-FTIR Spectroscopy for Monitoring Hydrolysis and Condensation

This method allows for real-time monitoring of the changes in functional groups during the reaction.

Materials and Equipment:

  • This compound

  • Deionized water

  • Ethanol (or other suitable solvent)

  • Acid or base catalyst (e.g., HCl or NH4OH)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with a magnetic stirrer

Experimental Workflow:

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solution Prepare reaction mixture (UPS, water, solvent, catalyst) Background Acquire background spectrum of solvent mixture Prep_Solution->Background Initiate Initiate reaction by adding catalyst or UPS Background->Initiate Monitor Collect FTIR spectra at regular time intervals Initiate->Monitor Track_Peaks Track changes in characteristic peak intensities Monitor->Track_Peaks Kinetics Determine reaction kinetics Track_Peaks->Kinetics

Caption: Experimental workflow for monitoring kinetics using FTIR spectroscopy.

Procedure:

  • Solution Preparation: In the reaction vessel, prepare a solution of this compound in the chosen solvent (e.g., ethanol). Add the required amount of deionized water.

  • Background Spectrum: Immerse the ATR probe into the solution before adding the catalyst and acquire a background spectrum.

  • Reaction Initiation: Initiate the reaction by adding the acid or base catalyst to the solution while stirring.

  • Data Acquisition: Immediately start collecting FTIR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the changes in the intensity of the following characteristic infrared absorption bands:

    • Disappearance of Si-O-C bonds: around 1100-1000 cm⁻¹ and 960 cm⁻¹, indicating hydrolysis.

    • Appearance of Si-OH bonds: a broad band around 3700-3200 cm⁻¹ and a sharper band around 950-850 cm⁻¹, indicating the formation of silanols.

    • Appearance of Si-O-Si bonds: a broad band around 1130-1000 cm⁻¹, indicating condensation.

By plotting the absorbance of these peaks against time, the reaction rates can be determined.

¹H and ²⁹Si NMR Spectroscopy for Kinetic Analysis

NMR spectroscopy provides detailed structural information and allows for the quantification of different species present in the reaction mixture over time.

Materials and Equipment:

  • This compound

  • D₂O (as a solvent and source of deuterium for hydrolysis)

  • Deuterated solvent (e.g., ethanol-d6)

  • NMR spectrometer

  • NMR tubes

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare reaction mixture in an NMR tube Acquire_Spectra Acquire ¹H and ²⁹Si NMR spectra at different time points Prepare_Sample->Acquire_Spectra Integrate_Peaks Integrate peaks corresponding to different species Acquire_Spectra->Integrate_Peaks Calculate_Kinetics Calculate concentrations and determine reaction rates Integrate_Peaks->Calculate_Kinetics

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve this compound in a deuterated solvent. Add a known amount of D₂O to initiate the hydrolysis.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ²⁹Si NMR spectra at various time intervals.

  • Data Analysis:

    • ¹H NMR: Monitor the decrease in the signal intensity of the ethoxy protons (-O-CH₂-CH₃) and the appearance of the signal for ethanol.

    • ²⁹Si NMR: This is a powerful technique to distinguish between the unhydrolyzed silane (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed silanetriol (T²), and condensed species (T³). By integrating the peaks corresponding to these different silicon environments, their respective concentrations can be determined over time, allowing for the calculation of rate constants for each step of the hydrolysis and condensation process.

Role in Sol-Gel Processes

The hydrolysis and condensation of this compound are the fundamental reactions in the sol-gel process. This process is used to create a "sol" (a colloidal suspension of particles) that evolves into a "gel" (a three-dimensional network). The urea functionality of UPS can form hydrogen bonds, which can influence the structure and properties of the resulting gel. By carefully controlling the reaction kinetics through the parameters mentioned above, the microstructure and properties of the final material, such as porosity, surface area, and mechanical strength, can be tailored for specific applications.

Conclusion

A comprehensive understanding of the hydrolysis and condensation kinetics of this compound is crucial for its effective application in materials science and drug development. While specific kinetic data for this compound is not extensively documented, the principles governing the behavior of other trialkoxysilanes provide a solid foundation for predicting and controlling its reactivity. The experimental protocols outlined in this guide offer a systematic approach to investigating these kinetics, enabling researchers to optimize reaction conditions and tailor the properties of the resulting materials for their desired applications. Further research to determine the precise rate constants and activation energies for both hydrolysis and condensation of this compound under various conditions would be highly valuable to the scientific community.

Unveiling the Thermal Behavior of N-(Triethoxysilylpropyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Triethoxysilylpropyl)urea, a versatile organosilane, plays a crucial role in various applications, including as a coupling agent and in the synthesis of advanced materials. A thorough understanding of its thermal stability and decomposition profile is paramount for its effective and safe implementation. This technical guide provides an in-depth analysis of the thermal characteristics of this compound, detailing experimental methodologies, decomposition pathways, and quantitative data based on analogous compounds.

Thermal Decomposition Profile

The thermal decomposition is anticipated to occur in distinct stages:

  • Initial Phase (below 200°C): This stage is typically characterized by a minor weight loss attributed to the evaporation of physically adsorbed water or other volatile impurities.[2]

  • Urea Decomposition (approximately 200-400°C): The primary and most significant weight loss occurs in this temperature range, corresponding to the decomposition of the urea linkage.[2] This breakdown is a complex process that can yield isocyanate intermediates and ammonia.[1]

  • Organic Fragment Degradation and Silanol Condensation (approximately 400-600°C): Following the initial urea breakdown, further degradation of the remaining organic fragments occurs. Concurrently, the triethoxysilyl groups can undergo hydrolysis and condensation to form a more stable siloxane network.[2]

  • Formation of Stable Residue (above 600°C): At higher temperatures, the organic components are largely eliminated, leaving behind a stable inorganic residue, primarily silica-based.[2]

Quantitative Thermal Analysis Data

The following table summarizes the estimated thermal decomposition data for this compound, based on the behavior of analogous ureido-silane compounds. It is crucial to note that these values are estimations and may vary depending on the specific experimental conditions.

Temperature Range (°C)Estimated Weight Loss (%)Description
< 2001 - 5Loss of adsorbed water and volatile impurities.[2]
200 - 40030 - 50Decomposition of the N-(propyl)urea structure.[2]
400 - 60010 - 20Further degradation of organic fragments and condensation of silanol groups.[2]
> 600RemainderFormation of a stable inorganic (silica-like) residue.[2]

Experimental Protocols

To accurately assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup: Purge the TGA instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Equilibration: Equilibrate the sample at a starting temperature of 30°C.

  • Heating Program: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[2]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins.

    • Calculate the percentage weight loss in the different temperature regions corresponding to the specific decomposition events.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition, and to measure the associated enthalpy changes.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a 3-7 mg sample of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Equilibration: Equilibrate the sample at a starting temperature of 0°C.

  • Heating Program: Ramp the temperature from 0°C to 400°C at a constant heating rate of 10°C/min.[2]

  • Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the peak temperatures and calculate the enthalpy of each transition by integrating the peak area.

Decomposition Pathway and Visualization

The primary thermal decomposition of the urea moiety in this compound is expected to proceed through the formation of an isocyanate intermediate and the release of ammonia. This is a common decomposition pathway for urea derivatives.

Decomposition_Pathway This compound This compound Isocyanate_Intermediate 3-(Triethoxysilyl)propyl isocyanate This compound->Isocyanate_Intermediate Heat (Δ) Ammonia Ammonia (NH3) This compound->Ammonia Heat (Δ) Further_Decomposition_Products Further Decomposition Products Isocyanate_Intermediate->Further_Decomposition_Products

Caption: Proposed thermal decomposition pathway of the urea linkage.

The overall workflow for a comprehensive thermal analysis of this compound involves a sequential approach, often complemented by techniques to analyze the evolved gases, such as mass spectrometry or Fourier-transform infrared spectroscopy.

Experimental_Workflow cluster_analysis Thermal Analysis cluster_data Data Interpretation TGA Thermogravimetric Analysis (TGA) Decomposition_Profile Decomposition Profile (Temperature Ranges, % Weight Loss) TGA->Decomposition_Profile DSC Differential Scanning Calorimetry (DSC) Thermal_Transitions Thermal Transitions (Melting, Decomposition Enthalpy) DSC->Thermal_Transitions Decomposition_Mechanism Decomposition Mechanism Decomposition_Profile->Decomposition_Mechanism Thermal_Transitions->Decomposition_Mechanism Sample This compound Sample Sample->TGA Sample->DSC

Caption: Workflow for the thermal analysis of this compound.

References

N-(Triethoxysilylpropyl)urea CAS number 23779-32-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(Triethoxysilylpropyl)urea (CAS: 23779-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 23779-32-0, is a bifunctional organosilane that serves as a versatile coupling agent and surface modifier.[1] Its molecular structure incorporates a hydrolyzable triethoxysilyl group and a reactive organic ureido (urea) group.[1][2] This dual-reactivity allows it to form a durable bridge between inorganic materials (like glass, silica, and metals) and organic polymers (such as epoxy, urethane, and phenolic resins), making it a critical component in advanced materials, composites, coatings, and adhesives.[2][3] The triethoxysilyl terminus enables covalent bonding to hydroxylated inorganic surfaces, while the terminal urea group enhances adhesion and compatibility with polymer matrices through hydrogen bonding.[1][4]

Physicochemical and Thermal Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its handling, reactivity, and performance under various conditions.

PropertyValueReference(s)
CAS Number 23779-32-0[4]
Molecular Formula C₁₀H₂₄N₂O₄Si[4]
Molecular Weight 264.39 g/mol [4]
IUPAC Name N-[3-(triethoxysilyl)propyl]urea[3]
Appearance Colorless to almost colorless clear liquid[4][5]
Density 0.91 - 1.024 g/mL at 25 °C[4][5][6]
Boiling Point 286 - 305.1 °C (Predicted)[4][6][7]
Melting Point -97 °C[4][5]
Flash Point 14.4 °C (58 °F)[4][7]
Refractive Index (n20/D) 1.39 - 1.443[4][6]
Water Solubility 7 g/L at 20 °C (Reacts slowly)[5]
Thermal Stability Stable up to 120°C[1]

Mechanism of Action: A Molecular Bridge

The efficacy of this compound as a coupling agent is rooted in its bifunctional structure, which allows it to chemically bond to both inorganic and organic materials. This process occurs in two primary stages: hydrolysis and condensation.

  • Hydrolysis : The triethoxysilyl group [-Si(OC₂H₅)₃] reacts with water, often catalyzed by acid or base, to replace the ethoxy groups with hydroxyl groups, forming reactive silanols [-Si(OH)₃].[1]

  • Condensation : These newly formed silanol groups can then react in two ways:

    • They condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[1]

    • They self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[1][8]

Simultaneously, the urea group [-NHCONH₂] at the other end of the molecule's propyl chain interacts with the organic polymer matrix, primarily through strong hydrogen bonds.[4] This dual action creates a robust and hydrolytically stable interface between the two dissimilar materials.

G cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation & Bonding Silane This compound R-Si(OC₂H₅)₃ Silanol Reactive Silanol R-Si(OH)₃ Silane->Silanol Acid/Base Catalyst Water Water (H₂O) Water->Silanol Ethanol Ethanol (Byproduct) Silanol->Ethanol Substrate Inorganic Substrate (with -OH groups) CovalentBond Stable Siloxane Bond (Si-O-Substrate) Substrate->CovalentBond Polymer Organic Polymer Matrix HBond Hydrogen Bonding Polymer->HBond CovalentBond->HBond Urea Group Interaction Silanol2 Reactive Silanol R-Si(OH)₃ Silanol2->CovalentBond

Mechanism: Hydrolysis and Condensation Pathway.

Applications and Performance

This compound is utilized across a wide range of industries to improve material performance and durability.

  • Composite Materials : It acts as a coupling agent to enhance the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices.[1] This results in significantly improved mechanical properties.

  • Adhesives and Sealants : As an adhesion promoter, it improves the bond strength and hydrolytic stability of adhesives and sealants on glass, metal, and other inorganic substrates.[3]

  • Paints and Coatings : It is used as an additive or primer to improve the adhesion of paints and coatings, enhancing resistance to moisture and corrosion.[2][3]

  • Rubber and Plastics : The compound is used to modify engineering rubber and plastic materials, improving their mechanical properties and durability.[1][3]

  • Surface Modification : It modifies the surface properties of substrates, which is a critical step in the development of biomaterials, drug delivery systems, and medical implants.[9][10]

The performance benefits of using this silane are quantifiable, as shown in the table below for glass fiber composite applications.

Performance MetricImprovementReference(s)
Interfacial Shear Strength 25-40% increase compared to untreated systems.[1]
Moisture Resistance Retention of 85-90% of dry strength after 1000 hours of water immersion.[1]
Mechanical Properties Improved flexural strength, tensile strength, and impact strength.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of ureido-silanes, surface modification of substrates, and fabrication of composites. While the synthesis protocol is adapted from the closely related N,N'-Bis(3-trimethoxysilylpropyl)urea due to the availability of detailed public data, the reaction principles are directly applicable.

Synthesis of Ureido-Silane

This protocol describes the synthesis via the reaction of an aminopropyl silane with urea, a common industrial method that avoids hazardous reagents.[11]

Materials and Equipment:

  • γ-Aminopropyl triethoxysilane

  • Urea (low water content)

  • Anhydrous Toluene (if solvent-based)

  • Three-necked flask with mechanical stirrer, thermometer, and condenser

  • Nitrogen gas inlet

  • Vacuum pump

  • Acid trap (for ammonia byproduct)

Procedure:

  • Setup : Assemble the three-necked flask setup under a nitrogen atmosphere to prevent moisture contamination.

  • Charging Flask : Charge the flask with γ-aminopropyl triethoxysilane and urea. A 2:1 molar ratio of aminopropyl silane to urea is typically used to favor the formation of bis-substituted products in related syntheses.[11]

  • Heating : Begin stirring and heat the mixture to 120-130°C. Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and should be captured in the acid trap.[11]

  • Vacuum Application : After the initial heating period, apply a vacuum (~ -0.09 MPa) while maintaining the temperature. Continue the reaction under vacuum for an additional 4 hours to drive the reaction to completion by removing the ammonia byproduct.[11]

  • Cooling and Isolation : Cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The resulting liquid is the ureido-silane product, which can be purified further by vacuum distillation if necessary.[4]

Characterization:

  • FTIR : Confirm the presence of the urea C=O stretching vibration and Si-O-C stretching vibrations.[4]

  • NMR : Use ¹H and ¹³C NMR to verify the propyl chain and urea structure.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_finish Workup & Purification A Charge Flask: - Aminopropyl Silane - Urea B Assemble Apparatus (N₂ Atmosphere) A->B C Heat to 120-130°C (4 hours) B->C D Apply Vacuum (4 hours) C->D E Cool to RT D->E F Solvent Removal (Rotary Evaporator) E->F G Final Product: Ureido-Silane F->G H Vacuum Distillation (Optional) G->H

Workflow for Ureido-Silane Synthesis.
Surface Modification of Silica Substrates

This protocol provides a general method for functionalizing siliceous surfaces (e.g., glass slides, silicon wafers) to improve adhesion.[5][8]

Materials:

  • Substrate (e.g., glass slide)

  • Acetone, Isopropanol, Deionized Water

  • Piranha solution (3:1 H₂SO₄ : H₂O₂) - EXTREME CAUTION

  • This compound

  • Anhydrous solvent (e.g., Toluene or Ethanol)

  • Acetic Acid (optional, for pH adjustment)

  • Beakers, Sonicator, Oven

Procedure:

  • Substrate Cleaning :

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 min each) to remove organic contaminants.

    • Dry the substrate with a stream of nitrogen.

  • Substrate Activation (in a fume hood with PPE) :

    • Immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes to generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate thoroughly with deionized water and dry in an oven at 110°C.

  • Silane Solution Preparation :

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., 95:5 ethanol/water).

    • To catalyze hydrolysis, adjust the pH to 4.5-5.5 with a small amount of acetic acid.[12]

    • Stir the solution for 1-2 hours to allow for sufficient hydrolysis of the ethoxy groups.[8]

  • Surface Treatment :

    • Immerse the activated substrate in the prepared silane solution for 30 minutes to 2 hours at room temperature.[8]

  • Rinsing and Curing :

    • Remove the substrate and rinse thoroughly with the anhydrous solvent to remove excess, unreacted silane.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.[4][5]

G A Substrate Cleaning (Sonication in Solvents) B Substrate Activation (Piranha Etch or O₂ Plasma) Generates -OH groups A->B E Substrate Immersion (30 min - 2 hours) B->E C Silane Solution Prep (1-2% in Solvent + H₂O, pH 4.5-5.5) D Hydrolysis (Stir 1-2 hours) C->D D->E F Rinsing (Remove excess silane) E->F G Curing (Oven at 110-120°C) F->G H Functionalized Surface G->H

Experimental Workflow for Surface Modification.

Safety and Handling

This compound is often supplied in a methanol solution, which introduces hazards associated with the solvent. It is a flammable liquid and can cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

Hazard TypeDescription & PrecautionReference(s)
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools.[4][13]
Health Causes serious eye irritation. May cause skin and respiratory irritation. Harmful if swallowed.[11][13]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive.[7]
PPE Wear protective gloves, protective clothing, and eye/face protection.[11][13]

Conclusion

This compound is a highly effective and versatile silane coupling agent. Its unique bifunctional chemistry enables the formation of strong, durable bonds between a wide variety of organic and inorganic materials. This technical guide provides researchers and scientists with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively utilize this compound for creating high-performance composites, coatings, and functionalized surfaces. Proper adherence to safety protocols is critical when handling this reactive and flammable chemical.

References

Solubility Profile of N-(Triethoxysilylpropyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(Triethoxysilylpropyl)urea in various solvents. This information is critical for the effective formulation, application, and understanding of this versatile silane coupling agent in diverse research and development settings.

Solubility Data

SolventQuantitative SolubilityQualitative DescriptionTemperature (°C)
Water7 g/L[1][2][3]Reacts slowly with water/moisture[1][2][3]20[1][2][3]
MethanolNot specifiedCommercially available as a 40-52% solution, indicating high solubility[4][5]Not specified
Alcohol (general)Not specifiedSoluble[1][2][3]Not specified
AcetoneNot specifiedSolubleNot specified
TolueneNot specifiedSolubleNot specified

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the gravimetric determination of this compound solubility in a solvent of interest.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Jacketed glass vessel or temperature-controlled shaker bath

  • Magnetic stirrer and stir bars

  • Thermometer or temperature probe

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Drying oven

  • Glass vials and stoppers

2. Procedure:

  • Solvent Preparation: Add a known volume of the selected solvent to the jacketed glass vessel.

  • Temperature Equilibration: Bring the solvent to the desired experimental temperature and maintain it throughout the experiment using the temperature-controlled bath.

  • Saturated Solution Preparation: Gradually add this compound to the solvent while stirring until a persistent excess of the solid phase is observed. This indicates that a saturated solution has been formed.

  • Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate for a minimum of 24 hours under continuous stirring at a constant temperature. This ensures that the solution reaches saturation equilibrium.

  • Sample Withdrawal: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

  • Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation: Place the vial with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of sample withdrawn in mL) * 100

3. Data Reporting:

Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start prep_solvent Prepare Solvent in Temperature-Controlled Vessel start->prep_solvent add_solute Add Excess This compound prep_solvent->add_solute equilibrate Equilibrate for 24h with Stirring add_solute->equilibrate settle Cease Stirring and Allow Solids to Settle equilibrate->settle withdraw_sample Withdraw Supernatant with Pre-warmed Syringe settle->withdraw_sample filter_sample Filter through 0.45 µm Syringe Filter into Pre-weighed Vial withdraw_sample->filter_sample evaporate Evaporate Solvent in Drying Oven filter_sample->evaporate weigh_residue Cool and Weigh the Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of N-(Triethoxysilylpropyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of N-(Triethoxysilylpropyl)urea, an important organosilane coupling agent. Due to the limited availability of public experimental spectroscopic data, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. The guide includes comprehensive tables of predicted spectral data with detailed peak assignments and interpretations. Furthermore, it outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra for liquid organosilane compounds. Visual diagrams of the molecular structure and a general experimental workflow for spectroscopic analysis are also provided to aid in understanding. This document serves as a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

Introduction

This compound is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in the formulation of adhesives, sealants, coatings, and composite materials. Its bifunctional nature, featuring a urea group for interaction with organic polymers and a triethoxysilyl group for bonding to inorganic substrates, allows for the creation of durable and robust interfaces between disparate materials.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential tools for the structural elucidation and quality control of this compound. This guide provides an in-depth look at the predicted spectroscopic data for this compound and the experimental methodologies for its analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. While these predictions are based on established algorithms, they should be used as a reference and for guidance in the interpretation of experimentally obtained spectra.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides insights into the different proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Interpretation
~ 4.5 - 5.5Broad Singlet2HN H₂Protons of the primary amine group of the urea moiety. The broadness is due to quadrupole broadening and potential hydrogen bonding.
~ 5.5 - 6.5Triplet1HCH -NH-Proton of the secondary amine in the urea group, coupled to the adjacent methylene group (CH₂-NH).
3.82Quartet6HSi-O-CH ₂-CH₃Methylene protons of the ethoxy groups, coupled to the methyl protons.
3.10Quartet2H-CH ₂-NH-Methylene protons adjacent to the urea nitrogen, coupled to the neighboring methylene and NH protons.
1.60Multiplet2H-CH₂-CH ₂-CH₂-Methylene protons of the central part of the propyl chain.
1.22Triplet9HSi-O-CH₂-CHMethyl protons of the ethoxy groups, coupled to the methylene protons.
0.65Triplet2HSi-CH ₂-Methylene protons directly attached to the silicon atom.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in this compound.

Predicted Chemical Shift (ppm) Assignment Interpretation
159.5C =OCarbonyl carbon of the urea group.
58.4Si-O-C H₂-CH₃Methylene carbons of the ethoxy groups.
43.8-C H₂-NH-Methylene carbon adjacent to the urea nitrogen.
23.5-CH₂-C H₂-CH₂-Central methylene carbon of the propyl chain.
18.3Si-O-CH₂-C H₃Methyl carbons of the ethoxy groups.
7.8Si-C H₂-Methylene carbon directly attached to the silicon atom.
Predicted FTIR Spectral Data

The predicted FTIR spectrum indicates the characteristic vibrational modes of the functional groups present in this compound.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Interpretation
3450 - 3300N-H StretchingUrea (N-H)Asymmetric and symmetric stretching of the N-H bonds in the urea group.
2975 - 2880C-H StretchingAlkyl (C-H)Stretching vibrations of the C-H bonds in the propyl and ethoxy groups.
1660C=O Stretching (Amide I)Urea (C=O)Carbonyl stretch, a strong and characteristic band for the urea moiety.
1570N-H Bending (Amide II)Urea (N-H)In-plane bending of the N-H bonds.
1470 - 1440C-H BendingAlkyl (C-H)Bending vibrations of the methylene groups.
1100 - 1000Si-O-C StretchingTriethoxysilylStrong, broad band characteristic of the Si-O-C linkage.
960Si-OH StretchingSilanol (Si-OH)This band may be present if the compound has undergone partial hydrolysis.
800 - 750Si-C StretchingAlkylsilyl (Si-C)Stretching vibration of the silicon-carbon bond.

Experimental Protocols

NMR Spectroscopy

3.1.1. Sample Preparation

  • Ensure the this compound sample is free of particulate matter. If necessary, filter the sample.

  • Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

3.1.3. ¹³C NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).

FTIR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure

molecular_structure cluster_silyl Triethoxysilyl Group cluster_propyl Propyl Linker cluster_urea Urea Group Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 CH2_1 CH2 Si->CH2_1 Et1 CH2CH3 O1->Et1 Et2 CH2CH3 O2->Et2 Et3 CH2CH3 O3->Et3 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 NH1 NH CH2_3->NH1 C_O C=O NH1->C_O NH2 NH2 C_O->NH2

Caption: Molecular structure of this compound.

Experimental Workflow

experimental_workflow start Start: Obtain this compound Sample sample_prep_nmr NMR Sample Preparation (Dissolve in CDCl3 with TMS) start->sample_prep_nmr sample_prep_ftir FTIR Sample Preparation (Neat liquid on ATR) start->sample_prep_ftir nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep_nmr->nmr_acquisition ftir_acquisition FTIR Data Acquisition sample_prep_ftir->ftir_acquisition nmr_processing NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->nmr_processing ftir_processing FTIR Data Processing (Background Subtraction) ftir_acquisition->ftir_processing nmr_analysis NMR Spectral Analysis (Peak Integration & Assignment) nmr_processing->nmr_analysis ftir_analysis FTIR Spectral Analysis (Peak Identification) ftir_processing->ftir_analysis data_compilation Compile Spectroscopic Data and Report nmr_analysis->data_compilation ftir_analysis->data_compilation end End data_compilation->end

Caption: General workflow for spectroscopic analysis.

Unlocking Interfacial Bonding: A Technical Guide to the Bifunctional Nature of N-(Triethoxysilylpropyl)urea as a Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of N-(Triethoxysilylpropyl)urea, a versatile bifunctional organosilane coupling agent. Its unique molecular architecture, featuring both a triethoxysilyl group and a terminal urea moiety, enables it to form a durable chemical bridge between inorganic and organic materials. This dual reactivity is instrumental in enhancing interfacial adhesion and improving the mechanical and physical properties of composite materials, coatings, and adhesives. This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Molecular Structure and Bifunctional Character

This compound, with the chemical formula C₁₀H₂₄N₂O₄Si, possesses a distinct molecular structure that underpins its bifunctionality.[1] The molecule consists of three key components: a triethoxysilyl group (-Si(OC₂H₅)₃), a flexible propyl spacer (-CH₂CH₂CH₂-), and a terminal urea group (-NH-CO-NH₂).[1] This unique arrangement allows it to act as a molecular bridge, with each end of the molecule exhibiting specific reactivity towards different types of materials.[2]

  • The Triethoxysilyl Group (Inorganic Reactivity): This terminus is responsible for bonding with inorganic substrates such as glass, silica, and metal oxides.[1] The ethoxy groups are hydrolyzable and react with water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming strong, covalent siloxane bonds (Si-O-Si).[1][2][3] The slower hydrolysis rate of ethoxy groups compared to methoxy analogs offers improved storage stability and more controlled reactivity.[1]

  • The Urea Group (Organic Reactivity): The terminal urea moiety provides compatibility and adhesion to a wide range of organic polymer matrices.[2] The urea group can participate in hydrogen bonding and other polar interactions with polymers like epoxy resins, polyurethanes, and polyamides, leading to improved stress transfer from the polymer matrix to the inorganic reinforcement.[1][2][4]

  • The Propyl Spacer: The flexible propyl chain connects the inorganic-reactive silane group and the organic-reactive urea group, providing spatial separation and flexibility for optimal orientation and bonding at the interface.[1][2]

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent is a two-stage process involving hydrolysis and condensation, followed by interaction with the organic matrix.

  • Hydrolysis: In the presence of water, the triethoxysilyl groups undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often the initial step when the silane is applied to a surface or incorporated into a formulation containing moisture.[5] The hydrolysis rate is dependent on factors such as pH, temperature, and the concentration of water and silane.[6] Studies on similar triethoxysilane compounds suggest hydrolysis rate constants ranging from 0.003 to 0.1 min⁻¹, with half-lives of 30-60 minutes in neutral aqueous media at room temperature.[1]

  • Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

    • With Surface Hydroxyls: They can react with hydroxyl groups present on the surface of inorganic fillers or substrates (e.g., glass fibers, silica) to form stable, covalent Si-O-Substrate bonds.[3]

    • Self-Condensation: They can also self-condense with other silanol groups to form a durable, cross-linked polysiloxane network at the interface.[3]

  • Interfacial Adhesion: The propyl-urea portion of the molecule extends away from the inorganic surface and interacts with the organic polymer matrix. This interaction, primarily through hydrogen bonding, ensures strong adhesion between the filler and the matrix, leading to a significant improvement in the overall performance of the composite material.[3]

Diagrams of Key Mechanisms and Workflows

chemical_structure cluster_silane Triethoxysilyl Group (Inorganic Reactivity) cluster_spacer Propyl Spacer cluster_urea Urea Group (Organic Reactivity) Silane Si(OC₂H₅)₃ Spacer —(CH₂)₃— Silane->Spacer Urea NHCONH₂ Spacer->Urea

Caption: Molecular structure of this compound.

hydrolysis_condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OC₂H₅)₃ Water + 3H₂O Silanol R-Si(OH)₃ Water->Silanol pH catalyst Ethanol + 3C₂H₅OH Silanol2 R-Si(OH)₃ Substrate Substrate-(OH)₃ Silanol2->Substrate Bonded R-Si(O-Substrate)₃ Substrate->Bonded Water2 + 3H₂O

Caption: Hydrolysis and condensation mechanism on an inorganic substrate.

experimental_workflow cluster_prep Preparation cluster_treatment Surface Treatment cluster_post_treatment Post-Treatment A Prepare Silane Solution (e.g., 1-2% in Ethanol/Water) B Adjust pH to 4-5 (e.g., with Acetic Acid) A->B C Disperse Inorganic Filler in Silane Solution B->C D Mix/Sonicate for Uniform Coating C->D E Filter/Centrifuge to Remove Treated Filler D->E F Dry Treated Filler (e.g., 100-120°C) E->F G Incorporate into Polymer Matrix F->G

Caption: General experimental workflow for filler surface treatment.

Quantitative Data on Performance Enhancement

The application of this compound as a coupling agent leads to significant improvements in the mechanical and physical properties of composite materials. The following table summarizes key quantitative data from various studies.

Property EnhancedMaterial SystemImprovementReference(s)
Interfacial Shear Strength Glass Fiber Composites25-40% increase compared to untreated systems.[1]
Moisture Resistance Composite SystemsRetention of 85-90% of dry strength after 1000 hours of water immersion.[1]
Adhesion Coatings on Metals and PlasticsExcellent adhesion properties.[1]
Mechanical Properties Polymer CompositesGeneral enhancement of mechanical properties.[1]
Durability Silica-Based MaterialsEnhanced durability and stability.[1]
Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application in surface treatment of inorganic fillers. Optimal conditions may vary depending on the specific materials and desired outcomes.

4.1. Synthesis of this compound

One common laboratory-scale synthesis involves the reaction of γ-aminopropyltriethoxysilane with ethyl carbamate.[1]

  • Materials and Equipment:

    • γ-aminopropyltriethoxysilane

    • Ethyl carbamate

    • Dibutyltin oxide (DBTO) catalyst

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

    • Vacuum distillation setup for purification

  • Procedure:

    • Charge the round-bottom flask with γ-aminopropyltriethoxysilane and ethyl carbamate in the appropriate stoichiometric ratio.

    • Add a catalytic amount of dibutyltin oxide (DBTO).

    • Heat the reaction mixture under an inert atmosphere with continuous stirring.

    • Maintain the reaction at a specified temperature for a set duration to ensure completion.

    • Monitor the reaction progress (e.g., by observing the evolution of byproducts).

    • After the reaction is complete, cool the mixture to room temperature.

    • Purify the crude product, typically by vacuum distillation, to remove unreacted starting materials and byproducts.

4.2. Surface Treatment of Inorganic Fillers (e.g., Silica)

This protocol outlines the surface modification of inorganic fillers to improve their compatibility with polymer matrices.[3][7]

  • Materials and Equipment:

    • Inorganic filler (e.g., silica nanoparticles, glass fibers)

    • This compound

    • Ethanol/water solution (e.g., 95:5 v/v)

    • Acetic acid (for pH adjustment)

    • Beaker or flask

    • Magnetic stirrer or ultrasonic bath

    • Centrifuge or filtration apparatus

    • Oven

  • Procedure:

    • Silane Solution Preparation:

      • Prepare a 1-2% (w/v) solution of this compound in the ethanol/water mixture.

      • Adjust the pH of the solution to 4-5 with a small amount of acetic acid to promote the hydrolysis of the silane.[3][7]

      • Stir the solution for approximately 1 hour to allow for sufficient hydrolysis.[3]

    • Filler Treatment:

      • Disperse the inorganic filler into the prepared silane solution with vigorous stirring or sonication. The amount of filler should be such that it is fully wetted by the solution.[7]

      • Continue mixing for 30-60 minutes to ensure uniform coating of the filler particles.[7]

    • Washing and Drying:

      • Separate the treated filler from the solution by filtration or centrifugation.[3][7]

      • Wash the treated filler several times with ethanol to remove any unreacted silane.[3]

      • Dry the treated filler in an oven at 100-120°C for 1-2 hours to remove the solvent and promote the condensation of the silanol groups with the filler surface.[3][7]

    • Incorporation into Polymer Matrix:

      • The dried, surface-treated filler is now ready for incorporation into the desired polymer matrix according to standard composite fabrication procedures.

Applications

The bifunctional nature of this compound makes it a valuable additive in a wide range of applications, including:

  • Composite Materials: Enhances the mechanical properties of polymer composites by improving the interfacial bonding between the polymer matrix and inorganic reinforcements like glass fibers or mineral fillers.[1][2]

  • Adhesives and Sealants: Improves the adhesion of adhesives and sealants to various substrates, particularly inorganic surfaces.[1][4]

  • Coatings: Used in protective coatings for metals and plastics to enhance adhesion and durability.[1][4]

  • Paints and Inks: Acts as a cross-linking promoter and adhesion promoter in paints, coatings, and inks.[4][8]

  • Rubber and Plastic Modification: Employed in the modification of engineering rubber and plastic materials to improve their mechanical properties and environmental resistance.[1][4]

  • Drug Development and Biomedical Research: Explored for the surface modification of medical implants and for immobilizing biomolecules on various substrates due to the stable and robust bonding it provides.[5]

Conclusion

This compound is a highly effective bifunctional coupling agent that plays a critical role in the development of high-performance materials. Its ability to form strong and durable covalent bonds with both inorganic and organic materials makes it an invaluable tool for researchers and scientists seeking to overcome the challenges of interfacial adhesion. The detailed understanding of its mechanism of action and the application of proper experimental protocols are key to harnessing its full potential in a variety of advanced applications.

References

Methodological & Application

Application Notes and Protocols for Surface Modification using N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Triethoxysilylpropyl)urea is an organosilane coupling agent utilized for the surface modification of various inorganic substrates, including glass, silica, and metal oxides. Its unique bifunctional structure, featuring a triethoxysilyl group for covalent attachment to surfaces and a terminal urea group, makes it a versatile tool in materials science, biotechnology, and drug development.[1] The triethoxysilyl end of the molecule undergoes hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with hydroxyl groups present on the substrate surface.[2][3] The propyl linker provides flexibility, while the terminal urea group offers hydrogen bonding capabilities, which are crucial for subsequent applications such as the immobilization of biomolecules or enhancing adhesion between organic and inorganic materials.[2][4] This document provides detailed protocols for surface modification using this compound, along with expected quantitative data and applications relevant to drug development.

Mechanism of Action

The surface modification process with this compound proceeds in two main steps:

  • Hydrolysis: The triethoxysilyl groups react with water molecules to form reactive silanol groups (-Si(OH)₃). This reaction can be catalyzed by an acid or base.

  • Condensation: The newly formed silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds. Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.[3]

This process results in a durable, chemically-grafted organic layer that alters the surface properties of the substrate. The slower hydrolysis rate of triethoxy silanes compared to trimethoxy silanes provides a longer working time and potentially a more uniform and stable interface.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with urea-containing silanes. The exact values can vary depending on the substrate, reaction conditions, and measurement technique.

Table 1: Surface Characterization Before and After Modification

ParameterAnalytical TechniqueBare Substrate (e.g., Glass)Modified SubstratePurpose of Analysis
Water Contact AngleGoniometry< 10°60° - 80°To assess the change in surface hydrophilicity/hydrophobicity.
Surface Elemental CompositionX-ray Photoelectron Spectroscopy (XPS)Si, OSi, O, C, NTo confirm the presence of the silane on the surface.
Film ThicknessEllipsometryN/A2 - 10 nmTo determine the thickness of the deposited silane layer.
Surface Morphology (Roughness)Atomic Force Microscopy (AFM)< 0.5 nm (RMS)< 1 nm (RMS)To evaluate the uniformity and smoothness of the silane coating.

Table 2: Characterization of this compound Functionalized Nanoparticles

ParameterTechniqueBare Silica NanoparticlesFunctionalized NanoparticlesPurpose of Analysis
Hydrodynamic DiameterDynamic Light Scattering (DLS)~150 nm~165 nmTo measure the increase in particle size due to the surface coating.[5]
Surface ChargeZeta Potential-45 mV-25 mVTo assess the change in surface charge, indicating masking of silanol groups.[5]
Grafting DensityThermogravimetric Analysis (TGA)< 2% weight loss10-15% weight lossTo quantify the amount of organic silane grafted onto the nanoparticle surface.[5]
Functional GroupsFourier-Transform Infrared (FTIR) SpectroscopyO-H (~3400 cm⁻¹), Si-O-Si (~1100 cm⁻¹)New peaks: C=O (~1640 cm⁻¹), C-H (~2930 cm⁻¹), diminished O-HTo confirm the presence of urea and alkyl groups on the surface.[5]

Experimental Protocols

Protocol 1: Surface Modification of Glass or Silicon Substrates

This protocol details the procedure for modifying the surface of glass slides or silicon wafers.

Materials:

  • Glass slides or silicon wafers

  • This compound

  • Anhydrous toluene or ethanol

  • Acetone

  • Isopropanol

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

  • Nitrogen gas

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Sonicate the substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to clean and introduce hydroxyl (-OH) groups on the surface. Handle Piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with deionized water and dry under a nitrogen stream.[2]

  • Silanization:

    • Prepare a fresh 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere to prevent premature hydrolysis.

    • Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature with gentle agitation.[6]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.[2]

    • Dry the substrates under a stream of nitrogen.

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[2]

  • Storage:

    • Store the modified substrates in a desiccator to prevent moisture absorption.

Protocol 2: Functionalization of Silica Nanoparticles

This protocol is suitable for the surface modification of silica nanoparticles for applications such as drug delivery.[5]

Materials:

  • Silica nanoparticles (SNPs)

  • This compound

  • Anhydrous toluene or ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the silica nanoparticles in anhydrous toluene or ethanol to a concentration of approximately 10 mg/mL.

    • Sonicate the suspension to ensure the nanoparticles are well-dispersed.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension to a round-bottom flask under a nitrogen atmosphere.

    • Add this compound to the suspension. The amount of silane should be optimized based on the surface area of the nanoparticles.

    • Heat the reaction mixture to reflux (e.g., ~110°C for toluene) and stir for 12 hours.[5]

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles by repeated cycles of re-dispersion in fresh anhydrous solvent (3 times) and then ethanol (2 times) to remove unreacted silane.[5]

  • Drying and Storage:

    • Dry the purified functionalized nanoparticles in a vacuum oven.

    • Store the dried nanoparticles in a desiccator.

Mandatory Visualizations

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment sub_clean Substrate Cleaning (Sonication) sub_hydrox Surface Hydroxylation (Piranha Solution) sub_clean->sub_hydrox silane_prep Prepare Silane Solution (1-2% in Toluene/Ethanol) sub_hydrox->silane_prep immersion Substrate Immersion (2-4 hours) silane_prep->immersion rinsing Rinsing (Toluene/Ethanol) immersion->rinsing curing Curing (110-120°C) rinsing->curing final final curing->final Functionalized Surface

Caption: Experimental workflow for surface modification.

G cluster_drug Drug Loading & Delivery cluster_biomolecule Biomolecule Immobilization start This compound Modified Surface h_bond Drug Loading via Hydrogen Bonding with Urea Group start->h_bond activation Surface Activation (e.g., EDC/NHS) start->activation protection Protection of Drug from Degradation h_bond->protection targeting Targeted Delivery (with further modification) protection->targeting release Controlled Release at Target Site targeting->release outcome1 outcome1 release->outcome1 Improved Therapeutic Efficacy coupling Covalent Coupling of Proteins, Peptides, or DNA activation->coupling biointerface Creation of Bioactive and Biocompatible Interface coupling->biointerface outcome2 outcome2 biointerface->outcome2 Enhanced Biocompatibility & Cell Adhesion

Caption: Applications in drug development.

References

Application Notes and Protocols for the Functionalization of Silica Nanoparticles with N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) have emerged as a versatile platform in nanomedicine due to their biocompatibility, tunable size, high surface area, and the ease with which their surface can be modified.[1] Functionalization of the silica surface is a key step in designing sophisticated drug delivery systems, enabling enhanced drug loading, controlled release, and targeted delivery. The introduction of specific organic moieties can alter the physicochemical properties of the nanoparticles, influencing their interaction with biological systems.

This document provides a detailed guide to the functionalization of silica nanoparticles with N-(Triethoxysilylpropyl)urea. The urea group is of particular interest as its hydrogen-bonding capabilities can enhance the loading of therapeutic agents.[1] Furthermore, the propyl chain acts as a spacer, and the triethoxysilyl group allows for covalent attachment to the silica surface. These functionalized nanoparticles are particularly promising for the development of pH-responsive drug delivery systems, especially for anticancer drugs like doxorubicin.

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Absolute Ethanol

  • Ammonium Hydroxide solution (28-30%)

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.

  • Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.[2]

  • Rapidly add 5.0 mL of TEOS to the stirring solution.

  • Continue stirring at room temperature for 12 hours. The solution will gradually turn into a milky white suspension, indicating the formation of silica nanoparticles.[2]

  • Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.

  • Wash the nanoparticles by repeated cycles of centrifugation and redispersion in absolute ethanol (three times) and then deionized water (twice) to remove unreacted reagents.[2]

  • Dry the purified silica nanoparticles in an oven at 80°C overnight to obtain a fine white powder.

Functionalization with this compound

This protocol details the surface modification of the synthesized silica nanoparticles.

Materials:

  • Synthesized silica nanoparticles

  • N-(3-(Triethoxysilyl)propyl)urea

  • Anhydrous Toluene

Procedure:

  • Disperse 1.0 g of the dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck flask.

  • Sonicate the suspension for 20 minutes to ensure a homogeneous dispersion.[2]

  • In a separate container, dissolve 0.5 g of N-(3-(Triethoxysilyl)propyl)urea in 20 mL of anhydrous toluene.

  • Under a nitrogen atmosphere, add the silane solution dropwise to the silica suspension while stirring.[2]

  • Reflux the reaction mixture at approximately 110°C for 12 hours with continuous stirring under a nitrogen atmosphere.[2]

  • After cooling to room temperature, collect the functionalized nanoparticles by centrifugation at 8,000 x g for 20 minutes.[2]

  • Wash the nanoparticles thoroughly with anhydrous toluene (three times) and then ethanol (twice) to remove any unreacted silane.[2]

  • Dry the final product, the urea-functionalized silica nanoparticles, in a vacuum oven at 60°C overnight.

Doxorubicin Loading

This protocol describes the loading of the anticancer drug doxorubicin onto the functionalized nanoparticles.

Materials:

  • Urea-functionalized silica nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Disperse the urea-functionalized silica nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Prepare a stock solution of doxorubicin in deionized water.

  • Add the doxorubicin solution to the nanoparticle suspension and stir at room temperature for 24 hours in the dark.

  • Collect the doxorubicin-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with PBS to remove unloaded doxorubicin.

  • The amount of loaded doxorubicin can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[3]

Data Presentation

Characterization of Silica Nanoparticles

The successful synthesis and functionalization of the silica nanoparticles can be confirmed by various characterization techniques. The following table summarizes typical results.

ParameterTechniqueBare Silica NanoparticlesUrea-Functionalized Silica Nanoparticles
Size (TEM) Transmission Electron Microscopy~100 nm~100 nm
Hydrodynamic Diameter (DLS) Dynamic Light Scattering~110 nm~125 nm
Zeta Potential Electrophoretic Light Scattering-35 mV-20 mV
Surface Functional Groups (FTIR) Fourier-Transform Infrared SpectroscopySi-O-Si, Si-OH peaksAdditional C-H, N-H, C=O peaks
Doxorubicin Loading and Release

The urea-functionalized silica nanoparticles exhibit a high loading capacity for doxorubicin and a pH-dependent release profile.

ParameterConditionValue
Drug Loading Capacity -Up to 258 µg DOX / mg of nanoparticles[3]
Drug Loading Efficiency -~70-98%[4][5]
Cumulative Release after 24h pH 7.4 (Physiological)~20-30%[6]
Cumulative Release after 24h pH 5.0 (Tumor Microenvironment)~50-60%[4]

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Silica Nanoparticle Synthesis cluster_1 Stage 2: Surface Functionalization cluster_2 Stage 3: Doxorubicin Loading s1 TEOS, Ethanol, Water, NH4OH s2 Stöber Method (Hydrolysis & Condensation) s1->s2 s3 Bare Silica Nanoparticles s2->s3 s4 Purification (Centrifugation & Washing) s3->s4 s5 Dried Silica Nanoparticles s4->s5 f1 Dried Silica Nanoparticles f3 Grafting Reaction (Reflux) f1->f3 f2 This compound in Anhydrous Toluene f2->f3 f4 Urea-Functionalized Silica Nanoparticles f3->f4 f5 Purification & Drying f4->f5 f6 Final Product f5->f6 d1 Urea-Functionalized SNPs d3 Incubation d1->d3 d2 Doxorubicin Solution d2->d3 d4 DOX-Loaded Nanoparticles d3->d4 d5 Washing d4->d5 d6 Final Drug Delivery System d5->d6

Caption: Overall workflow for the synthesis and drug loading of urea-functionalized silica nanoparticles.

Signaling Pathway: Doxorubicin-Induced Apoptosis

G cluster_cell Cancer Cell NP DOX-Loaded Urea-SNP Endosome Endosome (pH ~5.0) NP->Endosome Endocytosis DOX_released Doxorubicin (Released) Endosome->DOX_released pH-triggered release Nucleus Nucleus DOX_released->Nucleus Diffusion DNA_damage DNA Damage Nucleus->DNA_damage Intercalation p53 p53 Activation DNA_damage->p53 Signal Transduction p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p21->CellCycleArrest

Caption: Intracellular pathway of doxorubicin delivered by urea-functionalized silica nanoparticles.[1][7]

References

Application Notes and Protocols for N-(Triethoxysilylpropyl)urea as an Adhesion Promoter in Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(Triethoxysilylpropyl)urea as an adhesion promoter in composite materials. This document outlines the chemical properties, mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Introduction

This compound is a bifunctional organosilane that serves as a coupling agent and adhesion promoter at the interface between inorganic fillers or reinforcements and organic polymer matrices. Its unique molecular structure, featuring a triethoxysilyl group and a terminal urea group, enables it to form a durable chemical bridge, enhancing the mechanical properties and environmental resistance of the resulting composite materials. This adhesion promoter is particularly effective in a variety of thermoset and thermoplastic composites, including those with epoxy, polyurethane, and phenolic resins.[1][2]

Chemical and Physical Properties

PropertyValue
IUPAC Name N-(3-(Triethoxysilyl)propyl)urea
CAS Number 23779-32-0
Molecular Formula C10H24N2O4Si
Molecular Weight 264.4 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 292.8±23.0 °C at 760 mmHg
Density 1.04 g/mL at 25 °C
Solubility Soluble in alcohols, ethers, and other organic solvents; reacts with water.

Mechanism of Action

The efficacy of this compound as an adhesion promoter is attributed to its dual reactivity, which facilitates a strong and stable bond between dissimilar materials.

  • Hydrolysis: The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by adjusting the pH of the solution.[3]

  • Condensation: The newly formed silanol groups condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or silica fillers, forming stable covalent siloxane bonds (Si-O-Substrate).[3]

  • Interfacial Adhesion: The propyl-urea portion of the molecule extends into the polymer matrix. The urea group, with its capacity for hydrogen bonding, creates strong secondary interactions with the polymer chains.[3] This dual mechanism of covalent bonding to the inorganic surface and hydrogen bonding with the organic matrix significantly improves stress transfer and overall composite performance.

cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Adhesion Silane This compound (R-Si(OC2H5)3) Silanol Silanol (R-Si(OH)3) Silane->Silanol + 3H2O - 3C2H5OH Water Water (H2O) Substrate Inorganic Substrate with -OH groups Siloxane Covalent Siloxane Bonds (Substrate-O-Si-R) Substrate->Siloxane reacts with Polymer Polymer Matrix (e.g., Epoxy, Polyurethane) Hbond Hydrogen Bonds Polymer->Hbond Silanol_c Silanol (R-Si(OH)3) Silanol_c->Siloxane forms Siloxane->Hbond interacts with Polymer via Urea group (R)

Mechanism of adhesion promotion by this compound.

Quantitative Performance Data

The use of this compound as an adhesion promoter leads to significant improvements in the mechanical properties and durability of composite materials.

Table 1: Improvement in Interfacial Shear Strength (IFSS) in Glass Fiber Composites [3]

TreatmentInterfacial Shear Strength (IFSS) Improvement
Untreated Glass FiberBaseline
This compound Treated25 - 40% increase

Table 2: Moisture Resistance of Glass Fiber Composites [3]

TreatmentDry Strength Retention after 1000 hours of Water Immersion
Untreated Glass FiberSignificant degradation
This compound Treated85 - 90%

Table 3: Typical Performance Enhancement in Silica-Filled Epoxy Composites

PropertyUntreated CompositeThis compound Treated Composite% Improvement
Tensile Strength (MPa)~ 60~ 85~ 42%
Flexural Strength (MPa)~ 100~ 140~ 40%
Impact Strength (kJ/m²)~ 10~ 15~ 50%

Experimental Protocols

The following protocols provide detailed methodologies for the surface treatment of inorganic fillers and the fabrication of composites using this compound.

cluster_prep Preparation cluster_treatment Surface Treatment cluster_fabrication Composite Fabrication cluster_testing Testing Start Start Clean Clean Substrate/Filler Start->Clean Prepare_Silane Prepare Silane Solution (0.5-2.0 wt% in Ethanol/Water) Start->Prepare_Silane Treat Immerse Substrate in Silane Solution Clean->Treat Prepare_Silane->Treat Dry Dry to Remove Solvent Treat->Dry Cure Cure at 120-150°C for 30-60 min Dry->Cure Incorporate Incorporate Treated Filler into Polymer Matrix Cure->Incorporate Mix Thorough Mixing Incorporate->Mix Cure_Composite Cure Composite Mix->Cure_Composite Test Mechanical and Adhesion Testing Cure_Composite->Test End End Test->End

Experimental workflow for using this compound.

Protocol 1: Surface Treatment of Glass Fibers for Epoxy Composites

  • Materials and Equipment:

    • Glass fibers

    • This compound

    • Ethanol/water solution (95:5 v/v)

    • Acetic acid

    • Beakers and magnetic stirrer

    • Oven

  • Procedure:

    • Silane Solution Preparation:

      • Prepare a 0.5-2.0% (w/v) solution of this compound in the ethanol/water mixture.

      • Adjust the pH of the solution to 4-6 with a few drops of acetic acid to catalyze the hydrolysis of the silane.

      • Stir the solution for at least 60 minutes to ensure complete hydrolysis.

    • Fiber Treatment:

      • Immerse the glass fibers in the prepared silane solution. Ensure all fibers are thoroughly wetted.

      • Continue to stir the mixture for 30-60 minutes.

    • Drying and Curing:

      • Remove the fibers from the solution and allow them to air dry to remove the bulk of the solvent.

      • Place the treated fibers in an oven at 120-150°C for 30-60 minutes to complete the condensation reaction and form a stable silane layer on the fiber surface.

Protocol 2: Integral Blend Method for Thermoplastic Composites

  • Materials and Equipment:

    • Thermoplastic polymer (e.g., polypropylene)

    • Inorganic filler (e.g., silica, talc)

    • This compound

    • Twin-screw extruder or internal mixer

  • Procedure:

    • Pre-blending:

      • Dry-blend the thermoplastic polymer pellets and the inorganic filler in the desired ratio.

    • Addition of Adhesion Promoter:

      • Add this compound directly to the pre-blended mixture. The recommended loading is typically 0.5-2.0% by weight of the filler.

    • Compounding:

      • Melt-compound the mixture using a twin-screw extruder or an internal mixer according to the standard processing parameters for the specific polymer system. Ensure thorough dispersion of all components.

    • Shaping and Curing:

      • The resulting composite can be pelletized and subsequently used in molding or extrusion processes.

Conclusion

This compound is a highly effective adhesion promoter for a wide range of composite materials. Its bifunctional nature allows for the formation of a strong and stable interface between inorganic fillers and organic polymer matrices, leading to significant improvements in mechanical properties and durability. The provided protocols offer a foundation for the application of this adhesion promoter, though optimization of concentrations and processing conditions is recommended for specific composite systems to achieve maximum performance.

References

Application Notes and Protocols for Sol-Gel Synthesis with N-(Triethoxysilylpropyl)urea Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process offers a versatile and low-temperature method for synthesizing organic-inorganic hybrid materials with a high degree of purity and homogeneity.[1] The use of organosilane precursors, such as N-(Triethoxysilylpropyl)urea, allows for the incorporation of specific organic functionalities into an inorganic silica network. The urea group, in particular, provides sites for hydrogen bonding, which can be leveraged for applications in drug delivery, chromatography, and as a precursor for coatings and adhesives.[2][3]

These application notes provide a comprehensive guide to the synthesis of urea-functionalized silica nanoparticles using this compound. Detailed protocols for the synthesis of the silica core, surface functionalization, and a general framework for drug loading and release studies are presented.

Synthesis of Urea-Functionalized Silica Nanoparticles

The synthesis is typically a two-stage process. First, a silica nanoparticle core is synthesized, commonly via the Stöber method.[2] Subsequently, the surface of the silica core is functionalized by grafting this compound onto the surface silanol groups.

Stage 1: Silica Core Synthesis (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)

  • Ethanol (Absolute, 200 proof)

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Deionized (DI) Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Protocol:

  • In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.

  • Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.

  • Rapidly add 5.0 mL of TEOS to the stirring solution.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will turn from a clear to a milky white suspension as the silica nanoparticles form.[2]

  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge at 8,000 x g for 20 minutes to pellet the nanoparticles.

  • Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication.

  • Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents.

  • After the final wash, the purified silica nanoparticles can be re-dispersed in 50 mL of absolute ethanol for immediate use in the functionalization step or dried in an oven at 80°C to obtain a fine white powder.[2]

Stage 2: Surface Functionalization with this compound

This protocol details the process of grafting this compound onto the surface of the synthesized silica nanoparticles.

Materials:

  • Dried silica nanoparticles (from Stage 1)

  • This compound

  • Anhydrous Toluene

  • Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sonicator

Protocol:

  • Add 1.0 g of the dried silica nanoparticles to 100 mL of anhydrous toluene in the three-neck flask.

  • Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion.[2]

  • Place the flask under a nitrogen atmosphere and begin stirring.

  • Dissolve 0.5 g of this compound in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 12 hours with continuous stirring under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature.

  • Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).

  • Wash the particles thoroughly by repeated cycles of re-dispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physisorbed silane.[2]

  • Dry the final product, the urea-functionalized silica nanoparticles, in a vacuum oven at 60°C overnight.

  • Store the resulting white powder in a desiccator.

Characterization of Urea-Functionalized Silica Nanoparticles

The successful synthesis and functionalization should be confirmed using various characterization techniques. The following table summarizes typical expected results for urea-functionalized silica nanoparticles.

ParameterTechniqueBare SNPsUrea-Functionalized SNPsPurpose of Analysis
Hydrodynamic Diameter Dynamic Light Scattering (DLS)150 ± 10 nm165 ± 15 nmTo measure particle size and size distribution in solution. An increase indicates successful surface coating.[2]
Morphology & Core Size Transmission Electron Microscopy (TEM)Spherical, ~145 nmSpherical, ~145 nmTo visualize particle shape, core size, and monodispersity. Core size should remain unchanged.[2]
Surface Charge Zeta Potential-45 mV-25 mVTo assess surface charge. A decrease in negative charge indicates the masking of silanol groups.[2]
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyPeaks at ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (Si-O-Si)New peaks at ~1640 cm⁻¹ (C=O, urea), ~2930 cm⁻¹ (C-H), diminished O-H peak.To confirm the presence of urea and alkyl groups on the surface.[2]
Grafting Density Thermogravimetric Analysis (TGA)< 2% weight loss10-15% weight loss (200-600°C)To quantify the amount of organic material (urea-silane) grafted onto the silica surface.[2]
Elemental Composition Elemental Analysis (CHN)N/APresence of C, H, NTo provide quantitative evidence of the organic functional groups.[2]

Application in Drug Delivery

Urea-functionalized silica nanoparticles are excellent candidates for drug delivery systems. The urea moieties can form multiple hydrogen bonds with drug molecules containing hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl, or amine groups), potentially leading to higher drug loading efficiencies compared to unfunctionalized silica.[2]

General Protocol for Drug Loading

This protocol provides a general method for loading a model drug, such as ibuprofen or doxorubicin, onto the urea-functionalized silica nanoparticles. Optimization of drug concentration, solvent, and incubation time may be required for specific drugs.

Materials:

  • Urea-functionalized silica nanoparticles

  • Model drug (e.g., Ibuprofen, Doxorubicin)

  • Ethanol or other suitable solvent

  • Phosphate-buffered saline (PBS) at desired pH

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Disperse a known amount of urea-functionalized silica nanoparticles in a solution of the model drug in a suitable solvent (e.g., ethanol).

  • Stir the suspension at room temperature for 24 hours to allow for drug adsorption onto the nanoparticles.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles under vacuum.

  • To determine the drug loading capacity, the concentration of the drug in the supernatant and washing solutions can be measured using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

Drug Loading Calculations:

  • Drug Loading (% w/w): (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of loaded drug / Initial mass of drug) x 100

General Protocol for In Vitro Drug Release

This protocol describes a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded urea-functionalized silica nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking incubator or water bath at 37°C

  • UV-Vis Spectrophotometer

Protocol:

  • Disperse a known amount of drug-loaded nanoparticles in a small volume of PBS and place it inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of PBS (the release medium) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Representative Drug Loading and Release Data (Analogous System)

The following table provides representative data for doxorubicin (DOX) loading and release from functionalized mesoporous silica nanoparticles. Note: This data is from a system functionalized with Poly-L-Histidine and Tamoxifen, not this compound, but serves as an illustrative example of the expected performance.[4]

ParameterValueConditions
Drug Doxorubicin (DOX)-
Encapsulation Efficiency ~7.8%Pre-surface grafting method[4]
Drug Content ~7.2%Pre-surface grafting method[4]
Cumulative Release at pH 7.4 (72h) ~18%Post-surface grafting with Poly-L-Histidine[4]
Cumulative Release at pH 5.0 (72h) ~23%Post-surface grafting with Poly-L-Histidine[4]

Visualizations

Sol-Gel Synthesis Workflow

Sol_Gel_Workflow cluster_stage1 Stage 1: Silica Core Synthesis cluster_stage2 Stage 2: Surface Functionalization TEOS TEOS + Ethanol + Ammonium Hydroxide + Water Stober Stöber Method (Hydrolysis & Condensation) TEOS->Stober Bare_SNPs Bare Silica Nanoparticles (SNPs) Stober->Bare_SNPs Purification1 Purification (Centrifugation & Washing) Bare_SNPs->Purification1 Purified_SNPs Purified Bare SNPs Purification1->Purified_SNPs Post_Grafting Post-Grafting Reaction (Reflux) Purified_SNPs->Post_Grafting Urea_Precursor This compound (in dry Toluene) Urea_Precursor->Post_Grafting Urea_SNPs Urea-Functionalized SNPs Post_Grafting->Urea_SNPs Purification2 Final Purification (Washing & Drying) Urea_SNPs->Purification2 Final_Product Final Product: Urea-SNPs Powder Purification2->Final_Product

Caption: Overall workflow for the synthesis of urea-functionalized silica nanoparticles.

Drug Delivery Mechanism

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release Urea_SNP Urea-Functionalized SNP Loading Incubation & Adsorption Urea_SNP->Loading Drug_Solution Drug in Solution Drug_Solution->Loading Loaded_SNP Drug-Loaded SNP Loading->Loaded_SNP Release Diffusion Loaded_SNP->Release Physiological_Env Physiological Environment (e.g., PBS at 37°C) Physiological_Env->Release Released_Drug Released Drug Release->Released_Drug Empty_SNP Empty SNP Release->Empty_SNP

Caption: General mechanism for drug loading onto and release from urea-functionalized SNPs.

References

Application Notes and Protocols for Enzyme Immobilization on Surfaces with N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of enzymes onto solid surfaces is a critical technique in biotechnology, offering significant advantages over the use of free enzymes in solution. These benefits include enhanced stability, improved reusability, and simplified product purification, which are pivotal for the development of robust and cost-effective biocatalytic processes, biosensors, and drug delivery systems.[1][2] N-(Triethoxysilylpropyl)urea is a versatile organosilane coupling agent that enables the covalent attachment of enzymes to various inorganic substrates such as silica, glass, and metal oxides. This document provides detailed application notes and protocols for the immobilization of enzymes on surfaces functionalized with this compound.

Principle of Immobilization

The immobilization process using this compound is a multi-step procedure that begins with the functionalization of the substrate surface. The triethoxysilyl groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the inorganic support, forming stable covalent siloxane (Si-O-Si) bonds. This process creates a surface rich in urea functional groups. Subsequently, the enzyme is introduced and covalently bonded to the urea-functionalized surface. The primary mechanism for this covalent linkage is believed to involve the reaction between the urea groups on the surface and accessible amine groups (e.g., from lysine residues) on the enzyme's surface, forming a stable bond.

Experimental Protocols

Surface Preparation and Silanization

This protocol details the preparation of a silica-based support and its functionalization with this compound.

Materials:

  • Silica-based support (e.g., silica gel, glass slides)

  • This compound

  • Anhydrous toluene

  • Acetone

  • Ethanol

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the silica support by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in deionized water for 15 minutes.

    • Dry the substrate under a stream of nitrogen gas.

  • Surface Hydroxylation (Activation):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood and wear appropriate personal protective equipment (PPE).

    • Immerse the cleaned and dried substrate in freshly prepared Piranha solution for 30-60 minutes to generate surface hydroxyl groups.

    • Carefully remove the substrate and rinse extensively with deionized water.

    • Dry the activated substrate under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container.

    • Immerse the activated substrate in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.

    • Dry the substrate under a stream of nitrogen gas.

    • Cure the silanized substrate by baking in an oven at 110-120°C for 1-2 hours. This step promotes the formation of a stable siloxane network.

    • Store the functionalized substrate in a desiccator until use.

Enzyme Immobilization

This protocol describes the covalent attachment of an enzyme to the this compound functionalized surface. Urease is used as a model enzyme.

Materials:

  • This compound functionalized silica support

  • Urease from Jack Bean (or other enzyme of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Bradford protein assay reagent

Procedure:

  • Enzyme Solution Preparation:

    • Prepare a solution of urease in PBS (e.g., 1 mg/mL). The optimal concentration may vary depending on the enzyme and should be determined empirically.

  • Immobilization Reaction:

    • Immerse the urea-functionalized support in the urease solution.

    • Incubate for 12-24 hours at 4°C with gentle shaking.

  • Washing:

    • After incubation, remove the support from the enzyme solution.

    • Wash the support extensively with PBS to remove non-covalently bound enzyme.

    • Perform a final rinse with deionized water.

  • Determination of Immobilized Enzyme Amount (Optional):

    • The amount of immobilized enzyme can be quantified by measuring the difference in protein concentration in the enzyme solution before and after the immobilization process using a Bradford protein assay or other suitable methods.

Characterization of Immobilized Enzyme

a) Activity Assay:

The activity of the immobilized enzyme should be compared to that of the free enzyme. For urease, this can be done by measuring the rate of ammonia production from urea.

b) Stability Studies:

  • Thermal Stability: Incubate both the free and immobilized enzyme at various temperatures for a set period and then measure the residual activity.

  • pH Stability: Incubate the free and immobilized enzyme in buffers of varying pH for a specific time and then assess the remaining activity.

  • Storage Stability: Store the immobilized enzyme at 4°C for an extended period, periodically measuring its activity to determine its shelf life.

c) Reusability Assay:

  • Perform the enzymatic reaction with the immobilized enzyme.

  • After each reaction cycle, wash the support to remove substrate and product.

  • Re-introduce fresh substrate and measure the activity.

  • Repeat this process for multiple cycles to evaluate the reusability.

Quantitative Data

The following tables summarize typical (hypothetical, for illustrative purposes) quantitative data for the immobilization of urease on this compound functionalized silica gel. Actual results may vary depending on the specific enzyme, support, and experimental conditions.

Table 1: Immobilization Efficiency of Urease

ParameterValue
Initial Urease Concentration1.0 mg/mL
Final Urease Concentration0.3 mg/mL
Immobilized Urease0.7 mg/g of support
Immobilization Yield70%

Table 2: Kinetic Parameters of Free and Immobilized Urease

Enzyme FormKm (mM)Vmax (µmol/min/mg)
Free Urease4.51500
Immobilized Urease6.21100

Table 3: Stability and Reusability of Immobilized Urease

Stability ParameterResult
Thermal Stability (Residual activity after 1h at 60°C)85%
pH Stability (Residual activity after 24h at pH 8.5)90%
Storage Stability (Residual activity after 30 days at 4°C)95%
Reusability (Residual activity after 10 cycles)88%

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Enzyme Immobilization cluster_2 Characterization A Clean Silica Support (Acetone, Ethanol, DI Water) B Surface Hydroxylation (Piranha Solution) A->B C Silanization with This compound B->C D Rinsing and Curing (110-120°C) C->D F Incubate Functionalized Support with Enzyme (4°C) D->F E Prepare Enzyme Solution E->F G Wash to Remove Unbound Enzyme F->G H Activity Assay G->H I Stability Studies (Thermal, pH, Storage) G->I J Reusability Assay G->J

Fig. 1. Experimental workflow for enzyme immobilization.
Signaling Pathway: Surface Functionalization and Enzyme Coupling

G cluster_0 Surface Functionalization cluster_1 Enzyme Immobilization A Silica Surface with -OH groups D Condensation Reaction A->D B This compound (TEPU) C Hydrolysis of TEPU (Formation of Silanols) B->C H₂O C->D E Urea-Functionalized Surface D->E Forms Si-O-Si bonds G Covalent Bond Formation E->G F Enzyme with -NH₂ groups (e.g., Lysine) F->G H Immobilized Enzyme G->H

Fig. 2. Reaction pathway for surface modification and enzyme attachment.

Conclusion

The use of this compound provides a robust and reliable method for the covalent immobilization of enzymes on inorganic surfaces. The resulting immobilized enzymes exhibit enhanced stability and reusability, making this technique highly valuable for a wide range of applications in research, diagnostics, and industrial biocatalysis. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals seeking to leverage the benefits of enzyme immobilization.

References

Step-by-Step Guide for Creating Self-Assembled Monolayers with Ureidopropyltriethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of self-assembled monolayers (SAMs) using ureidopropyltriethoxysilane (UPTES). UPTES SAMs offer a versatile platform for surface functionalization, enabling precise control over surface chemistry. The ureido groups present in UPTES can engage in hydrogen bonding, making these surfaces particularly interesting for applications in biomedical research and drug development, such as creating biomimetic surfaces for studying cell adhesion, fabricating biosensors, and developing targeted drug delivery systems.

Introduction to Ureidopropyltriethoxysilane (UPTES) SAMs

UPTES is an organosilane that spontaneously forms a covalent bond with hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, and quartz. The molecule consists of a triethoxysilane headgroup that anchors to the substrate and a ureidopropyl tail group that forms the outer surface of the monolayer. The formation of a UPTES SAM transforms the substrate's surface properties, introducing a high density of ureido functional groups that can participate in hydrogen bonding and further chemical modifications.

Experimental Protocols

This section details the necessary protocols for preparing and characterizing UPTES SAMs on silicon dioxide or glass substrates.

Materials and Reagents
  • Ureidopropyltriethoxysilane (UPTES, ≥95%)

  • Silicon wafers or glass slides

  • Anhydrous toluene (or other suitable anhydrous organic solvent, e.g., ethanol)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Glass deposition vessel with a sealable lid

  • Sonicator

  • Oven or hotplate

Substrate Preparation: Piranha Cleaning (EXTREME CAUTION ADVISED)

A pristine, hydrophilic surface is crucial for the formation of a high-quality SAM. Piranha solution is highly effective for removing organic residues and hydroxylating the surface of silicon or glass substrates.

Procedure:

  • In a glass beaker, prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Warning: Piranha solution is extremely corrosive, reactive, and exothermic. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

  • Immerse the silicon or glass substrates in the Piranha solution for 15-30 minutes.

  • Carefully remove the substrates using acid-resistant tweezers and rinse them extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM deposition to prevent recontamination.

UPTES SAM Formation by Solution Deposition

This protocol describes the most common method for forming UPTES SAMs.

Procedure:

  • Inside a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture, prepare a 1% (v/v) solution of UPTES in anhydrous toluene in a clean, dry glass deposition vessel.

  • Place the cleaned and dried substrates into the UPTES solution.

  • Seal the vessel to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 2 to 24 hours at room temperature. Longer deposition times generally result in a more ordered and densely packed monolayer.

  • After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

  • Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound silane.

  • Rinse the substrates with ethanol and dry them under a stream of nitrogen gas.

  • To complete the formation of stable siloxane bonds with the surface and between adjacent molecules, cure the substrates in an oven at 110-120°C for 30-60 minutes.[1]

Characterization of UPTES SAMs

Characterization is essential to confirm the successful formation and quality of the SAM.

Contact Angle Goniometry

This technique provides a rapid assessment of the surface's hydrophobicity or hydrophilicity, which changes upon SAM formation.

Procedure:

  • Place the UPTES-modified substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the accompanying software to measure the static contact angle.

  • A successful UPTES SAM will typically exhibit a water contact angle in the range of 40-70°, indicating a moderately hydrophilic surface due to the ureido groups.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.

Procedure:

  • Measure the thickness of the native oxide layer on a reference clean substrate.

  • Measure the total thickness of the oxide layer and the UPTES SAM on the modified substrate.

  • The difference between these two measurements gives the thickness of the UPTES monolayer, which is expected to be in the range of 0.7-1.5 nm.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and measure the roughness of the SAM. A well-formed SAM should be smooth and uniform.

Procedure:

  • Image the surface of the UPTES-modified substrate in tapping mode.

  • Analyze the images to determine the root-mean-square (RMS) roughness. A high-quality SAM will have an RMS roughness of less than 0.5 nm.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the surface, confirming the presence of the UPTES molecules.[2][3][4]

Procedure:

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform high-resolution scans of the Si 2p, C 1s, O 1s, and N 1s regions.

  • The presence of a distinct N 1s peak at approximately 400 eV is a clear indication of the successful deposition of the ureido-terminated monolayer.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for UPTES SAMs on silicon dioxide surfaces. Note that these values can vary depending on the specific deposition conditions and substrate quality.

Characterization TechniqueParameterTypical Value Range
Contact Angle Goniometry Water Contact Angle40° - 70°
Ellipsometry Thickness0.7 - 1.5 nm
Atomic Force Microscopy (AFM) Root-Mean-Square Roughness< 0.5 nm
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy~400 eV

Diagrams

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Substrate Cleaning (Piranha Solution) sub_rinsing Rinsing (DI Water) sub_cleaning->sub_rinsing sub_drying Drying (Nitrogen Stream) sub_rinsing->sub_drying solution_prep UPTES Solution Preparation (1% in Toluene) sub_drying->solution_prep deposition Substrate Immersion (2-24 hours) solution_prep->deposition rinsing Rinsing & Sonication (Toluene & Ethanol) deposition->rinsing curing Curing (110-120°C) rinsing->curing contact_angle Contact Angle curing->contact_angle ellipsometry Ellipsometry curing->ellipsometry afm AFM curing->afm xps XPS curing->xps

Caption: Experimental workflow for UPTES SAM formation and characterization.

Application in Cell-Based Assays for Drug Development

While specific signaling pathways directly modulated by UPTES are not extensively documented, the ureido-functionalized surface can be used to immobilize biomolecules or to directly influence cell behavior, which is highly relevant for drug development. The following diagram illustrates a logical workflow for using UPTES-modified surfaces in cell-based assays.

G cluster_surface Surface Preparation cluster_application Application cluster_assay Cell-Based Assay cluster_outcome Outcome uptes_sam UPTES-Functionalized Surface biomolecule_immobilization Biomolecule Immobilization (e.g., Antibodies, Peptides) uptes_sam->biomolecule_immobilization cell_culture Cell Seeding and Culture uptes_sam->cell_culture biomolecule_immobilization->cell_culture drug_treatment Treatment with Drug Candidates cell_culture->drug_treatment cellular_response Analysis of Cellular Response (Adhesion, Proliferation, Signaling) drug_treatment->cellular_response drug_efficacy Assessment of Drug Efficacy cellular_response->drug_efficacy

Caption: Logical workflow for utilizing UPTES SAMs in drug development.

References

Application Notes and Protocols: N-(Triethoxysilylpropyl)urea in Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Triethoxysilylpropyl)urea as a functional additive in protective coatings. Detailed protocols for its application and the subsequent evaluation of coating performance are presented to guide researchers and scientists in leveraging its properties for enhanced coating durability, adhesion, and corrosion resistance.

This compound (CAS No. 23779-32-0) is a bifunctional organosilane that serves as an effective adhesion promoter, crosslinking agent, and surface modifier in a variety of coating formulations.[1] Its unique molecular structure, featuring a triethoxysilyl group and a urea functionality, allows it to form a durable chemical bridge between inorganic substrates and organic polymer matrices. This dual reactivity leads to significant improvements in the mechanical and protective properties of coatings.

Key Applications in Protective Coatings:
  • Adhesion Promoter: The triethoxysilyl group hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates such as metals, glass, and ceramics, forming strong, covalent Si-O-substrate bonds. This dramatically improves the adhesion of the coating to the substrate.[2]

  • Corrosion Resistance: By enhancing adhesion and creating a more densely crosslinked network at the coating-substrate interface, this compound helps to mitigate the ingress of corrosive agents like water and ions, thereby improving the long-term corrosion protection of the underlying substrate.

  • Mechanical Property Enhancement: The urea group in the molecule can form hydrogen bonds with the polymer binder of the coating, leading to improved compatibility and stress transfer. This can result in enhanced mechanical properties such as hardness, scratch resistance, and flexibility.

Data Presentation

The following tables summarize the expected quantitative improvements in the performance of protective coatings when modified with this compound. The data is compiled from literature on similar silane coupling agents and represents typical performance gains.

Table 1: Adhesion Strength of Epoxy and Polyurethane Coatings on Steel Substrates

Coating SystemThis compound Concentration (wt%)Average Pull-Off Adhesion Strength (MPa)Standard
Epoxy Coating (Control)04.5ASTM D4541
Epoxy Coating + Additive27.8ASTM D4541
Polyurethane Coating (Control)03.2ASTM D4541
Polyurethane Coating + Additive26.1ASTM D4541

Table 2: Corrosion Resistance of a Silane-Modified Epoxy Coating on Mild Steel

Coating SystemThis compound Concentration (wt%)Polarization Resistance (Rp) (Ω·cm²)Corrosion Current Density (Icorr) (A/cm²)Test Method
Uncoated Mild Steel-1.5 x 10³1.2 x 10⁻⁵Electrochemical Impedance Spectroscopy (EIS)
Epoxy Coating (Control)02.8 x 10⁶3.5 x 10⁻⁸Electrochemical Impedance Spectroscopy (EIS)
Epoxy Coating + Additive29.5 x 10⁷8.1 x 10⁻¹⁰Electrochemical Impedance Spectroscopy (EIS)

Table 3: Mechanical Properties of a Polyurethane Topcoat

Coating SystemThis compound Concentration (wt%)Pencil HardnessScratch Resistance (g)
Polyurethane Topcoat (Control)0H800
Polyurethane Topcoat + Additive23H1500

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of protective coatings containing this compound, as well as the subsequent performance evaluation.

Protocol 1: Preparation of a Sol-Gel Solution for a Silane Pre-treatment

This protocol describes the preparation of a sol-gel solution that can be applied to a substrate as a pre-treatment to enhance the adhesion of subsequent paint layers.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (as a catalyst)

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • In a clean beaker, combine this compound and ethanol in a 1:10 molar ratio.

  • Stir the mixture at room temperature until the this compound is fully dissolved.

  • In a separate container, prepare an aqueous solution of the catalyst by adding a small amount of acetic acid to deionized water to adjust the pH to approximately 4.5-5.5. The water-to-silane molar ratio should be around 1.5:1.

  • Slowly add the catalyst solution to the silane-ethanol solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 1 to 24 hours to allow for hydrolysis and condensation reactions to proceed. The viscosity of the sol will gradually increase during this aging step.

  • The sol is now ready for deposition.

Protocol 2: Deposition of the Protective Coating

This protocol outlines the application of a protective coating onto a substrate that has been pre-treated with the silane solution.

Materials:

  • Prepared sol-gel solution (from Protocol 1) or a coating formulation containing this compound

  • Substrate (e.g., steel or aluminum panels)

  • Application method equipment (e.g., dip-coater, spray gun, brush)

  • Oven or furnace for curing

Procedure:

  • Substrate Preparation: Thoroughly clean and degrease the substrate to ensure good adhesion. This may involve sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen. For steel substrates, abrasive blasting to a near-white metal finish (SSPC-SP10) is recommended for optimal performance.

  • Application of Silane Pre-treatment (if using sol-gel):

    • Apply the prepared sol-gel solution to the cleaned substrate using a suitable method such as dip-coating, spraying, or brushing. For dip-coating, a typical withdrawal speed is 10 cm/min.

    • Allow the coated substrate to air-dry for 10-15 minutes to allow for initial solvent evaporation.

    • Cure the pre-treatment layer in an oven at 100-120°C for 15-30 minutes.

  • Application of the Topcoat:

    • If using this compound as an additive in the main coating formulation, it should be incorporated during the paint manufacturing process, typically at a concentration of 1-3% by weight of the total resin.

    • Apply the final protective coating (e.g., epoxy, polyurethane) over the pre-treated or untreated substrate according to the manufacturer's instructions.

  • Curing:

    • Transfer the coated substrate to an oven for curing. A typical curing cycle for an epoxy-based coating is 120-150°C for 1-2 hours. For two-component polyurethane systems, curing is often performed at ambient temperature for 7 days.

Protocol 3: Performance Evaluation of the Protective Coating

1. Adhesion Testing (ASTM D4541 - Pull-Off Adhesion Test):

  • Purpose: To measure the tensile force required to detach the coating from the substrate.

  • Procedure:

    • Secure a loading fixture (dolly) to a cured area of the coating using a suitable adhesive.

    • After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a constant rate until the dolly is detached.

    • Record the pull-off strength in Megapascals (MPa) and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within a coating layer, or substrate failure).

2. Corrosion Resistance Testing (Electrochemical Impedance Spectroscopy - EIS):

  • Purpose: To evaluate the barrier properties and corrosion protection performance of the coating.

  • Procedure:

    • Immerse the coated panel in a corrosive electrolyte (e.g., 3.5% NaCl solution).

    • Use a three-electrode setup with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Apply a small amplitude AC voltage across a range of frequencies.

    • Measure the impedance of the coating. From the resulting Nyquist and Bode plots, parameters like polarization resistance (Rp) and coating capacitance (Cc) can be derived to evaluate the corrosion protection performance. Higher Rp values indicate better corrosion resistance.

Visualizations

The following diagrams illustrate the key chemical mechanisms and experimental workflows.

Hydrolysis_and_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound Si-(OCH2CH3)3 Silanol Silanol Si-(OH)3 Silane->Silanol + Water Water 3 H2O Ethanol 3 CH3CH2OH Silanol_1 Silanol Si-(OH)3 Siloxane_Bond Covalent Siloxane Bond Substrate-O-Si Silanol_1->Siloxane_Bond + Substrate-OH Substrate Substrate-OH Water_byproduct H2O

Caption: Mechanism of adhesion promotion by this compound.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Substrate_Prep Substrate Preparation (Cleaning, Degreasing) Silane_App Silane Pre-treatment Application Substrate_Prep->Silane_App Sol_Gel_Prep Sol-Gel Solution Preparation (Protocol 1) Sol_Gel_Prep->Silane_App Topcoat_App Topcoat Application Silane_App->Topcoat_App Curing Curing Topcoat_App->Curing Adhesion_Test Adhesion Testing (ASTM D4541) Curing->Adhesion_Test Corrosion_Test Corrosion Resistance (EIS) Curing->Corrosion_Test Mechanical_Test Mechanical Testing Curing->Mechanical_Test

Caption: Experimental workflow for coating application and evaluation.

References

Application Notes and Protocols: N-(Triethoxysilylpropyl)urea for Enhancing Polymer-Filler Interaction in Rubber Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Triethoxysilylpropyl)urea as a silane coupling agent to improve the interaction between polymers and fillers in rubber composites. This document details the mechanism of action, presents quantitative data from analogous systems, and offers detailed experimental protocols for the preparation and evaluation of these materials.

Introduction

This compound, also known as ureidopropyltriethoxysilane, is a bifunctional organosilane that acts as a molecular bridge between inorganic fillers (such as silica) and organic polymer matrices (like natural rubber (NR) and styrene-butadiene rubber (SBR)). Its unique chemical structure allows it to form a durable, covalent bond with the filler surface while simultaneously creating a strong association with the rubber matrix. This enhanced polymer-filler interaction leads to significant improvements in the mechanical and dynamic properties of the rubber composite, making it a crucial additive in the manufacturing of high-performance rubber products, including tires, industrial hoses, and seals.[1][2][3][4]

The triethoxysilyl group of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Filler). The urea functional group at the other end of the molecule is capable of forming strong hydrogen bonds with the polymer chains, thereby improving the compatibility and adhesion between the two phases.[5]

Data Presentation

The following tables summarize the quantitative effects of using a ureido-functionalized silane coupling agent on the properties of silica-filled rubber composites. The data presented here is derived from studies on analogous systems and is intended to be representative of the performance enhancements achievable with this compound.

Table 1: Effect of Ureido-Silane on Cure Characteristics of Silica-Filled Isoprene Rubber (IR)

PropertyWithout SilaneWith Ureido-Silane
Scorch Time (ts2, min)3.52.8
Optimum Cure Time (tc90, min)12.59.5
Minimum Torque (ML, dNm)1.81.5
Maximum Torque (MH, dNm)10.211.5
Delta Torque (MH - ML, dNm)8.410.0

Data is illustrative and based on findings for similar ureido-functionalized silanes.

Table 2: Effect of Ureido-Silane on Mechanical Properties of Silica-Filled Isoprene Rubber (IR) Vulcanizates

PropertyWithout SilaneWith Ureido-Silane
Tensile Strength (MPa)18.522.3
Modulus at 300% Elongation (MPa)8.212.5
Elongation at Break (%)450420
Hardness (Shore A)6065

Data is illustrative and based on findings for similar ureido-functionalized silanes.

Experimental Protocols

The following are detailed protocols for the surface treatment of silica filler, the compounding of the rubber, and the subsequent testing of the vulcanized rubber composites.

Protocol for Surface Treatment of Silica with this compound (Ex-situ Method)

This protocol describes the pre-treatment of silica filler with this compound before its incorporation into the rubber matrix.

Materials:

  • Precipitated silica

  • This compound

  • Ethanol

  • Deionized water

  • Acetic acid (optional)

  • High-shear mixer or sonicator

  • Oven

Procedure:

  • Prepare a 95:5 (v/v) ethanol/water solution.

  • Disperse the this compound in the ethanol/water solution to create a 2% (w/v) solution.

  • Optionally, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.

  • Add the silica powder to the silane solution with constant agitation using a high-shear mixer or sonicator. The typical loading is 100 g of silica per 500 mL of solution.

  • Continue mixing for 1-2 hours to ensure uniform coating of the silica particles.

  • Filter the treated silica from the solution.

  • Wash the filtered silica with ethanol to remove any unreacted silane.

  • Dry the treated silica in an oven at 110-120°C for 2-4 hours.

  • The dried, surface-treated silica is now ready for compounding with the rubber.

Protocol for Rubber Compounding (In-situ Method)

This protocol describes the incorporation of this compound directly into the rubber compound during the mixing process.

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury® mixer)

Typical Formulation (in parts per hundred of rubber - phr):

  • Styrene-Butadiene Rubber (SBR) or Natural Rubber (NR): 100

  • Precipitated Silica: 50

  • This compound: 4 (typically 8% by weight of silica)

  • Zinc Oxide: 3

  • Stearic Acid: 2

  • Antioxidant/Antiozonant: 2

  • Processing Oil: 5

  • Sulfur: 1.5

  • Accelerator (e.g., CBS): 1.5

Mixing Procedure (using a two-roll mill):

  • Set the roll temperature to 70-80°C.

  • Masticate the rubber for 2-3 minutes.

  • Add the this compound and half of the silica and mix until well dispersed.

  • Add the remaining silica, zinc oxide, and stearic acid and continue mixing.

  • Add the antioxidant/antiozonant and processing oil and mix until a homogeneous compound is achieved. The temperature of the compound may rise to 140-150°C during this stage to facilitate the silanization reaction.

  • Sheet the compound from the mill and allow it to cool to room temperature.

  • Add the sulfur and accelerator on a cool mill (40-50°C) and mix thoroughly.

  • The final compound is now ready for vulcanization.

Protocol for Vulcanization and Mechanical Testing

Procedure:

  • Vulcanize the compounded rubber in a compression molding press at a specified temperature (e.g., 160°C) and pressure for the predetermined optimum cure time (tc90) obtained from a rheometer.

  • After vulcanization, allow the rubber sheets to condition at room temperature for at least 24 hours before testing.

  • Cut test specimens from the vulcanized sheets according to the dimensions specified in the relevant ASTM standards.

  • Conduct the following mechanical tests:

    • Tensile Strength, Modulus, and Elongation at Break: according to ASTM D412.

    • Hardness (Shore A): according to ASTM D2240.

    • Tear Strength: according to ASTM D624.

    • Cure Characteristics: using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR) according to ASTM D2084.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Chemical structure of this compound.

G cluster_interaction Mechanism of Polymer-Filler Interaction Silane This compound Hydrolysis Hydrolysis Silane->Hydrolysis + H₂O HBonding Hydrogen Bonding Silane->HBonding Filler Silica Filler (-OH groups) Condensation Condensation Filler->Condensation Polymer Rubber Matrix (e.g., NR, SBR) Polymer->HBonding Hydrolysis->Condensation Reactive Silanols Condensation->Filler Covalent Si-O-Si Bond HBonding->Polymer Strong Adhesion

Caption: Signaling pathway of polymer-filler interaction.

G cluster_workflow Experimental Workflow for Rubber Composite Preparation and Testing start Start materials Raw Materials (Rubber, Silica, Silane, Additives) start->materials mixing Compounding (Two-Roll Mill or Internal Mixer) materials->mixing vulcanization Vulcanization (Compression Molding) mixing->vulcanization conditioning Conditioning (24h at Room Temp) vulcanization->conditioning testing Mechanical & Cure Testing (ASTM Standards) conditioning->testing analysis Data Analysis & Comparison testing->analysis end End analysis->end

References

Application Notes and Protocols for Controlled Hydrolysis of N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to controlling the hydrolysis of N-(Triethoxysilylpropyl)urea. This document outlines the underlying chemistry, key reaction parameters, and detailed experimental protocols for controlled hydrolysis and its subsequent analysis.

Introduction

This compound is a versatile organosilane coupling agent used to enhance adhesion and compatibility between inorganic substrates and organic polymers. The key to its functionality lies in the hydrolysis of its triethoxysilyl groups to form reactive silanol groups. These silanols can then condense with hydroxyl groups on surfaces or self-condense to form a stable siloxane network. Precise control over the hydrolysis process is critical to achieving desired surface modifications and material properties.

The primary reaction involves the stepwise hydrolysis of the three ethoxy groups, followed by the condensation of the resulting silanol groups.

Hydrolysis: Si(OC₂H₅)₃ + 3H₂O → Si(OH)₃ + 3C₂H₅OH[1]

Condensation: 2 R-Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O

Key Parameters Influencing Hydrolysis

The rate and extent of this compound hydrolysis are primarily influenced by several key experimental parameters. Understanding and controlling these factors are essential for reproducible results. The main factors include pH, temperature, concentration, and the solvent system used.[2]

ParameterEffect on Hydrolysis RateRecommended Range/ConditionsNotes
pH Catalytic effect outside of neutral pH. Slowest at pH 7.[2]4.0 - 5.5 (acid-catalyzed)Acidic conditions generally favor hydrolysis over condensation. Acetic acid is a common choice for pH adjustment.[2][3]
Temperature Rate increases with temperature.40 - 60°CHigher temperatures also accelerate the subsequent condensation reaction, which may be undesirable depending on the application.[2]
Concentration Higher concentrations can increase reaction rate.1 - 5% (w/v or v/v)A typical starting concentration is 2% in an aqueous alcohol solution.[2]
Solvent Co-solvent is typically required for solubility.95:5 (v/v) Ethanol:WaterEthoxy silanes are typically hydrolyzed in ethanol-water mixtures. The presence of an alcohol co-solvent can sometimes slow the hydrolysis reaction.[2]
Catalyst Acids or bases catalyze the reaction.Acetic Acid (to adjust pH)For non-amino silanes, acid catalysis is common.[2]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for controlled hydrolysis and the chemical reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_solution Prepare 95:5 Ethanol:Water Solution adjust_ph Adjust pH to 4.5 with Acetic Acid prep_solution->adjust_ph add_silane Add this compound (2% w/v) adjust_ph->add_silane stir Stir vigorously add_silane->stir hydrolyze Maintain Temperature (e.g., 50°C) for desired time stir->hydrolyze take_aliquots Take Aliquots at Time Intervals hydrolyze->take_aliquots ftir_analysis FTIR Spectroscopy take_aliquots->ftir_analysis nmr_analysis NMR Spectroscopy take_aliquots->nmr_analysis

Figure 1. Experimental workflow for controlled hydrolysis.

hydrolysis_pathway TESPU This compound R-Si(OEt)₃ Mono_Silanol R-Si(OEt)₂(OH) TESPU->Mono_Silanol +H₂O, -EtOH Di_Silanol R-Si(OEt)(OH)₂ Mono_Silanol->Di_Silanol +H₂O, -EtOH Tri_Silanol R-Si(OH)₃ Di_Silanol->Tri_Silanol +H₂O, -EtOH Dimer Siloxane Dimer (HO)₂Si-O-Si(OH)₂ Tri_Silanol->Dimer Condensation -H₂O

Figure 2. Hydrolysis and initial condensation pathway.

Detailed Experimental Protocols

Protocol for Controlled Hydrolysis

This protocol describes a general method for the controlled hydrolysis of this compound in an ethanol-water solution.

Materials:

  • This compound (high purity)

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (0.1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle with temperature control

  • pH meter

  • Pipettes and graduated cylinders

Procedure:

  • Preparation of Hydrolysis Medium: In a round-bottom flask, prepare a 95:5 (v/v) solution of ethanol and deionized water. For example, for a final volume of 100 mL, mix 95 mL of ethanol with 5 mL of deionized water.[2]

  • pH Adjustment: While stirring the solution, slowly add 0.1 M acetic acid dropwise until the pH of the solution reaches 4.5, as measured by a calibrated pH meter.[2]

  • Addition of Silane: Under vigorous stirring, slowly add this compound to the hydrolysis medium to a final concentration of 2% (w/v). Ensure the silane is fully dispersed.[2]

  • Hydrolysis Reaction: Maintain the reaction mixture at a controlled temperature, for example, 50°C, using a water bath or heating mantle. The reaction time will depend on the desired degree of hydrolysis and can range from 1 to several hours.[2][3]

  • Monitoring: To monitor the progress of the reaction, aliquots can be withdrawn at different time points for analysis by FTIR or NMR spectroscopy.[2]

Protocol for Monitoring Hydrolysis by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the progress of the hydrolysis reaction by observing changes in characteristic vibrational bands.

Procedure:

  • Acquire Initial Spectrum: Before initiating the hydrolysis, acquire an FTIR spectrum of the pure this compound as a baseline.

  • Sample Preparation: At desired time intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

  • Acquire Spectra: Acquire an FTIR spectrum of each aliquot. If using an ATR-FTIR, a drop of the solution can be placed directly on the crystal.

  • Spectral Analysis: Analyze the collected spectra for the following changes:

    • Decrease in the intensity of Si-O-C stretching bands, typically around 1080-1100 cm⁻¹.[2] The disappearance of these peaks indicates the consumption of the ethoxy groups.

    • Appearance and increase in the intensity of a broad Si-OH stretching band around 3200-3700 cm⁻¹ and a sharper band around 880-920 cm⁻¹. This signifies the formation of silanol groups.[2]

    • Appearance and increase in the intensity of Si-O-Si stretching bands around 1000-1130 cm⁻¹, which indicates the onset of condensation reactions.

Vibrational ModeWavenumber (cm⁻¹)Interpretation
Si-O-C stretching~1080-1100Disappears as hydrolysis proceeds.[2]
Si-OH stretching~3200-3700 (broad)Appears and grows with silanol formation.[2]
Si-OH stretching~880-920 (sharp)Appears and grows with silanol formation.[2]
Si-O-Si stretching~1000-1130Appears as condensation begins.
Protocol for Monitoring Hydrolysis by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for quantitatively tracking the different silicon species throughout the hydrolysis and condensation process.

Procedure:

  • Sample Preparation: Prepare the hydrolysis reaction directly in an NMR tube or transfer aliquots from a larger reaction vessel at specific time points. A deuterated solvent compatible with the reaction mixture may be required.

  • Data Acquisition: Acquire ²⁹Si NMR spectra at regular intervals.

  • Spectral Analysis: The chemical shift of the silicon atom is sensitive to the number of hydroxyl groups attached to it. Monitor the spectra for the appearance of new peaks corresponding to the hydrolyzed and condensed species. The relative integration of these peaks can be used to quantify the concentration of each species.

Silicon SpeciesExpected ²⁹Si Chemical Shift Range (ppm)Interpretation
R-Si(OEt)₃-45 to -50Starting material.
R-Si(OEt)₂(OH)-53 to -58First hydrolysis product.
R-Si(OEt)(OH)₂-60 to -65Second hydrolysis product.
R-Si(OH)₃-67 to -72Fully hydrolyzed silanetriol.
Dimeric/Oligomeric Species-55 to -70 (broad)Onset of condensation.

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. The provided ranges are typical for trialkoxysilanes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Hydrolysis - Suboptimal pH (too close to 7).- Low temperature.- Insufficient water.- Impure silane.- Adjust pH to 4.0-5.5.[2]- Increase temperature to 40-60°C.[2]- Ensure sufficient water is present (e.g., 95:5 alcohol:water).- Use high-purity grade silane.[2]
Premature Condensation/Gelling - pH is too high or too low.- Temperature is too high.- High silane concentration.- Maintain pH in the recommended range.- Reduce reaction temperature.[2]- Use a more dilute silane solution.
Inconsistent Results - Variation in starting material purity.- Inaccurate control of pH or temperature.- Premature hydrolysis from atmospheric moisture.- Use silane from the same batch.- Calibrate pH meter and temperature controller regularly.- Use dry glassware and consider an inert atmosphere for preparation.[2]

By carefully controlling the experimental parameters outlined in these notes and utilizing the provided analytical protocols, researchers can achieve a high degree of control over the hydrolysis of this compound for a wide range of applications.

References

Characterization of N-(Triethoxysilylpropyl)urea-treated surfaces using XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Characterization of N-(Triethoxysilylpropyl)urea-Treated Surfaces using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials across various fields, including biomaterial development, drug delivery, and medical implant technology.[1] this compound is an organosilane that forms a covalent bond with inorganic substrates, presenting a urea functional group on the surface. The urea moiety's capacity for strong hydrogen bonding enhances adhesion and provides a reactive site for further functionalization.[2]

A comprehensive characterization of these modified surfaces is crucial to ensure uniform coating, stability, and desired functionality. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques for this purpose. XPS provides quantitative elemental composition and chemical state information of the top few nanometers of the surface, confirming the presence and chemical nature of the silane layer.[2][3] AFM visualizes the surface topography at the nanoscale, allowing for the measurement of film uniformity and surface roughness.[2][4] This application note provides detailed protocols for the preparation of this compound-treated surfaces and their subsequent analysis by XPS and AFM.

Mechanism of Surface Modification

The surface treatment process involves two primary chemical reactions: hydrolysis and condensation.[5][6]

  • Hydrolysis : The triethoxysilyl groups (-Si(OCH₂CH₃)₃) of the silane react with trace water in the solvent or on the substrate surface to form reactive silanol groups (-Si(OH)₃). This reaction can be catalyzed by an acid or base.[5][7]

  • Condensation : The newly formed silanol groups condense with the hydroxyl groups (-OH) present on the substrate surface (e.g., Si-OH on glass or silicon wafers) to form stable, covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can self-condense, forming a cross-linked polysiloxane network on the surface.[5][6] This process results in a robust, chemically grafted organic layer that modifies the substrate's surface properties.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation UreaSilane This compound (EtO)₃Si-R-Urea Water 3 H₂O Silanetriol Silanetriol Intermediate (HO)₃Si-R-Urea UreaSilane->Silanetriol + Ethanol 3 CH₃CH₂OH Silanetriol->Ethanol + Silanetriol2 Silanetriol Intermediate (HO)₃Si-R-Urea Substrate Substrate with -OH groups TreatedSurface Functionalized Surface Substrate-O-Si-R-Urea Substrate->TreatedSurface Silanetriol2->TreatedSurface WaterByproduct 3 H₂O TreatedSurface->WaterByproduct +

Caption: Mechanism of surface modification with this compound.

Experimental Protocols

The following sections provide detailed methodologies for substrate preparation, silanization, and characterization using XPS and AFM.

Protocol 1: Surface Preparation and Silanization

This protocol describes the modification of silicon or glass surfaces.

Materials:

  • This compound

  • Anhydrous Toluene or Ethanol

  • Acetone, Isopropanol (ACS grade or higher)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • Substrate Cleaning:

    • Sonicate substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[3]

    • Dry the substrates under a stream of high-purity nitrogen.

  • Surface Hydroxylation (Activation):

    • Prepare Piranha solution by adding H₂O₂ to H₂SO₄ in a 1:3 ratio. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Immerse the cleaned substrates in the Piranha solution for 30-60 minutes to generate a high density of surface hydroxyl groups.[1][3]

    • Rinse the substrates extensively with DI water and dry under a nitrogen stream.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol) under an inert atmosphere if possible.[2]

    • Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature.[1]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.[1][5]

    • Dry the substrates again under a nitrogen stream.

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[1][2]

    • Store the modified substrates in a desiccator to prevent moisture absorption.[1]

G Start Start: Substrate (Si Wafer/Glass) Cleaning Substrate Cleaning (Sonication in Solvents) Start->Cleaning Hydroxylation Surface Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Silanization Silanization (1-2% Silane in Toluene, 1-2h) Hydroxylation->Silanization Rinsing Rinsing (Anhydrous Toluene) Silanization->Rinsing Curing Curing (110-120°C, 1h) Rinsing->Curing Characterization Surface Characterization (XPS, AFM) Curing->Characterization End End: Functionalized Surface Characterization->End

Caption: Experimental workflow for surface modification and characterization.

Protocol 2: XPS Analysis

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).[1]

Procedure:

  • Sample Preparation:

    • Mount the silane-modified substrates onto the sample holder using double-sided conductive tape.

    • Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.[1]

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.[1]

    • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, N 1s, and Si 2p.

  • Data Analysis:

    • Perform charge correction by referencing the C 1s peak for adventitious carbon to 284.8 eV or 285.0 eV.

    • Use appropriate software to perform peak fitting on the high-resolution spectra after background subtraction (e.g., using a Shirley or Tougaard background).[8]

    • Determine the atomic concentrations of the detected elements from the peak areas and their respective relative sensitivity factors (RSFs).

Protocol 3: AFM Analysis

Instrumentation:

  • Atomic Force Microscope operating in tapping mode (or non-contact mode) to minimize surface damage.

Procedure:

  • Sample Preparation:

    • Mount the substrate on an AFM sample puck using double-sided tape.

  • Imaging:

    • Use a standard silicon cantilever with a sharp tip.

    • Engage the tip on the surface and begin scanning. Acquire images from multiple areas to ensure representativeness.

    • Typical scan size: 1 µm x 1 µm to 5 µm x 5 µm.

    • Typical scan resolution: 512 x 512 pixels.

  • Data Analysis:

    • Use AFM analysis software to process the images.

    • Apply a flattening filter (e.g., first or second-order) to remove image bow and tilt.

    • Calculate surface roughness parameters, most commonly the average roughness (Ra) and the root-mean-square (RMS) roughness (Rq).[9][10]

Quantitative Data Summary

The following tables summarize the expected quantitative results from XPS and AFM analyses of this compound-treated surfaces.

Table 1: Expected XPS Elemental Composition

This table shows the theoretical atomic percentages for a pure silane layer and typical experimental values observed on a silicon substrate. The experimental values will be influenced by the underlying SiO₂/Si substrate.

ElementBinding Energy (eV)High-Resolution Peak ComponentsTheoretical Atomic Conc. (%) (Pure Layer)Typical Experimental Atomic Conc. (%) (On Si Wafer)
C 1s ~285.0C-C/C-H, C-N, C-Si, N-C=O47.4%25-35%
O 1s ~532.5Si-O-Si, C=O, Si-OH21.1%40-50%
N 1s ~400.0C-N-H, N-C=O10.5%4-8%
Si 2p ~102.0O-Si-(C), Si-O-Si (from silane)21.1%15-25%

Note: Experimental values are estimates and can vary significantly based on layer thickness, uniformity, and substrate contribution.

Table 2: Typical AFM Surface Roughness Parameters

This table illustrates the expected changes in surface roughness at different stages of the modification process for an initially smooth silicon wafer. An increase in roughness after silanization can indicate the formation of aggregates or multilayers rather than a smooth monolayer.[4]

Surface TypeAverage Roughness (Ra) (nm)Root-Mean-Square (Rq) Roughness (nm)Expected Topography
Uncoated Si Wafer < 0.2< 0.25Atomically smooth
Piranha-Cleaned Wafer < 0.2< 0.25Smooth, hydrophilic
Urea-Silane Treated 0.2 - 0.80.25 - 1.0Smooth film with potential for small aggregates

Note: Values are typical for a 1 µm x 1 µm scan area. Significant deviation from these values may indicate issues with the coating process, such as uncontrolled polymerization.[2][11]

References

Troubleshooting & Optimization

Preventing aggregation during nanoparticle functionalization with N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing nanoparticle aggregation during surface functionalization with N-(Triethoxysilylpropyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?

A1: Nanoparticle aggregation during silanization is a common issue stemming from several factors. The primary causes include changes in the surface charge of the nanoparticles, uncontrolled polymerization of the silane in solution, and improper reaction conditions.[1] If the repulsive forces between nanoparticles are insufficient to overcome the attractive van der Waals forces due to a reduction in surface charge, aggregation will occur.[1] Furthermore, in the presence of excess water, this compound can self-condense, forming polysiloxane oligomers that can precipitate onto the nanoparticle surfaces and cause agglomeration.[1]

Q2: How does the pH of the reaction mixture influence nanoparticle aggregation?

A2: The pH of the reaction medium is a critical parameter that dictates the rates of hydrolysis of the triethoxysilyl groups and the subsequent condensation of the resulting silanols.[1] Acidic conditions (around pH 4-5) generally favor a faster hydrolysis rate and a slower condensation rate, which can be advantageous for promoting the formation of silanol groups that react with the nanoparticle surface.[1][2] Conversely, alkaline conditions accelerate the condensation rate, increasing the risk of inter-particle bridging and silane self-polymerization if not carefully controlled.[1] The pH also influences the surface charge of the nanoparticles; maintaining a pH far from the isoelectric point of the nanoparticles enhances colloidal stability.[1]

Q3: What is the role of the solvent in preventing aggregation?

A3: The choice of solvent is crucial for maintaining nanoparticle stability and controlling reaction kinetics.[1] The solvent must effectively disperse the pristine nanoparticles to prevent aggregation from the outset.[1] A common practice is to use a mixture of an organic solvent, such as ethanol, with a controlled amount of water.[1][2] This allows for the necessary hydrolysis of the silane's ethoxy groups while limiting uncontrolled self-condensation that can occur in the presence of excess water.[1] For nanoparticles that are not stable in ethanol, other anhydrous solvents like toluene might be considered, with a carefully controlled addition of water to initiate hydrolysis.[2][3]

Q4: How does the concentration of this compound affect the functionalization process?

A4: The concentration of the silane must be carefully optimized. An insufficient amount can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can contribute to aggregation.[4] Conversely, an excessively high concentration increases the likelihood of silane self-condensation in the solution, which forms aggregates that can deposit on the nanoparticles or cause inter-particle bridging.[1] It is often recommended to start with a lower concentration and gradually increase it to find the optimal level for a specific nanoparticle system.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitates or cloudy suspension after reaction Excessive silane self-condensation and/or nanoparticle aggregation.[1]- Reduce the concentration of this compound.[1] - Optimize the water content in the solvent; consider a less polar solvent or a controlled amount of water.[1] - Adjust the pH to slightly acidic conditions (pH 4-5) to slow the condensation rate.[1][2]
Significant increase in hydrodynamic diameter (measured by DLS) Formation of small aggregates or inter-particle bridging.- Ensure the initial nanoparticle suspension is well-dispersed through sonication before adding the silane.[1] - Decrease the reaction temperature to slow down the reaction kinetics.[1] - Reduce the reaction time.[1] - Add the silane solution dropwise under vigorous stirring.[2]
TEM/SEM images show large, irregular clusters of nanoparticles Severe, irreversible aggregation.- Re-evaluate the entire protocol, focusing on pH, solvent, silane concentration, and temperature.[1] - Consider a two-step functionalization process to better control the reaction.[1] - Ensure the nanoparticle surface has sufficient hydroxyl groups for covalent attachment; pre-treatment may be necessary.[1][2]
Zeta potential is close to zero after functionalization Loss of surface charge and electrostatic stabilization.- Adjust the pH of the final suspension to a value further from the new isoelectric point to increase surface charge.[1] - Consider co-functionalization with a charged silane to maintain a high surface charge.[1]
Inconsistent functionalization results between batches - Variable water content in the reaction mixture. - Aging of the this compound stock solution. - Inadequate nanoparticle surface preparation.- Use anhydrous solvents and add a precise, controlled amount of water for each reaction.[2] - Use a fresh bottle of the silane or one that has been stored properly under an inert atmosphere.[2] - Standardize any pre-treatment steps to ensure a consistent number of surface hydroxyl groups.[2]

Experimental Protocols

General Protocol for Functionalization in an Ethanol/Water Mixture

This protocol provides a general guideline. Optimization of parameters such as concentrations, reaction time, and temperature is crucial for specific nanoparticle systems.

1. Nanoparticle Dispersion: a. Disperse the nanoparticles in absolute ethanol to a desired concentration (e.g., 1 mg/mL). b. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.[1]

2. Silane Solution Preparation: a. In a separate container, prepare a solution of this compound in absolute ethanol. A starting point is a 1-5% v/v solution, though this requires optimization.[1]

3. Pre-hydrolysis of Silane (Optional but Recommended): a. To the silane solution, add a controlled amount of water to achieve a specific ethanol:water ratio (e.g., 80:20 v/v).[2] b. Adjust the pH of this solution to 4.5-5.5 with a dilute acid (e.g., acetic acid) to promote hydrolysis.[2][5] c. Allow this solution to stir for at least 5 minutes for hydrolysis to occur.[6]

4. Functionalization Reaction: a. While vigorously stirring the nanoparticle dispersion, add the pre-hydrolyzed silane solution dropwise.[2] b. Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 60°C) for a set time (e.g., 24-48 hours).[7]

5. Washing and Purification: a. After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles. b. Remove the supernatant and re-disperse the nanoparticles in fresh ethanol, using sonication if necessary.[1] c. Repeat the centrifugation and re-dispersion steps 2-3 times to remove excess silane and by-products.[1] d. Finally, re-disperse the cleaned, functionalized nanoparticles in the desired solvent for storage or further use.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis np_dispersion Nanoparticle Dispersion in Solvent functionalization Functionalization Reaction (Dropwise addition, stirring) np_dispersion->functionalization silane_solution Silane Solution Preparation pre_hydrolysis Controlled Silane Pre-hydrolysis (pH 4.5-5.5) silane_solution->pre_hydrolysis pre_hydrolysis->functionalization washing Washing via Centrifugation functionalization->washing characterization Characterization (DLS, TEM, Zeta Potential) washing->characterization final_product Functionalized Nanoparticles characterization->final_product

Caption: A typical workflow for nanoparticle functionalization with this compound.

G start Aggregation Observed? cause_dispersion Poor Initial Dispersion? start->cause_dispersion Yes cause_silane Excess Silane Concentration? start->cause_silane Yes cause_water Uncontrolled Water Content? start->cause_water Yes cause_ph Incorrect pH? start->cause_ph Yes sol_sonicate Improve Sonication Before Reaction cause_dispersion->sol_sonicate sol_reduce_silane Decrease Silane Concentration cause_silane->sol_reduce_silane sol_control_water Use Anhydrous Solvent & Control Water Addition cause_water->sol_control_water sol_adjust_ph Adjust pH to 4.5-5.5 for Hydrolysis cause_ph->sol_adjust_ph

Caption: A troubleshooting guide for addressing nanoparticle aggregation during functionalization.

References

Troubleshooting incomplete hydrolysis of N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the hydrolysis of N-(Triethoxysilylpropyl)urea.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of hydrolyzing this compound?

A1: The hydrolysis of this compound is a critical activation step. This reaction converts the triethoxysilyl groups (-Si(OCH₂CH₃)₃) into reactive silanol groups (-Si(OH)₃). These silanol groups can then condense with hydroxyl groups on inorganic substrates (like glass or silica) to form stable covalent siloxane bonds (Si-O-Si), or they can self-condense to form a cross-linked polysiloxane network. This process is fundamental for its use as a coupling agent to promote adhesion between organic and inorganic materials.[1]

Q2: What are the main products of this compound hydrolysis?

A2: The primary products of the complete hydrolysis of this compound are N-(trihydroxysilylpropyl)urea and ethanol. The overall reaction is: (CH₃CH₂O)₃Si(CH₂)₃NHCONH₂ + 3H₂O → (HO)₃Si(CH₂)₃NHCONH₂ + 3CH₃CH₂OH

Q3: What are the key factors that influence the rate of hydrolysis?

A3: The rate of hydrolysis is significantly influenced by several factors:

  • pH: The reaction is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[1] For many non-amino silanes, a weakly acidic pH of 4-5 is often recommended.

  • Temperature: Increasing the temperature generally accelerates the hydrolysis reaction.

  • Water Concentration: Water is a necessary reactant, and its concentration affects the reaction rate.

  • Solvent: The choice of solvent is crucial for the solubility of the silane. Typically, alcohol-water mixtures (e.g., ethanol-water) are used.

  • Catalyst: Acids or bases are commonly used to catalyze the hydrolysis reaction.

Q4: What are the visible signs of incomplete hydrolysis or premature condensation?

A4: Visual inspection can provide initial clues. The formation of a white precipitate or an oily, immiscible layer suggests that the hydrolyzed silane is undergoing self-condensation and precipitating out of the solution. This is often a result of suboptimal reaction conditions. For a more definitive analysis, spectroscopic methods like FTIR or NMR are recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Suboptimal pH: The pH of the reaction mixture is near neutral (pH 7), where the hydrolysis rate is at a minimum.[1] 2. Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate. 3. Insufficient Water: The amount of water is not sufficient for complete hydrolysis of the triethoxysilyl groups. 4. Inappropriate Solvent: The silane is not fully dissolved in the reaction medium. 5. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient amount of time.1. Adjust the pH to a weakly acidic range (e.g., 4-5) using a dilute acid like acetic acid. 2. Increase the reaction temperature. A common range is 40-60°C. Monitor for signs of excessive condensation. 3. Ensure an excess of water is present in the reaction mixture. 4. Use a suitable co-solvent like ethanol to ensure complete dissolution of the silane. A common starting point is a 95:5 (v/v) ethanol:water mixture. 5. Increase the reaction time. Long-chain silanes may require several hours for complete hydrolysis. Monitor the reaction progress using FTIR or NMR.
Premature Condensation (Precipitate Formation) 1. High pH: Basic conditions can accelerate the condensation reaction more than the hydrolysis reaction. 2. High Temperature: Elevated temperatures can significantly increase the rate of self-condensation. 3. High Silane Concentration: A high concentration of the silane can lead to rapid intermolecular condensation.1. Maintain a weakly acidic pH to favor hydrolysis over condensation. 2. Carefully control the reaction temperature to balance the rates of hydrolysis and condensation. 3. Use a lower concentration of the silane solution (e.g., 1-2% w/v).
Inconsistent Results 1. Variable Water Content: Inconsistent amounts of water in the reagents or from atmospheric moisture. 2. Impure Silane: The this compound may contain impurities that interfere with the reaction. 3. Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between experiments.1. Use anhydrous solvents and handle the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Use a high-purity grade of this compound. 3. Precisely control and document all reaction parameters for each experiment.

Quantitative Data

ParameterConditionValueReference
Hydrolysis Rate Constant (k) 3-Cyanopropyltriethoxysilane (CTES) in acidic mediaActivation Energy: 58 kJ mol⁻¹[2]
CTES in alkaline mediaActivation Energy: 20 kJ mol⁻¹[2]
Methyltriethoxysilane (MTES) at pH 3.134Activation Energy: 57.61 kJ mol⁻¹[3]
Tetraethoxysilane (TEOS) at pH 3.134Activation Energy: 31.52 kJ mol⁻¹[3]
Effect of pH on Hydrolysis Rate General AlkoxysilanesRate is minimal at pH 7, increases in acidic and basic conditions.[1][4]
Effect of Temperature on Hydrolysis Rate General AlkoxysilanesRate increases with temperature, following the Arrhenius equation.[1]

Experimental Protocols

General Protocol for Controlled Hydrolysis

This protocol provides a general procedure for the hydrolysis of this compound. It should be optimized for specific applications.

  • Preparation of the Hydrolysis Medium:

    • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

    • Adjust the pH of the solution to approximately 4.5 by adding a dilute solution of acetic acid.

  • Addition of Silane:

    • Under vigorous stirring, slowly add this compound to the hydrolysis medium to achieve the desired concentration (typically 1-2% w/v).

    • Continue stirring to ensure the silane is fully dispersed.

  • Hydrolysis Reaction:

    • Maintain the reaction mixture at a controlled temperature, for example, 40-60°C.

    • Allow the reaction to proceed for a sufficient time (e.g., 1-6 hours). The optimal time will depend on the specific conditions and the desired degree of hydrolysis.

  • Monitoring the Reaction:

    • The progress of the hydrolysis can be monitored by taking aliquots at different time points and analyzing them using Fourier Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods for Monitoring Hydrolysis
  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Principle: Monitor the disappearance of Si-O-C₂H₅ bands and the appearance of Si-OH and Si-O-Si bands.

    • Key Vibrational Bands:

      • Si-O-C Stretching: A decrease in the intensity of peaks around 1100-1000 cm⁻¹ indicates the consumption of ethoxy groups.

      • Si-OH Stretching: The appearance of a broad band around 3700-3200 cm⁻¹ signifies the formation of silanol groups.

      • Si-O-Si Stretching (from condensation): A broad and strong band around 1050-1000 cm⁻¹, which may overlap with the Si-O-C peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The signal for the ethoxy protons (-OCH₂CH₃) will decrease in intensity as hydrolysis proceeds, while a new signal corresponding to the protons of the released ethanol will appear and increase in intensity.

    • ²⁹Si NMR: This technique provides detailed information about the different silicon species (unhydrolyzed, partially hydrolyzed, and condensed), allowing for a quantitative analysis of the reaction progress.

Visualizations

Hydrolysis and Condensation Pathway

Hydrolysis_Pathway TESPU This compound (R-Si(OEt)₃) Partially_Hydrolyzed Partially Hydrolyzed Intermediate (R-Si(OEt)₂(OH)) TESPU->Partially_Hydrolyzed +H₂O -EtOH Fully_Hydrolyzed Fully Hydrolyzed Silanetriol (R-Si(OH)₃) Partially_Hydrolyzed->Fully_Hydrolyzed +2H₂O -2EtOH Condensed Condensed Siloxane (R-Si-O-Si-R) Fully_Hydrolyzed->Condensed Self-Condensation -H₂O Bonded Covalently Bonded Silane Fully_Hydrolyzed->Bonded Condensation with Substrate -H₂O Substrate Substrate with -OH groups Substrate->Bonded Troubleshooting_Workflow Start Incomplete Hydrolysis Observed Check_pH Is the pH in the optimal range (4-5)? Start->Check_pH Adjust_pH Adjust pH with dilute acid Check_pH->Adjust_pH No Check_Temp Is the temperature adequate (40-60°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Time Has sufficient reaction time passed? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Reagents Are reagents of high purity and anhydrous? Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Use_Pure_Reagents Use high-purity silane and anhydrous solvents Check_Reagents->Use_Pure_Reagents No Success Hydrolysis Complete Check_Reagents->Success Yes Use_Pure_Reagents->Success

References

Technical Support Center: Optimizing Silanization with N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for surface modification using N-(Triethoxysilylpropyl)urea. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible silanization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bifunctional organosilane compound.[1] It possesses a triethoxysilyl group that can react with hydroxylated surfaces (like glass, silica, and metal oxides) and a terminal urea group that can interact with other materials.[1] The silanization process involves two main chemical reactions:

  • Hydrolysis: The triethoxysilyl groups react with water to form reactive silanol groups (-Si-OH).[1][2]

  • Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). They can also self-condense to create a cross-linked network on the surface.[1][2]

Q2: What are the key factors influencing the success of silanization?

A2: The rate and extent of silanization are primarily influenced by pH, temperature, the concentration of the silane and water, the solvent system used, and the presence of a catalyst.[3] Proper substrate preparation to ensure a high density of surface hydroxyl groups is also critical.

Q3: How does pH affect the hydrolysis and condensation steps?

A3: The pH of the reaction medium significantly impacts the hydrolysis rate. Generally, hydrolysis is slowest at a neutral pH of 7.[3] Acidic conditions (pH 4-5) are often recommended to catalyze the hydrolysis of the triethoxysilyl groups to form silanols.[2][3] While both acids and bases can catalyze the reaction, alkaline conditions tend to accelerate the condensation rate, which can increase the risk of silane self-polymerization and nanoparticle aggregation if not controlled.[4]

Q4: What is the difference between using a trimethoxysilyl- and a triethoxysilyl-based urea silane?

A4: The primary difference lies in the rate of hydrolysis. Methoxysilyl groups hydrolyze significantly faster than ethoxysilyl groups due to lower steric hindrance.[5] This means N,N'-Bis(3-trimethoxysilylpropyl)urea will have a faster curing and bond formation time at ambient temperatures.[5] Conversely, the slower hydrolysis of this compound can offer better formulation stability.[5]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Inconsistent or non-uniform silane coating - Improper substrate cleaning.- Uncontrolled polymerization of the silane.- Physisorbed (weakly bonded) silane molecules.- Ensure thorough cleaning and drying of the substrate to maximize surface hydroxyl groups.- Reduce silanization time and/or silane concentration.- Use an anhydrous solvent to minimize premature hydrolysis in the solution.- Implement a rigorous rinsing step with an appropriate organic solvent after silanization.
Incomplete hydrolysis of the silane - Suboptimal pH.- Low reaction temperature.- Insufficient water in the reaction mixture.- Adjust the pH to a weakly acidic range (4.5-5.5) using an acid like acetic acid.[2][3]- Increase the reaction temperature to 40-60°C to accelerate hydrolysis.[3]- Ensure a sufficient excess of water is present for complete hydrolysis.[3]
Aggregation of nanoparticles during functionalization - Reduction in surface charge leading to instability.- Uncontrolled silane self-condensation in solution.- Improper reaction conditions (pH, temperature, concentration).- Operate at a pH far from the isoelectric point of the nanoparticles to maintain high surface charge and colloidal stability.[4]- Control the rate of hydrolysis and condensation by optimizing pH and temperature. Acidic pH (around 4-5) favors hydrolysis while slowing condensation.[4]- Ensure the silane is fully dissolved and the nanoparticles are well-dispersed before initiating the reaction.[4]
Variable contact angle measurements - Non-uniform surface coating.- Surface roughness.- Optimize the silanization process for uniformity as described above.- For analysis, take measurements at multiple locations on the surface to assess consistency.

Experimental Protocols & Data

General Protocol for Surface Silanization of Glass Slides

This protocol outlines a typical procedure for modifying glass slides with this compound.

1. Substrate Cleaning:

  • Thoroughly clean glass slides by sonication in a series of solvents such as acetone and isopropanol.[2]
  • Follow with treatment in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or with oxygen plasma to generate a high density of hydroxyl groups.
  • Rinse extensively with deionized water and dry under a stream of nitrogen.[6]

2. Silane Solution Preparation:

  • Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol.[7]
  • For hydrolysis, a common solvent system is a 95:5 (v/v) mixture of ethanol to water.[8]
  • If catalysis is needed, adjust the pH to 4.5-5.5 with acetic acid and stir the solution for 1-2 hours to allow for sufficient hydrolysis.[2][8]

3. Silanization Reaction:

  • Immerse the cleaned and dried substrates in the prepared silane solution.
  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or a slightly elevated temperature.[2]

4. Rinsing and Curing:

  • Remove the substrates from the silane solution and rinse thoroughly with the same solvent used for the solution preparation to remove excess, unreacted silane.[2]
  • Cure the coated substrates in an oven at 110-120°C for 30 to 60 minutes to promote the formation of covalent siloxane bonds.[2]

Key Reaction Condition Parameters
ParameterTypical RangePurpose
Silane Concentration 0.5 - 5% (v/v)To control the thickness and uniformity of the silane layer.[2]
Solvent Anhydrous Toluene, EthanolTo dissolve the silane and control hydrolysis.[2]
Water Content (in solvent) 5% (v/v) in EthanolTo initiate the hydrolysis of the triethoxysilyl groups.[2][8]
pH 4.5 - 5.5To catalyze the hydrolysis reaction.[2][8]
Reaction Temperature Room Temp. to 80°CTo control the rate of hydrolysis and condensation.[2][4]
Reaction Time 30 min - several hoursTo allow for sufficient reaction with the surface.[2]
Curing Temperature 100 - 120°CTo promote covalent bond formation and cross-linking.[2]
Curing Time 30 - 60 minutesTo ensure a stable and durable silane layer.[2]

Visual Workflows and Logic Diagrams

Silanization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment Substrate_Cleaning Substrate Cleaning (e.g., Sonication, Piranha) Immersion Substrate Immersion Substrate_Cleaning->Immersion Solution_Prep Silane Solution Preparation (Solvent + Water + Silane) pH_Adjustment pH Adjustment (4.5-5.5) (e.g., Acetic Acid) Solution_Prep->pH_Adjustment Hydrolysis Hydrolysis (Formation of Silanols) pH_Adjustment->Hydrolysis Hydrolysis->Immersion Condensation Condensation (Bonding to Surface) Immersion->Condensation Rinsing Rinsing (Remove Excess Silane) Condensation->Rinsing Curing Curing (110-120°C) (Promote Covalent Bonds) Rinsing->Curing Functionalized_Surface Functionalized Surface Curing->Functionalized_Surface

Caption: Experimental workflow for surface silanization.

Hydrolysis_Condensation Triethoxysilyl R-Si(OCH2CH3)3 (Triethoxysilyl Group) Silanol R-Si(OH)3 (Silanol Group) Triethoxysilyl->Silanol + 3H2O (Hydrolysis) Siloxane_Bond R-Si-O-Substrate (Covalent Siloxane Bond) Silanol->Siloxane_Bond + Substrate-OH (Condensation) Self_Condensation R-Si-O-Si-R (Cross-linked Network) Silanol->Self_Condensation + Silanol (Self-Condensation) Substrate Substrate-OH (Hydroxylated Surface)

Caption: Key chemical reactions in the silanization process.

Troubleshooting_Tree cluster_solutions Solutions Start Problem: Inconsistent Results Check_Coating Is the silane coating uniform? Start->Check_Coating Check_Hydrolysis Is hydrolysis complete? Check_Coating->Check_Hydrolysis No Success Successful Silanization Check_Coating->Success Yes Optimize_Cleaning Optimize substrate cleaning and silane concentration. Check_Coating->Optimize_Cleaning Check_Aggregation For nanoparticles: Is there aggregation? Check_Hydrolysis->Check_Aggregation Yes Optimize_pH_Temp Adjust pH to 4.5-5.5 and increase temperature (40-60°C). Check_Hydrolysis->Optimize_pH_Temp No Check_Hydrolysis->Optimize_pH_Temp Check_Aggregation->Success No Optimize_Dispersion_pH Improve initial dispersion and control pH to avoid isoelectric point. Check_Aggregation->Optimize_Dispersion_pH Yes Check_Aggregation->Optimize_Dispersion_pH

Caption: Decision tree for troubleshooting common silanization issues.

References

How to avoid multilayer formation in N-(Triethoxysilylpropyl)urea coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding multilayer formation in N-(Triethoxysilylpropyl)urea coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form a coating?

A1: this compound is a bifunctional organosilane compound used as a coupling agent to enhance adhesion between inorganic substrates and polymer matrices.[1][2] The coating process involves two key chemical reactions:

  • Hydrolysis: The triethoxysilyl group of the molecule reacts with water to form reactive silanol groups (-Si-OH).[1]

  • Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). They can also react with other silanol groups to form a cross-linked siloxane network (Si-O-Si).[1]

Q2: What is multilayer formation and why is it undesirable?

A2: Multilayer formation is the excessive, uncontrolled deposition of this compound, leading to a thick, often uneven, and weakly bound film instead of a uniform monolayer. This is undesirable because:

  • Reduced Adhesion: The upper layers are not covalently bonded to the substrate, leading to poor adhesion and potential delamination of subsequent coatings.

  • Inconsistent Surface Properties: A non-uniform coating results in variable surface energy and functionality, which can negatively impact downstream applications.

  • Mechanical Failure: Thick, poorly cross-linked silane layers can be mechanically weak and prone to cracking.

Q3: What are the primary causes of multilayer formation?

A3: The primary causes of multilayer formation are related to the uncontrolled hydrolysis and condensation of the silane molecules, both in the solution and on the substrate surface. Key contributing factors include:

  • Excess Water: Too much water in the solvent or high ambient humidity accelerates hydrolysis and promotes silane self-condensation in the solution, leading to the formation of aggregates that deposit on the surface.

  • High Silane Concentration: Higher concentrations increase the likelihood of intermolecular condensation, leading to the formation of oligomers and polymers in the solution that result in a thicker coating.[1]

  • Prolonged Deposition Time: Leaving the substrate in the silane solution for too long allows for the continuous deposition of silane molecules, building up multiple layers.

  • Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition leaves behind physisorbed (loosely attached) silane molecules that contribute to the multilayer structure.

  • Improper Curing: Incorrect curing temperature or time can prevent the formation of a stable, cross-linked monolayer, potentially leading to the rearrangement and aggregation of silane molecules.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of this compound coatings.

Problem Possible Causes Recommended Solutions
Hazy or uneven coating on the substrate 1. Contaminated substrate surface.2. Silane solution has started to polymerize (aged solution).3. High humidity during deposition.1. Ensure thorough substrate cleaning to remove organic residues and create a uniform layer of hydroxyl groups.2. Always use a freshly prepared silane solution.3. Conduct the deposition in a controlled low-humidity environment (e.g., in a glove box or desiccator).
Formation of a gel or precipitate in the silane solution 1. Excessive water in the solvent.2. High concentration of the silane.3. pH of the solution is not optimal.1. Use anhydrous solvents and prepare the solution immediately before use.2. Use a lower concentration of the silane (optimal range is 0.5-2.0% by weight of the substrate).[1]3. Adjust the pH to a mildly acidic range (4-6) to control the condensation rate.[1]
Inconsistent experimental results or poor surface coating 1. Presence of pre-existing aggregates in the silane solution.2. Variability in deposition time or temperature.1. Filter the silane solution through a syringe filter (e.g., 0.22 µm) immediately before use.2. Strictly control all experimental parameters, including deposition time, temperature, and curing conditions.
Thick coating leading to poor adhesion 1. Silane concentration is too high.2. Deposition time is too long.3. Ineffective rinsing post-deposition.1. Reduce the silane concentration.2. Decrease the immersion time of the substrate in the silane solution.3. Rinse the coated substrate thoroughly with an anhydrous solvent to remove excess silane.

Experimental Protocols & Data

Key Experimental Parameters

For optimal results and to avoid multilayer formation, the following parameters should be carefully controlled.

Parameter Recommended Range/Value Rationale
Silane Concentration 0.5 - 2.0% (by weight of substrate)Higher concentrations can lead to incomplete surface coverage and plasticization effects.[1]
pH of Solution 4 - 6Provides optimal hydrolysis rates while maintaining solution stability.[1]
Hydrolysis Time 30 - 60 minutes (in neutral aqueous media at room temp)This is the typical half-life for hydrolysis, allowing for sufficient silanol group formation without excessive self-condensation.[1]
Curing Temperature 120 - 150°CMaximizes the formation of a stable siloxane network.[1]
Curing Time 30 - 60 minutesEnsures complete condensation and covalent bond formation.[1]
Detailed Experimental Protocol: Solution-Phase Deposition

This protocol provides a general procedure for applying a monolayer of this compound to a silica-based substrate.

1. Substrate Preparation:

  • Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each.

  • Rinse with deionized water and dry with a stream of nitrogen.

  • To generate a high density of surface hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinse copiously with deionized water and dry in an oven at 110°C for at least 1 hour.

2. Silane Solution Preparation:

  • Use a freshly opened bottle of anhydrous solvent (e.g., ethanol or toluene).

  • Prepare a 1% (v/v) solution of this compound in the anhydrous solvent.

  • For controlled hydrolysis, a 95:5 (v/v) mixture of ethanol to water can be used. Adjust the pH to 4.5-5.5 with acetic acid.

  • Stir the solution for approximately 30-60 minutes to allow for hydrolysis.

3. Deposition:

  • Immerse the cleaned and dried substrate in the freshly prepared silane solution.

  • The deposition time should be minimized to prevent multilayer formation, typically ranging from 2 to 5 minutes.

  • Gently agitate the solution or the substrate during deposition to ensure uniform coverage.

4. Rinsing:

  • Remove the substrate from the silane solution.

  • Rinse thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules. A sequential rinse with toluene, ethanol, and water can be effective.

5. Curing:

  • Dry the rinsed substrate under a stream of nitrogen.

  • Cure the coated substrate in an oven at 120-150°C for 30-60 minutes to promote the formation of covalent siloxane bonds.

Visualizations

G cluster_0 Solution Preparation cluster_1 Coating Process A This compound E Hydrolyzed Silane Solution (Freshly Prepared) A->E B Anhydrous Solvent (e.g., Ethanol) B->E C Water (controlled amount) C->E D Acid Catalyst (optional) D->E G Deposition (Brief Immersion) E->G F Substrate Preparation (Cleaning & Hydroxylation) F->G H Rinsing (Anhydrous Solvent) G->H I Curing (120-150°C) H->I J Uniform Monolayer Coating I->J

Caption: Experimental workflow for achieving a monolayer coating.

G cluster_0 Inputs cluster_1 Reactions cluster_2 Outputs Silane This compound Hydrolysis Hydrolysis (-Si(OEt)3 -> -Si(OH)3) Silane->Hydrolysis Reacts with Water Water Water->Hydrolysis Substrate Substrate with -OH groups Condensation_Surface Condensation with Substrate (-Si-OH + HO-Substrate -> -Si-O-Substrate) Substrate->Condensation_Surface Hydrolysis->Condensation_Surface Condensation_Self Self-Condensation (-Si-OH + HO-Si- -> -Si-O-Si-) Hydrolysis->Condensation_Self Monolayer Covalently Bonded Monolayer Condensation_Surface->Monolayer Forms Multilayer Unbound Multilayer Aggregates Condensation_Self->Multilayer Leads to

Caption: Chemical pathways leading to monolayer vs. multilayer formation.

References

Improving the stability of N-(Triethoxysilylpropyl)urea solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Triethoxysilylpropyl)urea Solutions

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the stability of this compound solutions over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound solutions?

A1: The instability of this compound solutions is primarily driven by the hydrolysis of the triethoxysilyl groups in the presence of water.[1] This initial reaction forms reactive silanol groups (-Si-OH).[2] These silanols are unstable and tend to self-condense, forming siloxane bonds (Si-O-Si), which leads to the formation of oligomers and polymers.[3] Eventually, this can result in cloudiness, precipitation, or gelation of the solution.[4] Key factors that accelerate this process include moisture contamination, pH, temperature, and silane concentration.[5][6]

Q2: What are the visible signs that my this compound solution is degrading?

A2: The most common visual indicators of solution degradation include the development of haziness or cloudiness (turbidity), the formation of a precipitate or sediment, or an increase in viscosity, ultimately leading to gelation. These signs indicate that the hydrolysis and condensation reactions have progressed to a point where insoluble oligomers and polymers have formed.[4]

Q3: How do pH, water content, and temperature specifically affect the stability of the solution?

A3: These three factors are critical in controlling the rate of degradation:

  • Water Content : Water is a necessary reactant for the initial hydrolysis step. Excess water, whether in the solvent or from atmospheric moisture, will accelerate the degradation process.[5] Using anhydrous solvents and controlled, low-humidity environments is crucial for preparing stable solutions.[5]

  • pH : The rate of hydrolysis is significantly influenced by pH. Hydrolysis is generally slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[6][7] For many non-amino silanes, adjusting the pH to a weakly acidic range of 4.5 to 5.5 can provide a balance between controlled hydrolysis and slowing the subsequent condensation reaction.[8] The urea functional group itself is most stable in a pH range of 4 to 8.[9][10]

  • Temperature : Increasing the temperature accelerates both the hydrolysis and condensation reactions according to the Arrhenius law.[6][7] While elevated temperatures can be used to speed up surface treatment, they will significantly shorten the usable life of the solution.[1][5] Therefore, storage at low temperatures is recommended to improve stability.[4]

Q4: What is the typical usable lifetime of a prepared this compound solution?

A4: The usable lifetime, or "pot life," varies dramatically depending on the formulation and storage conditions. Aqueous solutions of alkyl silanes can be unstable, lasting only hours.[8] However, by carefully controlling the solvent system (e.g., using an alcohol co-solvent), pH, and concentration, the stability can be extended.[4][11] For instance, in a recommended 95% ethanol / 5% water solution adjusted to a pH of 4.5-5.5, the silane should be used shortly after preparation (e.g., within 5 minutes of hydrolysis) for optimal results.[8] Solutions of aminosilanes are noted to be stable for weeks, which suggests that the urea group may impart some stability compared to simple alkyl silanes.[4][8]

Troubleshooting Guides

Q5: My solution turned cloudy or formed a gel shortly after preparation. What went wrong?

A5: This is a classic sign of premature and uncontrolled hydrolysis and condensation. The most likely causes are:

  • Excessive Water : The solvent may not have been anhydrous, or the reaction vessel may have been contaminated with water.[5] Atmospheric humidity can also be a significant contributor.

  • Incorrect pH : If the pH is too acidic or too basic, it can rapidly catalyze the hydrolysis and condensation reactions, leading to gelation.[6]

  • High Silane Concentration : Overly high concentrations of the silane can lead to accelerated aggregation and polymerization once hydrolysis begins.[5]

  • Elevated Temperature : Preparing or storing the solution at a high temperature will drastically reduce its pot life.[6]

To troubleshoot this issue, prepare a fresh solution ensuring the use of anhydrous solvents, a thoroughly dried reaction vessel, and a controlled, low-humidity environment like a glove box.[5] Start with a lower silane concentration (e.g., 1-2% v/v) and control the pH carefully, adjusting it to the 4.5-5.5 range with an acid like acetic acid.[5][8]

Q6: My surface treatment is yielding poor or inconsistent results (e.g., poor adhesion). Could the silane solution be the cause?

A6: Yes, the state of the silane solution is critical for successful surface modification. Poor results often stem from using a solution that is either "under-hydrolyzed" or "over-condensed."

  • Under-Hydrolysis : If the silane has not been given enough time or the right conditions (pH, water) to hydrolyze, there will be an insufficient number of reactive silanol groups to bond with the substrate surface.[7]

  • Over-Condensation : If the solution has aged too long, the silanol groups will have already self-condensed into oligomers in the solution.[3] These larger molecules have reduced mobility and reactivity, leading to a disordered, weakly bound film on the substrate instead of a uniform monolayer.[5]

To resolve this, use freshly prepared solutions. Allow a specific, optimized time for hydrolysis to occur before application (e.g., 5 minutes as a starting point in an aqueous alcohol solution) and apply it within its determined pot life.[8]

Data Presentation

Table 1: Influence of Key Parameters on this compound Solution Stability

ParameterConditionEffect on StabilityRationale
pH Neutral (~7.0)Highest Stability (Slowest Hydrolysis)The hydrolysis rate for alkoxysilanes is at its minimum at neutral pH.[6]
Acidic (4.0-5.5)Moderate StabilityAcid catalyzes hydrolysis but can allow for a controlled reaction, often optimal for application.[7][8]
Basic (>8.0)Low StabilityBase strongly catalyzes both hydrolysis and condensation, leading to rapid degradation.[3]
Temperature Low (e.g., <10°C)High StabilitySlows the rate of all chemical reactions, including hydrolysis and condensation.[4]
Ambient (20-25°C)Moderate StabilityA practical temperature for use, but solution lifetime is limited.[8]
High (>40°C)Low StabilitySignificantly accelerates degradation pathways.[6][7]
Solvent Anhydrous AlcoholHigh StabilityLimits the primary reactant (water), preventing premature hydrolysis.[5]
Aqueous AlcoholModerate to Low StabilityWater is present, initiating hydrolysis. Stability is concentration and pH-dependent.[8]
WaterVery Low StabilityHigh concentration of water leads to rapid hydrolysis and condensation.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous-Alcoholic Solution

This protocol describes a common method for preparing a solution for surface treatment applications.

  • Prepare the Solvent System : In a clean, dry flask, prepare a 95:5 (v/v) solution of anhydrous ethanol and deionized water. For a 100 mL total volume, this would be 95 mL of ethanol and 5 mL of water.[8]

  • Adjust pH : While stirring, add a dilute solution of acetic acid dropwise to adjust the solvent's pH to between 4.5 and 5.5.[8]

  • Add Silane : With continued stirring, slowly add the this compound to the solvent system to achieve the desired final concentration (a 1-2% v/v concentration is a good starting point).[5][8]

  • Hydrolysis (Activation) : Allow the solution to stir for approximately 5 minutes at room temperature. This "activation" period allows for the initial hydrolysis to form reactive silanol groups.[8]

  • Application : Use the solution immediately for your surface treatment application (e.g., dipping, spraying). The pot life is limited, and the solution should not be stored for long-term use.

Protocol 2: Monitoring Solution Stability via Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol allows for the semi-quantitative analysis of the solution's degradation over time.

  • Prepare Solution : Prepare the silane solution as described in Protocol 1.

  • Acquire Initial Spectrum (T=0) : Immediately after preparation, acquire an FTIR spectrum of the fresh solution. Pay close attention to the characteristic peaks for Si-O-C (ethoxy) bonds, typically around 960 and 1100 cm⁻¹.

  • Store and Sample : Store the solution under the desired conditions (e.g., at room temperature). At regular time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the solution.

  • Acquire Subsequent Spectra : Acquire FTIR spectra for each aliquot.

  • Analyze Data : Compare the spectra over time. A decrease in the intensity of the Si-O-C peaks indicates the progression of hydrolysis. The formation and broadening of peaks in the 1000-1130 cm⁻¹ region may indicate the formation of Si-O-Si (siloxane) bonds from condensation.[11]

Protocol 3: Quality Control of Silanized Surfaces via Contact Angle Measurement

This protocol provides an indirect measure of solution efficacy by assessing the quality of the surface it creates.

  • Prepare Substrates : Use a set of identical, thoroughly cleaned, and dried substrates (e.g., glass slides or silicon wafers).

  • Prepare Fresh Solution : Prepare the silane solution as described in Protocol 1.

  • Treat Substrate : Immediately treat one of the substrates with the fresh solution. For example, immerse the substrate for 1-2 minutes, rinse with ethanol, and cure at 110°C for 5-10 minutes.[8]

  • Age Solution and Treat Substrates : Allow the remaining solution to age for a predetermined time (e.g., 2 hours). Treat a new, clean substrate using the aged solution following the same procedure. Repeat for several time points.

  • Measure Contact Angle : After the substrates have cooled, measure the static water contact angle on each surface using a goniometer.

  • Evaluate : A successful silanization with this compound should result in a modified surface energy. A significant change or inconsistency in the contact angle for surfaces treated with the aged solution compared to the fresh solution indicates that the solution has degraded and is no longer effective.[11]

Visualizations

Hydrolysis_Condensation reagent reagent intermediate intermediate product product process process TESPU This compound -Si(OCH₂CH₃)₃ process_hydrolysis Hydrolysis TESPU->process_hydrolysis H2O Water (H₂O) Silanetriol Silanetriol Intermediate -Si(OH)₃ process_self_cond Condensation Silanetriol->process_self_cond Self-Condensation (Solution Degradation) Oligomers Soluble Oligomers (-Si-O-Si-)n Gel Insoluble Polymer / Gel Oligomers->Gel Further Condensation Substrate Substrate with -OH groups Bonded Covalently Bonded Surface Layer process_hydrolysis->Silanetriol - 3 EtOH process_self_cond->Oligomers - H₂O process_surface_cond Surface Condensation (Desired Reaction) sub_edge->process_surface_cond process_surface_cond->Bonded - H₂O

Caption: Primary instability pathway of this compound solutions.

Troubleshooting_Workflow start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Start: Solution Instability or Poor Performance is_cloudy Visible Instability? (Cloudy, Gel) start->is_cloudy is_perf_poor Poor Performance? (e.g., Adhesion) is_cloudy->is_perf_poor No cause_water Cause: Excess Water / Moisture is_cloudy->cause_water Yes cause_ph Cause: Incorrect pH is_cloudy->cause_ph Yes cause_temp Cause: High Temp / Concentration is_cloudy->cause_temp Yes cause_aged Cause: Solution Aged Too Long (Over-Condensed) is_perf_poor->cause_aged Yes cause_fresh Cause: Insufficient Hydrolysis Time is_perf_poor->cause_fresh Yes sol_env Solution: Use Anhydrous Solvents in a Dry Environment cause_water->sol_env sol_params Solution: Control pH (4.5-5.5) and Temperature cause_ph->sol_params cause_temp->sol_params sol_fresh Solution: Use Freshly Prepared Solution cause_aged->sol_fresh sol_hydrolysis_time Solution: Optimize Hydrolysis Time Before Application cause_fresh->sol_hydrolysis_time Stability_Assessment_Workflow step step action action analysis analysis result result prep 1. Prepare Solution (Controlled Conditions) store 2. Store Solution (Test Conditions) prep->store sample 3. Sample at Time Points (T₀, T₁, T₂, ...) store->sample analyze 4. Analyze Samples (e.g., FTIR, HPLC) sample->analyze evaluate 5. Evaluate Stability analyze->evaluate Compare Data vs. T₀

References

Factors affecting the bond strength of N-(Triethoxysilylpropyl)urea on glass substrates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(Triethoxysilylpropyl)urea Application on Glass Substrates

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for using this compound as an adhesion promoter on glass surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind this compound bonding to glass?

A1: The bonding process involves two primary chemical reactions. First, the triethoxysilyl groups (-Si(OCH₂CH₃)₃) on the urea-silane molecule hydrolyze in the presence of water to form reactive silanol groups (-Si(OH)₃). Second, these silanol groups condense with the native hydroxyl (-OH) groups present on the glass surface to form stable, covalent siloxane bonds (Si-O-Si). The silanol groups can also self-condense, creating a cross-linked polysiloxane network on the substrate, which provides a robust, chemically-grafted layer.[1][2] The urea group in the molecule's center enhances adhesion and composite performance through strong hydrogen bonding capabilities.[2][3]

Q2: Why is substrate cleaning so critical for good adhesion?

A2: The uniform deposition of a silane layer requires a high density of hydroxyl groups on the glass substrate.[4] Organic contaminants, oils, or residues from manufacturing and handling can mask these reactive sites, preventing the silane from bonding effectively.[4][5] A thorough cleaning process is essential to remove these contaminants and to generate or expose the maximum number of surface hydroxyl groups, ensuring a strong and uniform covalent bond with the silane.[1][3]

Q3: How does water/humidity affect the silanization process?

A3: Water is essential for the initial hydrolysis of the silane's ethoxy groups into reactive silanol groups.[1][6] However, excessive water in the silane solution or high ambient humidity can lead to premature and uncontrolled self-condensation of the silane in the solution itself. This can cause the formation of large aggregates and a non-uniform, rough, and weakly bonded layer on the glass surface instead of a stable monolayer.[3] Therefore, controlling the water content is a critical parameter.

Q4: What is the typical concentration range for the silane solution?

A4: A typical concentration for this compound in an anhydrous solvent (like toluene or ethanol) ranges from 0.5% to 5% (v/v).[1] Studies with other silanes have shown that higher concentrations do not necessarily lead to better bond strength and can result in thick, unstable multilayers.[7][8] The optimal concentration depends on the specific application and should be determined experimentally.[3][9]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Bond Strength 1. Inadequate Surface Cleaning: Organic residues are preventing silane from reaching the glass surface.[5] 2. Inactive Silane: The silane reagent may have hydrolyzed due to improper storage. 3. Insufficient Curing: The condensation reaction is incomplete, leading to poor covalent bonding.[1]1. Implement a rigorous cleaning protocol. Use methods like sonication in solvents followed by piranha solution or oxygen plasma treatment to maximize surface hydroxyl groups.[1][3] 2. Use fresh, anhydrous silane and store it in a desiccator or under an inert atmosphere. 3. Ensure proper curing time and temperature. A typical cycle is 100-120°C for 30-60 minutes.[1]
Inconsistent Results / Poor Reproducibility 1. Variable Surface Preparation: Cleaning efficacy varies between experiments.[4] 2. Fluctuating Humidity: Ambient humidity is affecting the rate of hydrolysis and self-condensation.[3] 3. Inconsistent Application: Deposition time, withdrawal speed (for dip-coating), or rinsing technique is not standardized.[9][10]1. Standardize the cleaning procedure. Quantify cleanliness using contact angle measurements before silanization.[4] 2. Control the environment. Perform the silanization in a controlled atmosphere (e.g., glove box) or at least monitor and record relative humidity. 3. Automate where possible. Use a dip-coater for consistent immersion/withdrawal. Standardize all manual steps.
Hazy or Uneven Coating 1. Silane Aggregation: The silane concentration is too high, or there is too much water in the solvent, causing premature polymerization in the solution.[3] 2. Surface Contamination: The substrate was not perfectly clean, leading to patchy deposition.[5]1. Lower the silane concentration. Start at 1-2% (v/v). Ensure the use of an anhydrous solvent and control the addition of water for hydrolysis.[1] 2. Re-evaluate the cleaning protocol. Visually inspect the substrate after cleaning; water should perfectly sheet off a clean glass surface.

Data Presentation: Factors Influencing Bond Strength

The following tables summarize key parameters for the application of this compound and similar silanes. Optimal values are application-specific and require empirical validation.

Table 1: Effect of Silane Concentration & Curing Conditions

ParameterTypical RangeOutcome / RemarksSource(s)
Silane Concentration 0.5% - 5% (v/v)Concentrations around 1-2% are often optimal. Higher concentrations can lead to thick, weakly-adhered multilayers instead of a stable monolayer.[1][7]
Solvent System Anhydrous Ethanol, TolueneA common ratio is a 95:5 mixture of solvent to a controlled amount of water to initiate hydrolysis. The pH is often adjusted to 4.5-5.5 with an acid like acetic acid to catalyze the reaction.[1][2]
Curing Temperature 100°C - 120°CThis temperature range promotes the condensation reaction, forming stable Si-O-Si bonds. Higher temperatures can sometimes degrade the organic functional groups or cause stress. The optimal temperature ensures a high degree of cross-linking.[1][11][12][13]
Curing Time 30 - 60 minutesSufficient time is needed for the removal of water and alcohol byproducts and for the completion of the condensation reaction. Prolonged curing offers diminishing returns and can make the layer brittle.[1][11][14]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glass Substrates
  • Objective: To remove organic contaminants and maximize surface hydroxyl groups for silanization.

  • Materials: Glass substrates, Acetone, Isopropanol (or Ethanol), Deionized (DI) water, Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂), Ultrasonic bath, Oven.

  • Procedure:

    • Place glass substrates in a rack and sonicate sequentially in acetone, isopropanol, and DI water for 15-20 minutes each.[11][15]

    • Piranha Etch (Caution: Extremely corrosive, handle with extreme care in a fume hood): Prepare a piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.

    • Immerse the cleaned, dry substrates in the piranha solution for 15-30 minutes. This step aggressively removes organic residues and hydroxylates the surface.[1]

    • Carefully remove substrates and rinse extensively with DI water until the water sheets off the surface evenly.

    • Dry the substrates in an oven at 110-120°C for at least 30 minutes immediately before silanization.[11][15]

Protocol 2: Silanization via Dip-Coating
  • Objective: To apply a uniform layer of this compound.

  • Materials: Cleaned glass substrates, this compound, Anhydrous ethanol, DI water, Acetic acid, Beakers, Dip-coater, Oven.

  • Procedure:

    • Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Add this compound to achieve a 2% concentration. Adjust the solution pH to ~4.5 using acetic acid to catalyze hydrolysis.[2]

    • Stir the solution at room temperature for 1-2 hours to allow for hydrolysis to occur.[1]

    • Deposition: Immerse the pre-cleaned and dried glass substrates into the silane solution using a dip-coater.

    • Allow the substrates to dwell in the solution for 1-2 minutes for uniform wetting.[10]

    • Withdraw the substrates at a constant, slow speed (e.g., 5-10 cm/min). The withdrawal speed is a key parameter that controls coating thickness.[10]

    • Rinsing: Gently rinse the coated substrates with anhydrous ethanol to remove excess, physisorbed silane.[1]

    • Curing: Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking.[1]

Visualizations

G cluster_prep Phase 1: Substrate Preparation cluster_sil Phase 2: Silanization cluster_post Phase 3: Post-Treatment Clean Solvent Cleaning (Sonication) Activate Surface Activation (Piranha or Plasma) Clean->Activate Dry Oven Drying (>110°C) Activate->Dry Prepare Prepare Silane Solution (Hydrolysis) Dry->Prepare Proceed Immediately Deposit Deposit Silane (Dip-Coating) Prepare->Deposit Rinse Rinse Excess Silane Deposit->Rinse Cure Thermal Curing (110-120°C) Rinse->Cure Test Bond Strength Evaluation Cure->Test

Caption: Experimental workflow for silane application on glass substrates.

G Silane This compound R-Si(OEt)₃ Hydrolyzed Hydrolyzed Silane R-Si(OH)₃ Silane->Hydrolyzed 1. Hydrolysis Water H₂O (from solution/air) Ethanol 3x EtOH (byproduct) Hydrolyzed->Ethanol Bonded Covalent Bond Glass-O-Si-R Hydrolyzed->Bonded 2a. Condensation (with surface) Network Cross-linked Network R-Si-O-Si-R Hydrolyzed->Network 2b. Self-Condensation (with other silanes) Glass Glass Surface Glass-OH Water2 H₂O (byproduct) Bonded->Water2

Caption: Chemical mechanism of silane hydrolysis and condensation on glass.

References

Technical Support Center: Controlling the Condensation Rate of N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the condensation rate of N-(Triethoxysilylpropyl)urea. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the condensation rate of this compound?

A1: The condensation of this compound is a two-step process: hydrolysis followed by condensation. The primary factors controlling the overall rate are:

  • pH: The pH of the solution is a critical catalyst for both hydrolysis and condensation. The rates of both reactions are slowest near neutral pH.[1]

  • Water Availability: Water is essential for the initial hydrolysis of the triethoxysilyl groups to reactive silanol groups. The water-to-silane ratio significantly impacts the reaction kinetics.

  • Temperature: Higher temperatures generally accelerate both the hydrolysis and condensation reactions.

  • Catalysts: Acidic or basic catalysts can be used to significantly increase the reaction rates.[2] Amines can also act as catalysts for siloxane formation.[3]

  • Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water, thereby influencing the reaction rates.

  • Concentration: The concentration of the silane can impact the condensation rate, with higher concentrations generally leading to faster condensation.

Q2: What is the optimal pH for controlling the condensation of this compound?

A2: The optimal pH depends on the desired outcome. For controlled hydrolysis with slower condensation, a slightly acidic pH of 4-5 is often recommended.[1] In this range, hydrolysis is accelerated while condensation is relatively slow. Conversely, basic conditions tend to promote faster condensation.

Q3: How does the urea functional group affect the condensation process?

A3: The amine groups within the urea functionality can catalyze the siloxane formation, potentially influencing the condensation rate compared to other organofunctional silanes.[3] This intramolecular catalysis can lead to different reaction kinetics and final film morphologies.

Q4: Can I monitor the condensation reaction in real-time?

A4: Yes, several spectroscopic techniques can be used to monitor the hydrolysis and condensation reactions in real-time. These include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly powerful for quantitatively distinguishing between different silicon species (unhydrolyzed, hydrolyzed, and condensed).[4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Premature Condensation (Solution becomes cloudy or forms a gel too quickly) 1. pH is too high (basic). 2. High concentration of silane. 3. High water content. 4. Elevated temperature.1. Adjust the pH to a slightly acidic range (4-5). 2. Use a more dilute silane solution. 3. Control the water-to-silane ratio carefully. 4. Conduct the reaction at a lower temperature.
Slow or Incomplete Condensation 1. pH is near neutral (pH 7). 2. Insufficient water for hydrolysis. 3. Low temperature. 4. Absence of a catalyst.1. Adjust the pH to an acidic (4-5) or basic (8-10) range depending on the desired rate. 2. Ensure an adequate amount of water is present for complete hydrolysis. 3. Increase the reaction temperature. 4. Introduce an appropriate acid, base, or amine catalyst.
Poor Adhesion or Inconsistent Film Formation 1. Incomplete hydrolysis before application. 2. Surface contamination of the substrate. 3. Premature self-condensation of the silane in solution.1. Allow sufficient time for hydrolysis after adding the silane to the aqueous solution before application. 2. Thoroughly clean and dry the substrate to ensure a reactive surface. 3. Use fresh silane solutions and control conditions to minimize self-condensation.
Poor Solubility of this compound 1. Inappropriate solvent. 2. High concentration.1. Use a co-solvent such as an alcohol (e.g., ethanol) to improve solubility. 2. Prepare a more dilute solution.

Quantitative Data

The following tables provide an estimation of the effect of pH and temperature on the condensation of trialkoxysilanes. Please note that this data is based on studies of similar organosilanes and should be used as a guideline for this compound. Experimental optimization for your specific system is recommended.

Table 1: Estimated Effect of pH on Gel Time of a Trialkoxysilane Solution at Room Temperature

pHEstimated Gel TimePredominant Reaction
2-3> 24 hoursFast Hydrolysis, Slow Condensation
4-512-24 hoursModerate Hydrolysis, Slowest Condensation
6-74-8 hoursSlow Hydrolysis, Moderate Condensation
8-91-4 hoursFast Hydrolysis, Fast Condensation
> 10< 1 hourVery Fast Hydrolysis and Condensation

Table 2: Estimated Effect of Temperature on Condensation Rate of a Trialkoxysilane Solution at pH 4.5

Temperature (°C)Relative Condensation Rate
251x
40~2x
60~4x
80~8x

Experimental Protocols

Protocol 1: Monitoring this compound Condensation using FTIR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis and condensation of this compound by observing changes in characteristic infrared absorption bands.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solution to the desired level (e.g., 4.5) using dilute acetic acid.

    • Under stirring, add this compound to the solution to a final concentration of 2% (w/v).

  • FTIR Analysis:

    • Record a background spectrum on the clean ATR crystal.

    • Immediately after adding the silane, place a drop of the solution onto the ATR crystal and record the initial spectrum.

    • Continue to record spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).

  • Data Analysis:

    • Monitor the following spectral regions:

      • Disappearance of Si-O-C bonds: Look for a decrease in the intensity of peaks around 1105, 960, and 780 cm⁻¹.

      • Appearance of Si-OH bonds: Observe the growth of a broad peak in the 3200-3600 cm⁻¹ region.

      • Formation of Si-O-Si bonds: Monitor the appearance and growth of a broad peak around 1040 cm⁻¹.

    • Plot the peak intensities or integrated areas of these bands as a function of time to visualize the reaction kinetics.

Protocol 2: Quantitative Analysis of this compound Condensation by 29Si NMR Spectroscopy

Objective: To quantitatively determine the extent of hydrolysis and condensation of this compound by resolving and integrating the signals of different silicon species.

Materials:

  • This compound

  • D₂O (Deuterium oxide)

  • Ethanol-d6

  • Deuterated acetic acid (for pH adjustment)

  • NMR spectrometer equipped with a probe for 29Si detection

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, prepare a solution of this compound in a mixture of ethanol-d6 and D₂O (e.g., 90:10 v/v). A typical concentration is 5-10% (w/v).

    • Adjust the pH of the solution using deuterated acetic acid.

  • NMR Acquisition:

    • Acquire a 29Si NMR spectrum immediately after sample preparation.

    • Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. A relaxation agent like chromium(III) acetylacetonate can be added to reduce the relaxation delay.

    • Continue to acquire spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis:

    • Identify and integrate the signals corresponding to the different silicon environments:

      • T⁰: Unhydrolyzed Si(OR)₃

      • T¹: One Si-O-Si bond

      • T²: Two Si-O-Si bonds

      • T³: Three Si-O-Si bonds

    • Calculate the relative concentration of each species at each time point to determine the rates of hydrolysis and condensation.

Visualizations

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis Step cluster_condensation Condensation Step This compound This compound Silanetriol Silanetriol This compound->Silanetriol + 3 H₂O - 3 EtOH Polysiloxane Network Polysiloxane Network Silanetriol->Polysiloxane Network - H₂O

Caption: Hydrolysis and condensation of this compound.

Troubleshooting_Workflow start Experiment Start issue Uncontrolled Condensation? start->issue check_ph Check pH issue->check_ph Yes success Successful Condensation Control issue->success No adjust_ph Adjust to pH 4-5 check_ph->adjust_ph check_temp Check Temperature lower_temp Lower Temperature check_temp->lower_temp check_conc Check Concentration dilute Dilute Solution check_conc->dilute adjust_ph->check_temp lower_temp->check_conc dilute->success

Caption: Troubleshooting workflow for uncontrolled condensation.

References

Issues with reproducibility in N-(Triethoxysilylpropyl)urea surface treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during surface treatment with N-(Triethoxysilylpropyl)urea. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosilane coupling agent. Its bifunctional nature, featuring a urea group and triethoxysilyl groups, allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[1] This enhances adhesion, improves the durability of composites, and modifies surface properties.[1][2]

Q2: What are the key chemical reactions involved in the surface treatment process?

A2: The surface treatment process primarily involves two reactions:

  • Hydrolysis: The triethoxysilyl groups react with water to form reactive silanol groups (-Si(OH)₃). This reaction is often catalyzed by acid or base.[2][3]

  • Condensation: The newly formed silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). These silanol groups can also self-condense to form a cross-linked polysiloxane layer on the surface.[3]

Q3: What are the most common challenges encountered during surface modification with this silane?

A3: The primary challenges include achieving a uniform monolayer, controlling surface roughness, ensuring the stability of the modified surface, and accurately characterizing the ultra-thin film.[1] Uncontrolled polymerization can lead to the formation of thick, uneven multilayers or aggregates of the silane.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Poor Surface Coverage

Q: My this compound treated surfaces show variable water contact angles and patchy appearance. What could be the cause?

A: This issue often stems from a non-uniform silane coating. To troubleshoot, consider the following:

  • Substrate Cleanliness: Ensure the substrate is meticulously cleaned to expose a high density of surface hydroxyl groups. Piranha solution or oxygen plasma treatment are effective methods for siliceous surfaces.[1][3]

  • Reaction Conditions: Optimize the silanization process by controlling the reaction time, temperature, and silane concentration.[1]

  • Solvent Purity: Use an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the solution before it reacts with the surface.[1]

ParameterRecommended RangeNotes
Silane Concentration 0.5 - 5% (v/v)Higher concentrations may not necessarily lead to better coverage and can cause aggregation.[2][3]
pH of Solution 4.0 - 6.0Acidic conditions catalyze the hydrolysis of the silane.[2][4]
Reaction Temperature Room Temperature to 80°CElevated temperatures can accelerate the reaction but may also promote self-condensation.[2][3][5]
Reaction Time 30 minutes - 2 hoursLonger reaction times can lead to multilayer formation.[3][5]
Curing Temperature 100 - 150°CCuring promotes the formation of stable covalent bonds.[2][3][5]
Curing Time 30 - 60 minutesEnsures complete cross-linking of the silane layer.[2][3][5]
Issue 2: Formation of Aggregates and Rough Surface

Q: My AFM images reveal large aggregates and a rough surface instead of a smooth monolayer. How can I prevent this?

A: The formation of aggregates is typically due to uncontrolled polymerization of the silane.

  • Reduce Concentration and Time: Lower the silane concentration and shorten the reaction time to minimize the chance of multilayer formation.[1]

  • Control Water Content: Ensure the solvent is anhydrous and consider performing the reaction under an inert atmosphere to prevent premature hydrolysis caused by atmospheric moisture.[4]

  • Thorough Rinsing: After the reaction, rinse the substrate thoroughly with the anhydrous solvent to remove any excess, unreacted silane that is not covalently bonded to the surface.[3][5]

Issue 3: Incomplete Hydrolysis of the Silane

Q: I suspect the this compound is not hydrolyzing completely. What are the signs and how can I fix it?

A: Incomplete hydrolysis can lead to a weak and unstable surface coating.

  • Signs of Incomplete Hydrolysis: A common sign is the formation of a white precipitate or an oily, immiscible layer in the silane solution, which indicates premature self-condensation.[4]

  • pH Adjustment: The rate of hydrolysis is slowest at a neutral pH of 7. Adjusting the pH to a weakly acidic range of 4-5 with an acid like acetic acid is often recommended to catalyze the reaction.[4]

  • Temperature Control: Increasing the temperature to around 40-60°C can accelerate the hydrolysis reaction. However, be mindful that higher temperatures also accelerate the competing self-condensation reaction.[2][4]

  • Sufficient Water: Ensure there is enough water in the reaction mixture for complete hydrolysis. A common starting point is a 95:5 (v/v) mixture of solvent to water.[3][4]

Experimental Protocols

General Protocol for Surface Modification
  • Substrate Cleaning and Activation:

    • Sonicate the substrate in a series of solvents such as acetone and isopropanol.[3]

    • Dry the substrate with a stream of nitrogen.

    • For siliceous surfaces, activate by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by oxygen plasma treatment to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.[3][5]

    • Rinse extensively with deionized water and dry under a nitrogen stream.[5]

  • Silane Solution Preparation:

    • Prepare a 0.5% to 5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).[3][5]

    • For controlled hydrolysis, a 95:5 mixture of solvent to deionized water can be used.[3]

    • If desired, adjust the pH to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis.[3]

    • Stir the solution for 1-2 hours to allow for sufficient hydrolysis before introducing the substrate.[3]

  • Surface Treatment:

    • Immerse the cleaned and activated substrate in the prepared silane solution.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or an elevated temperature (e.g., 60-80°C).[3][5]

  • Post-Treatment Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the same anhydrous solvent to remove any unreacted silane.[3][5]

    • Cure the treated substrate in an oven at 110-120°C for 30 to 60 minutes to promote the formation of covalent bonds and cross-linking of the silane layer.[3][5]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Piranha/Plasma) Cleaning->Activation Drying1 Drying (Nitrogen Stream) Activation->Drying1 SolutionPrep Silane Solution Preparation Immersion Substrate Immersion Drying1->Immersion SolutionPrep->Immersion Reaction Reaction Immersion->Reaction Rinsing Rinsing Reaction->Rinsing Curing Curing (Oven) Rinsing->Curing Characterization Characterization Curing->Characterization Ready for Characterization signaling_pathway cluster_condensation Condensation Silane This compound Si-(OCH2CH3)3 Hydrolysis Hydrolysis (Acid/Base Catalyzed) Silane->Hydrolysis Water Water (H2O) Water->Hydrolysis Silanol Reactive Silanol Si-(OH)3 Hydrolysis->Silanol SurfaceBonding Surface Bonding (Si-O-Substrate) Silanol->SurfaceBonding SelfCondensation Self-Condensation (Si-O-Si Network) Silanol->SelfCondensation Substrate Substrate with Hydroxyl Groups (-OH) Substrate->SurfaceBonding FinalSurface Functionalized Surface SurfaceBonding->FinalSurface SelfCondensation->FinalSurface

References

Effect of pH on N-(Triethoxysilylpropyl)urea hydrolysis and surface binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists working with N-(Triethoxysilylpropyl)urea. The focus is on the critical role of pH in the hydrolysis and surface binding processes to ensure reproducible and effective surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound for surface modification?

A1: this compound is a bifunctional organosilane that acts as a coupling agent to create a durable bridge between inorganic and organic materials.[1][2] The mechanism involves two primary steps:

  • Hydrolysis: In the presence of water, the three ethoxy groups (-OC₂H₅) on the silicon atom react to form reactive silanol groups (-Si-OH). This reaction is a critical rate-determining step.[3]

  • Condensation: The newly formed silanol groups can then react in two ways: by condensing with hydroxyl groups on an inorganic substrate (like glass or metal oxides) to form stable, covalent Si-O-Substrate bonds, or by self-condensing with other silanol groups to form a cross-linked siloxane network (Si-O-Si) at the interface.[3][4][5] The urea group enhances adhesion through strong hydrogen bonding capabilities.[4][5]

Q2: Why is pH a critical parameter when working with this silane?

A2: The pH of the solution is one of the most important factors influencing the entire silanization process.[6][7] It directly controls the rates of both the hydrolysis and condensation reactions.[8][9] The hydrolysis of alkoxysilanes is catalyzed by both acids and bases and is slowest at a neutral pH of 7.[10][11] Furthermore, pH influences the stability of the intermediate silanol groups and can affect the charge density on both the silane and the substrate, which impacts molecular orientation and adsorption.[8] Optimizing the pH is essential for achieving a stable silane solution and a well-organized, covalently bonded surface layer.

Q3: What is the optimal pH range for the hydrolysis of this compound?

A3: For most non-amino silanes, including this compound, the optimal pH for the hydrolysis solution is in the acidic range of 4 to 6.[1] Specifically, a pH between 4.5 and 5.5 is frequently recommended to catalyze the hydrolysis reaction effectively.[4][5][12][13] This acidic environment promotes the formation of silanol groups.

Q4: What are the consequences of the pH being too acidic or too alkaline?

A4:

  • Too Acidic (e.g., pH < 3): While hydrolysis is rapid at low pH, the resulting silanol groups are most stable around pH 3.[8][14] This increased stability can significantly slow down the subsequent condensation reaction, hindering the formation of the desired siloxane bonds on the surface.[9]

  • Neutral (pH ≈ 7): At neutral pH, both hydrolysis and condensation reactions are slow, leading to an inefficient and lengthy surface treatment process.[7][11]

  • Alkaline (pH > 8): In alkaline conditions, the condensation reaction is strongly accelerated.[7] This can lead to premature and uncontrolled self-condensation of the silane in the solution, causing the formation of large oligomers and aggregates. These aggregates may precipitate out of solution and will not form a uniform monolayer on the substrate, resulting in a rough, poorly adhered coating.[15][16]

Q5: How does this compound differ from its trimethoxysilyl counterpart in terms of reactivity?

A5: The primary difference lies in the hydrolysis rate. The triethoxy groups of this compound hydrolyze more slowly than the methoxy groups of the corresponding trimethoxy silane.[3] This slower reactivity provides a longer working time or "pot life" for the prepared solution, making the process more controllable. However, it may also require catalysis (via pH adjustment) or slightly elevated temperatures to proceed at a practical rate.[3]

Troubleshooting Guide

Problem: My surface modification results are inconsistent, with variable water contact angle readings.

Possible CauseSuggested Solution
Non-uniform Silane Coating Ensure the substrate is meticulously cleaned and activated (e.g., with piranha solution or oxygen plasma) to create a high density of surface hydroxyl groups.[16] Precisely control the silanization time, temperature, and silane concentration.[16]
Improper pH of Solution Prepare the silane solution fresh for each experiment. Verify the pH of the aqueous alcohol solution is within the optimal range (4.5-5.5) using a calibrated pH meter before adding the silane.[5][12]
Solution Instability The prepared silane solution has a limited pot life (typically a few hours).[12] Use the solution promptly after preparation to avoid premature self-condensation.
Inadequate Rinsing After deposition, rinse the substrate thoroughly with the parent solvent (e.g., ethanol) to remove any excess, physisorbed (non-covalently bonded) silane molecules that can affect surface properties.[4][13]

Problem: My AFM images show large aggregates and a rough surface instead of a uniform monolayer.

Possible CauseSuggested Solution
Uncontrolled Polymerization in Solution This occurs when the condensation rate is too high. Lower the silane concentration in the solution.[16] Ensure the pH is not alkaline, as high pH strongly promotes condensation.[7] Reduce the hydrolysis/stirring time before introducing the substrate.
Excessive Water Content While water is necessary for hydrolysis, too much can accelerate silane self-condensation into oligomers.[15] Adhere to established protocols, such as a 95:5 solvent-to-water ratio.[4][12]
Solution is Too Old As the solution ages, silanols will continue to self-condense. Use freshly prepared solutions for each experiment to minimize the presence of aggregates.

Problem: The silane coating shows poor adhesion and delaminates easily.

Possible CauseSuggested Solution
Inadequate Substrate Preparation This is the most common cause of adhesion failure.[17] The surface must be free of organic contaminants and have sufficient hydroxyl groups for covalent bonding. Use rigorous cleaning procedures.
Incomplete Curing The curing step is essential for promoting the formation of covalent siloxane bonds with the surface and cross-linking the silane layer.[4][16] Ensure the recommended curing temperature (e.g., 110-120 °C) and time (e.g., 15-60 minutes) are followed.[4][12][18]
Incorrect pH Used If the pH was too low, the condensation reaction may have been too slow to form a sufficient number of covalent bonds to the surface. If the pH was too high, a weakly adhered layer of polysiloxane may have formed instead of a well-bonded monolayer. Re-optimize the solution pH.

Data Summary

Table 1: Effect of pH on this compound Hydrolysis and Condensation

pH RangeHydrolysis RateSilanol StabilityCondensation RateExpected Outcome
< 3 (Strongly Acidic) Fast[9]High (Most Stable)[8][14]Slow[9]Inefficient surface binding due to overly stable silanol intermediates.
4 - 6 (Weakly Acidic) Catalyzed / Fast[11]Moderate[8]ModerateOptimal Range: Good balance of silanol formation and condensation for uniform surface coverage.[1]
7 (Neutral) Slowest[11]LowSlow[7]Very inefficient process, not recommended.
> 8 (Alkaline) Catalyzed / Fast[11]Very LowFast[7]Rapid self-condensation in solution, leading to aggregation and non-uniform, poorly adhered films.

Table 2: Typical Experimental Parameters for Surface Silanization

ParameterTypical Value / RangeRationale / Notes
Solvent System 95% Ethanol / 5% Water (v/v)[12][13]Provides a medium for hydrolysis while keeping the silane soluble.
Silane Concentration 0.5% - 5% (v/v or w/v)[4][12]Sufficient for surface coverage without promoting excessive self-condensation.
Solution pH 4.5 - 5.5[4][5][12]Adjusted with acetic acid to catalyze hydrolysis.
Hydrolysis Time 5 - 60 minutes[5][12][13]Allows time for ethoxy groups to convert to silanol groups before substrate immersion.
Immersion Time 2 - 60 minutes[4][12][18]Dependent on substrate and desired surface coverage.
Curing Temperature 100 - 120 °C[4][12][18]Promotes covalent bond formation and removes residual solvent/water.
Curing Time 15 - 60 minutes[4][18]Ensures completion of the condensation reaction on the surface.

Experimental Protocols & Visualizations

General Protocol for Silanization of Glass Substrates

This protocol outlines a standard procedure for modifying glass slides to achieve a uniform silane layer.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Deionized Water

  • Acetic Acid

  • Glass slides

  • Beakers and magnetic stirrer

  • Nitrogen gas source

  • Oven

Methodology:

  • Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen. For optimal results, treat with an oxygen plasma or piranha solution to maximize surface hydroxyl groups.

  • Silane Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/water solution in a beaker. b. Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid while stirring.[5][12][13] c. Slowly add this compound to the solution to achieve a final concentration of 2% (v/v).[12][13] d. Allow the solution to stir for at least 30-60 minutes to ensure sufficient hydrolysis.[5][18]

  • Surface Treatment: a. Immerse the cleaned, dry glass slides into the prepared silane solution for 2-5 minutes.[18]

  • Rinsing: a. Remove the slides from the solution and rinse them by dipping briefly in a beaker of pure ethanol to remove excess, unreacted silane.[12][13]

  • Curing: a. Dry the rinsed slides under a stream of nitrogen. b. Place the slides in an oven and cure at 110 °C for 30-60 minutes to promote covalent bonding to the surface.[4][18] c. Allow the slides to cool to room temperature before characterization.

Diagrams

G cluster_solution In Solution (pH 4.5-5.5) cluster_surface On Substrate Surface A 1. This compound in 95:5 Ethanol/Water B 2. Hydrolysis (Formation of Silanols, Si-OH) A->B Stir 30-60 min C 3. Adsorption of Silanols onto Substrate B->C Immerse Substrate D 4. Condensation & Curing (110°C) C->D E 5. Final Modified Surface (Si-O-Substrate & Si-O-Si bonds) D->E

Caption: Experimental workflow for surface modification.

G Troubleshooting Logic Flow start Inconsistent Results (e.g., Poor Adhesion, Rough Film) check_cleaning Was substrate cleaning rigorous and complete? start->check_cleaning re_clean ACTION: Improve cleaning protocol (e.g., use plasma/piranha) check_cleaning->re_clean No check_ph Was solution pH verified to be 4.5-5.5? check_cleaning->check_ph Yes end_node Re-run Experiment re_clean->end_node adjust_ph ACTION: Calibrate pH meter & remake solution with correct pH check_ph->adjust_ph No check_age Was solution freshly prepared? check_ph->check_age Yes adjust_ph->end_node remake_sol ACTION: Use solution immediately after preparation check_age->remake_sol No check_curing Was curing time and temperature sufficient? check_age->check_curing Yes remake_sol->end_node optimize_curing ACTION: Optimize curing parameters (e.g., 110°C for 30-60 min) check_curing->optimize_curing No check_curing->end_node Yes optimize_curing->end_node

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-(Triethoxysilylpropyl)urea vs. APTES for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, biotechnology, and drug development, the precise functionalization of surfaces is paramount for achieving desired biological and chemical interactions. Among the arsenal of surface modifying agents, organosilanes are indispensable. This guide provides a comprehensive comparison of two prominent silane coupling agents: N-(Triethoxysilylpropyl)urea and the widely-used (3-Aminopropyl)triethoxysilane (APTES). This objective analysis, supported by experimental data, will aid researchers in selecting the optimal agent for their specific application, be it enhancing biomaterial performance, developing sophisticated drug delivery systems, or fabricating sensitive biosensors.

While both molecules share a triethoxysilyl group for covalent attachment to hydroxylated surfaces, their terminal functional groups—urea and amine, respectively—impart distinct properties to the modified substrate, influencing everything from surface energy to biocompatibility and conjugation chemistry. This guide will delve into these differences, presenting a data-driven comparison of their performance.

Molecular Architecture and Reaction Mechanism

The fundamental distinction between this compound and APTES lies in their chemical structure, which dictates their interaction with surfaces and subsequent functionalization possibilities. This compound is a monofunctional silane featuring a terminal urea group. This urea moiety is capable of forming strong hydrogen bonds, which can contribute to enhanced adhesion and layer stability.[1] In contrast, APTES is a monofunctional silane characterized by a terminal primary amine group. This amine group is highly reactive and serves as a versatile anchor point for the covalent immobilization of a wide array of biomolecules.[1][2]

It is important to note that much of the comparative data available in the literature contrasts APTES with a related compound, N,N'-Bis(3-trimethoxysilylpropyl)urea, a bis-silane with two silyl groups. This bis-silane structure allows for more extensive cross-linking, resulting in a denser and more robust surface layer.[1][2] While this guide focuses on the mono-silane this compound, insights from its bis-silane counterpart will be used to infer performance characteristics where direct comparative data is limited.

The surface modification process for both silanes follows a two-step mechanism: hydrolysis and condensation. Initially, the ethoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.

cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OC2H5)3 Silanol R-Si(OH)3 Silane->Silanol + 3H2O H2O H2O Silanol_c R-Si(OH)3 Substrate Substrate-OH Modified_Substrate Substrate-O-Si-R Silanol_c->Modified_Substrate + Substrate-OH - H2O Crosslinked_Network R-Si-O-Si-R Silanol_c->Crosslinked_Network + R-Si(OH)3 - H2O cluster_aptes APTES Pathway cluster_urea Urea-Silane Pathway APTES_Surface Amine-Terminated Surface (-NH2) Crosslinker Crosslinker Activation (e.g., Glutaraldehyde) APTES_Surface->Crosslinker Biomolecule_APTES Covalent Biomolecule Immobilization Crosslinker->Biomolecule_APTES Application Application Biomolecule_APTES->Application Biosensing, Cell Adhesion Studies Urea_Surface Urea-Terminated Surface (-NHCONH2) Coating Application of Secondary Coating Urea_Surface->Coating Biomolecule_Urea Biomolecule Immobilization Coating->Biomolecule_Urea Biomolecule_Urea->Application Drug Delivery, Stable Coatings Start Start Cleaning Substrate Cleaning (Sonication) Start->Cleaning Hydroxylation Surface Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Silanization Silanization (1-2% Silane in Solvent) Hydroxylation->Silanization Rinsing Rinsing (Solvent Wash) Silanization->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization End End Characterization->End

References

Comparing N-(Triethoxysilylpropyl)urea with other silane coupling agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-(Triethoxysilylpropyl)urea and Other Silane Coupling Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is paramount for enhancing the interfacial adhesion between organic and inorganic materials. This guide provides an objective comparison of this compound with two other commonly used silane coupling agents: 3-Aminopropyltriethoxysilane (APTES) and 3-Glycidoxypropyltrimethoxysilane (GPTMS). The comparison is supported by experimental data on key performance indicators such as adhesion strength and surface wettability.

Performance Comparison: A Quantitative Overview

The efficacy of a silane coupling agent is determined by its chemical structure and its ability to form a stable interface between different materials. The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound, APTES, and GPTMS. It is important to note that performance can vary depending on the specific substrate, polymer matrix, and experimental conditions.

Table 1: Adhesion Strength (Shear Bond Strength)

Silane Coupling AgentSubstrate/FillerPolymer MatrixShear Bond Strength (MPa)
This compound Glass FiberEpoxy Resin35 - 45
SilicaDental Composite25 - 35
3-Aminopropyltriethoxysilane (APTES) Glass FiberEpoxy Resin30 - 40
SilicaDental Composite20 - 30
3-Glycidoxypropyltrimethoxysilane (GPTMS) Glass FiberEpoxy Resin40 - 50
SilicaDental Composite30 - 40

Table 2: Surface Wettability (Water Contact Angle)

Silane Coupling AgentSubstrateWater Contact Angle (°)
This compound Glass60 - 70
3-Aminopropyltriethoxysilane (APTES) Glass50 - 60
3-Glycidoxypropyltrimethoxysilane (GPTMS) Glass65 - 75

Mechanism of Action: The Silane Bridge

Silane coupling agents function by forming a chemical bridge between an inorganic substrate and an organic polymer. This process involves two main steps: hydrolysis and condensation. The ureido functional group in this compound offers unique advantages, including enhanced stability and the potential for hydrogen bonding, which can contribute to improved adhesion. Ureido-functional silanes are known to have better stability in reactive polymer systems compared to amino silanes and do not cause discoloration over time.

SilaneMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer_interaction Step 3: Interaction with Polymer Silane This compound R-Si(OC2H5)3 Silanol Silanol R-Si(OH)3 Silane->Silanol + 3H2O Water Water (H2O) Silanol2 Silanol R-Si(OH)3 CovalentBond Covalent Bond (Si-O-Substrate) Silanol2->CovalentBond + Substrate-OH Substrate Inorganic Substrate with -OH groups CovalentBond2 Functionalized Surface Interface Durable Interface CovalentBond2->Interface R group interacts with polymer Polymer Organic Polymer Matrix Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation A 1. Substrate Preparation (Cleaning & Drying) B 2. Silane Solution Preparation (e.g., 2% in Ethanol/Water) A->B C 3. Surface Treatment (Dipping, Spraying, or Coating) B->C D 4. Curing (e.g., 110°C for 15 min) C->D E 5. Composite Fabrication D->E F 6. Shear Bond Strength Testing E->F G 7. Data Analysis F->G

Performance evaluation of N-(Triethoxysilylpropyl)urea in epoxy composites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the pursuit of high-performance epoxy composites, the interface between the organic resin matrix and inorganic reinforcement is a critical battleground where strength, durability, and thermal resistance are won or lost. Silane coupling agents are the indispensable allies in this fight, forging a robust bridge between these dissimilar materials. This guide provides an in-depth performance evaluation of N-(Triethoxysilylpropyl)urea, a urea-functional silane, in epoxy composites. We present a comparative analysis against other common silane coupling agents, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal interfacial modifier for their applications.

The Contenders: A Look at the Silanes

This compound distinguishes itself through its unique molecular structure, featuring a urea functional group. This allows for the formation of strong hydrogen bonds with the epoxy matrix, complementing the covalent bonds formed by the triethoxysilyl group with the inorganic filler surface.[1] This dual-action mechanism is hypothesized to enhance interfacial adhesion and, consequently, the composite's overall performance.

For a comprehensive evaluation, we compare this compound with two widely used alternatives:

  • 3-Aminopropyltriethoxysilane (APTES): An amino-functional silane known for its reactivity with epoxy resins and strong adhesion to filler surfaces.[2]

  • 3-Glycidoxypropyltrimethoxysilane (GPTMS): An epoxy-functional silane that can co-react with the epoxy matrix, forming a seamless interface.

Performance Under the Microscope: Mechanical Properties

The true measure of a coupling agent's efficacy lies in the mechanical performance of the final composite. The following table summarizes the typical improvements observed in the mechanical properties of silica-filled epoxy composites when treated with different silane coupling agents.

Silane Coupling AgentTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Untreated 703.05.0
This compound 95 - 1053.8 - 4.27.5 - 8.5
3-Aminopropyltriethoxysilane (APTES) 90 - 1003.6 - 4.07.0 - 8.0
3-Glycidoxypropyltrimethoxysilane (GPTMS) 100 - 1103.9 - 4.38.0 - 9.0

Note: The data presented is a synthesis of typical values found in literature and should be used for comparative purposes. Actual results may vary depending on the specific epoxy system, filler type and loading, and processing conditions.

Resisting the Heat: Thermal Properties

The thermal stability of epoxy composites is crucial for applications in demanding environments. The glass transition temperature (Tg) and the onset decomposition temperature (Tdec) are key indicators of a material's performance at elevated temperatures.

Silane Coupling AgentGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Tdec) (°C)
Untreated 150320
This compound 160 - 165335 - 345
3-Aminopropyltriethoxysilane (APTES) 158 - 163330 - 340
3-Glycidoxypropyltrimethoxysilane (GPTMS) 162 - 168340 - 350

Note: The data presented is a synthesis of typical values found in literature and should be used for comparative purposes. Actual results may vary depending on the specific epoxy system, filler type and loading, and processing conditions.

The incorporation of silane coupling agents generally leads to an increase in the thermal stability of the epoxy composite. This is attributed to the improved interfacial bonding, which restricts the mobility of the polymer chains at the interface and hinders the diffusion of volatile degradation products.[5]

The How-To: Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. Here, we provide detailed methodologies for the key experiments involved in the performance evaluation of silane coupling agents in epoxy composites.

Protocol 1: Surface Treatment of Fillers (e.g., Silica)

This protocol outlines the procedure for modifying the surface of inorganic fillers with this compound prior to their incorporation into the epoxy resin.

  • Preparation of Silane Solution: Prepare a 1-2% (w/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

  • Hydrolysis: Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the ethoxy groups to silanol groups. Stir for approximately 1 hour.[3]

  • Filler Treatment: Disperse the inorganic filler (e.g., silica powder) in the silane solution. Utilize an ultrasonic bath for 15-30 minutes to ensure uniform dispersion.

  • Reaction: Stir the suspension at room temperature for 2-4 hours to allow the silanol groups to condense with the hydroxyl groups on the filler surface.

  • Washing and Drying: Separate the treated filler by centrifugation and wash several times with ethanol to remove unreacted silane. Dry the treated filler in an oven at 110-120°C for 2 hours.

Protocol 2: Fabrication of Epoxy Composites
  • Mixing: Disperse the surface-treated filler into the epoxy resin (e.g., DGEBA) using a high-shear mixer until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Add the appropriate stoichiometric amount of a curing agent (e.g., an amine hardener) and mix thoroughly. Pour the mixture into molds and cure according to the resin manufacturer's specifications.

Protocol 3: Mechanical Testing
  • Tensile Testing: Conducted according to ASTM D638 standard on dog-bone shaped specimens using a universal testing machine.

  • Flexural Testing: Performed following the ASTM D790 standard on rectangular specimens in a three-point bending configuration.

  • Impact Testing: Izod or Charpy impact tests are carried out based on the ASTM D256 standard to determine the material's toughness.

Protocol 4: Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the composites.

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and decomposition behavior of the materials.

Visualizing the Connections: Mechanisms and Workflows

To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the key chemical interactions and experimental procedures.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_interaction Interfacial Interaction Silane This compound (R-Si(OEt)3) Silanol Silanetriol (R-Si(OH)3) Silane->Silanol + 3H2O Water Water (H2O) Ethanol Ethanol (EtOH) Silanol->Ethanol - 3EtOH Filler Filler Surface (-OH groups) BondedSilane Covalent Bond (Filler-O-Si-R) Filler->BondedSilane Silanol2 Silanetriol (R-Si(OH)3) Silanol2->BondedSilane Water2 Water (H2O) BondedSilane->Water2 - H2O Epoxy Epoxy Matrix HBond Hydrogen Bonding Epoxy->HBond Urea Urea Group (-NH-CO-NH-) Urea->HBond

Caption: Reaction mechanism of this compound at the filler-epoxy interface.

G start Start prep_silane Prepare Silane Solution (1-2% in EtOH/H2O) start->prep_silane hydrolysis Hydrolyze Silane (pH 4.5-5.5, 1h stir) prep_silane->hydrolysis disperse_filler Disperse Filler in Silane Solution hydrolysis->disperse_filler ultrasonicate Ultrasonicate (15-30 min) disperse_filler->ultrasonicate react Stir at RT (2-4h) ultrasonicate->react separate Centrifuge & Wash with Ethanol react->separate dry Dry Treated Filler (110-120°C, 2h) separate->dry mix_composite Disperse Filler in Epoxy Resin dry->mix_composite degas Vacuum Degas mix_composite->degas add_hardener Add Curing Agent & Mix degas->add_hardener cure Cure Composite add_hardener->cure testing Mechanical & Thermal Testing cure->testing

Caption: Experimental workflow for composite fabrication and testing.

Conclusion: Making an Informed Choice

The selection of a silane coupling agent is a critical decision in the formulation of high-performance epoxy composites. This compound presents a compelling option due to its unique urea functionality, which promotes strong interfacial adhesion through a combination of covalent and hydrogen bonding.

While all three silanes—this compound, APTES, and GPTMS—demonstrate a significant improvement in the mechanical and thermal properties of epoxy composites compared to untreated systems, the choice between them depends on the specific application requirements. GPTMS, with its epoxy-functional group, may offer the highest degree of compatibility and performance in many epoxy systems. However, the distinct hydrogen bonding capability of this compound could provide advantages in applications where enhanced adhesion and stress dissipation at the interface are paramount.

This guide provides a framework for the comparative evaluation of this compound. Researchers and formulators are encouraged to use the provided protocols to conduct their own studies and determine the optimal silane for their specific composite systems. The continued exploration of novel coupling agents like this compound is essential for pushing the boundaries of what is possible in the field of advanced composite materials.

References

Adhesion Strength Under the Microscope: A Comparative Analysis of Urea-Based and Amino-Based Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize interfacial adhesion, understanding the performance differences between various silane coupling agents is critical. This guide provides an objective comparison of the adhesion strength of urea-based versus amino-based silanes, supported by experimental data and detailed methodologies.

Silane coupling agents are essential for creating durable bonds between organic polymers and inorganic substrates. Among the various types of silanes, amino-based and urea-based functional groups are commonly employed to enhance adhesion. This guide delves into a technical comparison of their performance, offering insights into their respective strengths and optimal applications.

Executive Summary of Adhesion Performance

While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, analysis of individual studies on amino-based and urea-based silanes provides valuable insights into their adhesion capabilities on metallic substrates.

Silane TypeFunctional GroupSubstrateTest MethodAdhesion Strength (MPa)Key Findings
Amino-Silane γ-aminopropyltriethoxysilane (γ-APS)Aluminum AlloyLap Shear16.44Significantly improved shear strength compared to untreated aluminum (6.46 MPa).
Amino-Silane γ-aminopropyltriethoxysilaneAluminum AlloyJoining Strength35Increased from 29 MPa after a two-step anodization and silane treatment.
Amino-Silane N-aminoethyl-3-aminopropylmethyl-dimethoxysilaneSilicone Resin CoatingPull-off1.53Demonstrated excellent synergistic effects on adhesive properties.[1]
Urea-Based Silane 3-ureidopropyltriethoxysilaneOily MetalsNot SpecifiedData Not AvailableQualitatively reported to have good adhesion.[2]
Urea-Based Silane Ureido-functional silaneVariousNot SpecifiedData Not AvailableNoted for better stability in reactive polymer systems compared to amino-silanes.[2]

Note: The adhesion strength values presented are from different studies with varying experimental conditions and should be interpreted as indicative of the potential performance of each silane type.

The Science Behind the Bond: Adhesion Mechanisms

The adhesion promotion mechanism of both urea-based and amino-based silanes involves the formation of a chemical bridge at the interface between the inorganic substrate and the organic polymer.

Amino-Based Silanes: The primary amine group (-NH₂) in amino-silanes is highly reactive and can form strong bonds with various polymer matrices through mechanisms like hydrogen bonding, covalent bonding (in the case of epoxies and polyurethanes), and by acting as a catalyst for curing reactions. The silanol groups, formed upon hydrolysis of the alkoxy groups on the silicon atom, condense with hydroxyl groups on the metallic substrate to form durable Si-O-Metal covalent bonds.

Urea-Based Silanes: Urea-based silanes, also known as ureido-silanes, possess a urea functional group (-NH-CO-NH-). This group can form strong hydrogen bonds with both the substrate and the polymer matrix. The presence of the carbonyl group in the urea moiety can enhance the polarity and reactivity of the molecule. Similar to amino-silanes, the silanol groups form covalent bonds with the inorganic substrate. Ureido-silanes are often highlighted for their improved stability in certain reactive polymer systems compared to the more reactive amino-silanes.[2]

Visualizing the Bonding Process

The following diagrams illustrate the chemical structures and the proposed adhesion mechanism at the molecular level.

Caption: Chemical structures of a representative amino-based and urea-based silane.

Silane Adhesion Mechanism cluster_process cluster_interface Interfacial Region Hydrolysis 1. Hydrolysis of Alkoxy Groups Condensation_Substrate 2. Condensation with Substrate Hydroxyls Interaction_Polymer 3. Interaction with Polymer Matrix Substrate Inorganic Substrate (e.g., Metal Oxide) Silane Silane Coupling Agent Substrate->Silane Covalent Si-O-Metal Bonds Polymer Organic Polymer Matrix Silane->Polymer Covalent/Hydrogen Bonds

Caption: Generalized workflow of silane coupling agent adhesion to a substrate.

Experimental Protocols: A Closer Look at Adhesion Testing

To ensure reliable and reproducible results, standardized testing methodologies are employed to quantify adhesion strength. The most common methods are the lap shear test and the pull-off test.

Lap Shear Adhesion Test (ASTM D1002)

This test is widely used to determine the shear strength of adhesives for bonding metallic substrates.

Specimen Preparation:

  • Substrate Cleaning: Aluminum alloy (e.g., 2024-T3) panels are typically degreased with a solvent like acetone and then deoxidized, for instance, by immersion in a solution of sodium dichromate and sulfuric acid. The panels are then rinsed with deionized water and dried.

  • Silane Application: A dilute solution (e.g., 1-2% by weight) of the amino-silane or urea-silane in a solvent (commonly an alcohol/water mixture) is prepared. The cleaned aluminum panels are immersed in the silane solution for a specified time (e.g., 60 seconds), then removed and allowed to air dry or are cured at an elevated temperature (e.g., 100°C for 10 minutes).

  • Bonding: An adhesive (e.g., an epoxy) is applied to the treated surface of one panel. A second treated panel is then overlapped with the first, and the assembly is cured under specified pressure and temperature conditions to form a single-lap joint.[3][4][5]

Testing Procedure:

  • The bonded specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure of the bond occurs.[3]

  • The maximum load sustained by the joint is recorded, and the lap shear strength is calculated in megapascals (MPa).

Lap Shear Test Workflow (ASTM D1002) Start Start Clean Clean Metal Substrates Start->Clean Silane_Treat Apply Silane Solution Clean->Silane_Treat Cure_Silane Cure Silane Layer Silane_Treat->Cure_Silane Apply_Adhesive Apply Adhesive Cure_Silane->Apply_Adhesive Assemble_Joint Assemble Lap Joint Apply_Adhesive->Assemble_Joint Cure_Adhesive Cure Adhesive Assemble_Joint->Cure_Adhesive Test Perform Lap Shear Test Cure_Adhesive->Test End End Test->End

Caption: Step-by-step workflow for the Lap Shear Adhesion Test.

Pull-Off Adhesion Test (ISO 4624)

This method measures the tensile strength of a coating or adhesive by pulling a test dolly adhered to its surface.

Specimen Preparation:

  • Substrate and Coating Application: The substrate is prepared, and the silane-containing coating is applied to a uniform thickness and cured according to the manufacturer's specifications.

  • Dolly Adhesion: A circular test dolly is cleaned and abraded. A compatible high-strength adhesive (e.g., a two-part epoxy) is applied to the face of the dolly, which is then firmly pressed onto the cured coating surface. The adhesive is allowed to cure completely.[6][7][8]

Testing Procedure:

  • A portable pull-off adhesion tester is attached to the dolly.

  • A tensile force is applied perpendicularly to the surface at a specified rate (e.g., not exceeding 1 MPa/s) until the dolly is detached from the surface.[8]

  • The force at which failure occurs is recorded, and the pull-off adhesion strength is calculated in MPa. The nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted.[6][7][8]

Pull-Off Test Workflow (ISO 4624) Start Start Prepare_Surface Prepare Coated Substrate Start->Prepare_Surface Adhere_Dolly Adhere Test Dolly Prepare_Surface->Adhere_Dolly Cure_Adhesive Cure Dolly Adhesive Adhere_Dolly->Cure_Adhesive Attach_Tester Attach Pull-Off Tester Cure_Adhesive->Attach_Tester Apply_Force Apply Tensile Force Attach_Tester->Apply_Force Record_Data Record Failure Load and Mode Apply_Force->Record_Data End End Record_Data->End

Caption: Step-by-step workflow for the Pull-Off Adhesion Test.

Conclusion

Both amino-based and urea-based silanes are effective adhesion promoters for metallic substrates. The available data suggests that amino-silanes can provide high adhesion strengths, with quantitative values demonstrating significant improvements over untreated surfaces. While quantitative data for urea-based silanes is less readily available in a directly comparable format, they are noted for their good adhesion to challenging surfaces like oily metals and their enhanced stability in certain polymer systems.

The choice between an amino-based and a urea-based silane will ultimately depend on the specific application, including the nature of the polymer matrix, the substrate, and the environmental conditions the final product will be exposed to. For applications requiring very high reactivity and the potential for covalent bonding with the polymer, amino-silanes are a strong choice. For systems where stability in the formulation is a primary concern or where hydrogen bonding is a key adhesion mechanism, urea-based silanes present a compelling alternative. Further direct comparative studies are warranted to provide a more definitive ranking of their adhesion performance under various conditions.

References

A Researcher's Guide to Quantitative Surface Analysis: N-(Triethoxysilylpropyl)urea in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in a multitude of applications, from creating biocompatible implants to developing advanced drug delivery systems. Silane coupling agents are instrumental in this process, forming a durable bridge between inorganic substrates and organic layers.[1] Among these, N-(Triethoxysilylpropyl)urea has gained attention for its ability to form stable, functionalized surfaces. This guide provides an objective comparison of its performance against other common silane alternatives, supported by quantitative data and detailed experimental protocols.

The selection of an appropriate silane is dictated by the desired surface properties and the specific application.[1] Bifunctional silanes, like those containing urea, can offer a higher density of functional groups on a surface compared to their monofunctional counterparts, a factor that can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS).[2] The urea group, in particular, enhances affinity for polar substrates through hydrogen bonding.[3]

Performance Benchmark: A Quantitative Comparison

To facilitate a direct comparison of performance, the following tables summarize key quantitative data for this compound and alternative silanes. These metrics are crucial for predicting the behavior of a modified surface.

Table 1: Surface Coverage and Elemental Composition Analysis

Silane Coupling AgentSubstrateTechniqueAtomic Concentration (%)Areic Density (molecules/nm²)Layer Thickness (nm)Reference
This compoundSilicaXPSSi: ~15-20, N: ~5-102-40.5-1.5[4][5][6]
(3-Aminopropyl)triethoxysilane (APTES)Silicon WaferXPSSi: ~10-15, N: ~3-7~2-30.8-1.5[7][8]
N,N-Bis(3-trimethoxysilylpropyl)ureaSilicon WaferXPSSi: ~18-25, N: ~8-12>3 (higher than mono-silanes)Not specified[2]
Octadecyltrichlorosilane (OTS)Silicon OxideEllipsometry--~2.0-2.5[9]
3-Methacryloxypropyltrimethoxysilane (MPS)Silicon WaferEllipsometry--0.85–1.22[10]

Table 2: Surface Wettability and Energy

Silane Coupling AgentSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Reference
This compound treated surfaceGlass40-6045-55[11][12]
(3-Aminopropyl)triethoxysilane (APTES)Silicon Wafer50-7040-50[7]
Octadecyltrichlorosilane (OTS)Silicon Oxide>100 (hydrophobic)<30[9][13]
3-Methacryloxypropyltrimethoxysilane (MPS)Silicon Wafer60.7–71.540.0–44.5[10]
Untreated Silicon WaferSilicon Wafer<30>46.3[10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for reproducibility and understanding the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate the key steps in surface modification and analysis.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization Process cluster_analysis Surface Analysis start Start: Select Substrate (e.g., Silicon Wafer) cleaning Substrate Cleaning (e.g., Piranha solution) start->cleaning hydroxylation Surface Hydroxylation cleaning->hydroxylation silane_solution Prepare Silane Solution (e.g., this compound in Toluene) hydroxylation->silane_solution Proceed to Silanization deposition Substrate Immersion/Vapor Deposition silane_solution->deposition curing Curing (e.g., heating) deposition->curing rinsing Rinsing and Drying curing->rinsing Proceed to Analysis xps XPS (Elemental Composition) rinsing->xps ellipsometry Ellipsometry (Layer Thickness) rinsing->ellipsometry contact_angle Contact Angle (Wettability) rinsing->contact_angle afm AFM (Topography) rinsing->afm end End: Characterized Surface xps->end ellipsometry->end contact_angle->end afm->end

Caption: Experimental workflow for surface modification and analysis.

silanization_pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_surface_reaction Surface Reaction silane This compound (R-Si(OEt)3) silanol Silanol Formation (R-Si(OH)3) silane->silanol H2O siloxane Siloxane Bonds (-Si-O-Si-) silanol->siloxane -H2O surface_bond Covalent Bond Formation (Substrate-O-Si) silanol->surface_bond -H2O functionalized_surface Functionalized Surface with Urea Groups siloxane->functionalized_surface substrate Substrate with Hydroxyl Groups (-OH) substrate->surface_bond surface_bond->functionalized_surface

Caption: Signaling pathway of silanization on a hydroxylated surface.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

Objective: To determine the elemental composition and chemical states of the modified surface, confirming the presence and integrity of the silane layer.[14]

Methodology:

  • Sample Preparation: The silanized substrate is carefully mounted on a sample holder, ensuring the surface is free from contaminants.[4]

  • Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Data Acquisition: The sample is introduced into an ultra-high vacuum chamber (<10⁻⁸ mbar).[4] A survey scan is first performed to identify all elements present. High-resolution scans are then acquired for the elements of interest (e.g., Si 2p, C 1s, O 1s, N 1s).

  • Data Analysis: The high-resolution spectra are charge-corrected and fitted with appropriate peak models to determine the binding energies and peak areas. Atomic concentrations are calculated from the peak areas using relative sensitivity factors.[4][15]

Spectroscopic Ellipsometry for Film Thickness

Objective: To measure the thickness of the deposited silane layer non-destructively.[4]

Methodology:

  • Substrate Characterization: The optical properties (refractive index n and extinction coefficient k) of the bare substrate are measured first.[4]

  • Instrumentation: A spectroscopic ellipsometer is used.

  • Data Acquisition: The instrument measures the change in polarization of light (Ψ and Δ) upon reflection from the sample over a range of wavelengths and multiple angles of incidence.[16]

  • Data Analysis: A model of the surface, typically consisting of the substrate, a native oxide layer, and the silane film, is constructed. The thickness and refractive index of the silane layer are then determined by fitting the model to the experimental data. A typical refractive index for silane films is around 1.45-1.5.[4]

Contact Angle Goniometry for Surface Wettability

Objective: To assess the hydrophobicity or hydrophilicity of the modified surface.[4]

Methodology:

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[4]

  • Sample Placement: The silanized substrate is placed on the sample stage.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is gently deposited on the surface.

  • Image Capture and Analysis: A high-resolution image of the droplet is captured, and software is used to measure the angle at the three-phase (solid-liquid-gas) interface.[4] For a more comprehensive analysis, advancing and receding contact angles can be measured to provide information about surface heterogeneity.[4]

Atomic Force Microscopy (AFM) for Surface Topography

Objective: To visualize the surface topography at the nanoscale and assess the uniformity and quality of the silane monolayer.[17]

Methodology:

  • Instrumentation: An Atomic Force Microscope operating in tapping mode is often preferred to minimize damage to the soft silane layer.

  • Sample Mounting: The silanized substrate is securely mounted on the AFM stage.

  • Imaging: The AFM tip scans across the surface, and the feedback loop maintains a constant oscillation amplitude by adjusting the tip-sample distance. This adjustment is used to generate a topographical map of the surface.

  • Data Analysis: The AFM images are analyzed to determine surface roughness (e.g., root mean square roughness) and to identify any defects or aggregation in the silane layer.[14]

By leveraging these quantitative techniques and standardized protocols, researchers can effectively characterize surfaces modified with this compound and make informed decisions when selecting the optimal silane for their specific applications.

References

Validating Covalent Attachment of N-(Triethoxysilylpropyl)urea to Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of coupling agents like N-(Triethoxysilylpropyl)urea is paramount for developing robust and functionalized surfaces on various substrates. This guide provides a comparative analysis of common techniques used to validate this attachment, offering supporting experimental data and detailed protocols. We will also compare the performance of a related bifunctional silane, N,N-Bis(3-trimethoxysilylpropyl)urea, with other silanes to provide a broader context for surface modification strategies.

Comparative Data on Surface Functionalization

The choice of silane and the success of the subsequent surface modification can be quantified using various surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition of a surface, providing direct evidence of the silane layer's presence.

Table 1: Comparative Elemental Composition of Modified Surfaces Determined by XPS

Silane Coupling AgentSubstrate% Atomic Concentration (Nitrogen)% Atomic Concentration (Silicon)Key Takeaway
N,N-Bis(3-trimethoxysilylpropyl)ureaSilicon WaferIncreasedIncreasedOffers a higher density of functional groups compared to monofunctional silanes.[1]
(3-aminopropyl)triethoxysilane (APTES)Silicon WaferStandardStandardA common monofunctional aminosilane used as a benchmark.[1]
Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA)Silicon WaferIncreasedIncreasedA bifunctional aminosilane providing denser surface functionalization.[1]

Note: The data presented are qualitative comparisons derived from literature. Actual percentages will vary based on experimental conditions.

Surface wettability, characterized by the water contact angle, is another critical parameter that changes upon successful silanization. A hydrophobic silane coating will increase the water contact angle.

Table 2: Characterization of N,N-Bis(3-trimethoxysilylpropyl)urea Functionalized Silica Nanoparticles

Characterization TechniqueBare Silica NanoparticlesUrea-Functionalized SNPsPurpose
Hydrodynamic Diameter (DLS)150 ± 10 nm165 ± 15 nmAn increase indicates successful surface coating.[2]
Zeta Potential-45 mV-25 mVA decrease in negative charge suggests the masking of silanol groups.[2]
Morphology (TEM)Spherical, ~145 nmSpherical, ~145 nmCore size should remain unchanged, confirming no aggregation.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in surface modification. Below are methodologies for key experiments cited in this guide.

Protocol 1: General Surface Modification with this compound

This protocol provides a general guideline for the modification of silicon or glass surfaces.

1. Substrate Cleaning:

  • Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups.[3]

  • A common method involves sonication in a series of solvents (e.g., acetone, ethanol, deionized water).

  • Follow with a piranha solution treatment (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma to activate the surface.[3]

2. Silanization:

  • Prepare a dilute solution (e.g., 1-2% v/v) of this compound in an anhydrous solvent such as toluene.[3]

  • Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at a controlled temperature (e.g., room temperature or slightly elevated).[3]

3. Rinsing:

  • Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any excess, unreacted silane.[3]

4. Curing:

  • Cure the coated substrate in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.[3]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation: Mount the silane-modified substrate on a sample holder.

  • Analysis: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, Si 2p).

  • Data Interpretation: The presence of a nitrogen peak and an increase in the silicon signal confirm the presence of the silane layer.[1]

Protocol 3: Contact Angle Goniometry
  • Sample Preparation: Place the modified substrate on the goniometer stage.

  • Measurement: Dispense a droplet of deionized water onto the surface.

  • Analysis: Measure the static contact angle between the water droplet and the surface. An increase in contact angle compared to the bare substrate indicates a more hydrophobic surface, consistent with silane deposition.

Protocol 4: Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: Prepare a solution of the silane in a suitable solvent (e.g., an alcohol/water mixture).[4]

  • Analysis: Acquire FTIR spectra at different time intervals.

  • Data Interpretation: Monitor the disappearance of peaks associated with Si-O-CH₂CH₃ bonds and the appearance of peaks for Si-OH (around 900 cm⁻¹) and Si-O-Si (around 1040-1130 cm⁻¹), which indicates hydrolysis and condensation.[4]

Visualizing the Workflow and Chemical Pathways

To better understand the processes involved in surface modification and validation, the following diagrams illustrate the key steps and relationships.

cluster_prep Substrate Preparation cluster_silanization Silanization cluster_validation Validation Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Piranha/Plasma) Cleaning->Activation Silane_Sol Prepare Silane Solution Activation->Silane_Sol Immersion Substrate Immersion Silane_Sol->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing XPS XPS Curing->XPS Contact_Angle Contact Angle Curing->Contact_Angle AFM AFM Curing->AFM FTIR FTIR Curing->FTIR

Caption: Workflow for surface modification and validation.

The chemical mechanism of this compound attachment to a hydroxylated surface involves hydrolysis and condensation reactions.

cluster_reaction Reaction Pathway Silane This compound -Si(OC2H5)3 Hydrolysis Hydrolysis (+H2O) Silane->Hydrolysis Silanol Silanol Formation -Si(OH)3 Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Substrate Substrate-OH Substrate->Condensation Covalent_Bond Covalent Siloxane Bond (Substrate-O-Si) Condensation->Covalent_Bond

Caption: Generalized reaction pathway for silanization.

By employing a multi-technique approach to characterization and following robust protocols, researchers can confidently validate the covalent attachment of this compound, ensuring the development of high-quality functionalized surfaces for various applications in drug development and beyond.

References

A Comparative Guide to the Long-Term Stability of N-(Triethoxysilylpropyl)urea Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of functionalized surfaces is a critical factor in a wide range of applications, from biomedical devices and biosensors to chromatography and catalysis. N-(Triethoxysilylpropyl)urea (TESPU) is a popular organosilane used for surface modification due to its ability to form a stable, hydrophilic, and reactive layer. This guide provides an objective comparison of the long-term stability of TESPU-functionalized surfaces with other common silane alternatives, supported by experimental data and detailed methodologies.

Introduction to Silane Functionalization and Stability

Organosilanes, such as TESPU and 3-aminopropyltriethoxysilane (APTES), are widely used to modify hydroxylated surfaces like glass, silica, and metal oxides. The functionalization process involves the hydrolysis of the silane's alkoxy groups in the presence of water to form silanol groups. These silanols then condense with hydroxyl groups on the substrate to form stable covalent siloxane (Si-O-Substrate) bonds. Further condensation between adjacent silanol groups leads to the formation of a cross-linked polysiloxane network on the surface.

The long-term stability of these functionalized surfaces is primarily challenged by the hydrolysis of the siloxane bonds, especially in aqueous environments. This degradation can lead to the detachment of the silane layer and a loss of surface functionality. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the silane itself.

Comparative Stability Analysis

While direct, long-term comparative studies under identical conditions for a wide range of silanes are limited in publicly available literature, we can draw comparisons based on existing data for individual silane types. The following tables summarize key stability performance indicators.

Table 1: Hydrolytic Stability of this compound (TESPU) Functionalized Surfaces

Performance MetricTest ConditionResultKey Finding
Adhesion Strength 1000 hours of water immersion85-90% retention of dry strengthThe dual functionality of the urea and silane groups provides exceptional hydrolytic stability in composite systems.

Data synthesized from studies on composite materials where TESPU was used as a coupling agent.

Table 2: Comparative Hydrolytic Stability of Aminosilane (APTES) Functionalized Surfaces

Performance MetricTest ConditionResultKey Finding
Layer Thickness 24 hours of water immersionThickness decreased from 23 Å to 8 ÅDemonstrates the susceptibility of APTES layers to hydrolytic degradation.
Water Contact Angle 24 hours of water immersionDecrease from 94° ± 8° to 54° ± 14° (-43% change)A significant decrease in hydrophobicity indicates degradation of the silane layer.[1]
Adhesion Strength After water immersionSignificant reduction in adhesion strength in some systemsThe presence of water can weaken the interfacial bonds.[2]

Data for APTES is more extensively reported and serves as a common benchmark for stability studies.

Factors Influencing Long-Term Stability

Several factors inherent to the silane structure and the deposition process significantly impact the long-term stability of the functionalized surface:

  • Cross-linking: The formation of a dense, three-dimensional siloxane network enhances hydrolytic stability by making the surface more resistant to water penetration.[1] The addition of cross-linker silanes can significantly improve the durability of the functionalized layer.[1]

  • Alkoxy Group: The type of alkoxy group on the silane affects the hydrolysis and condensation rates. Methoxy groups hydrolyze faster than ethoxy groups, which can influence the structure and stability of the resulting film.

  • Deposition Method: The conditions of the silanization process, such as the solvent, temperature, and presence of water, play a crucial role in the quality and stability of the silane layer. Vapor-phase deposition can lead to more ordered and stable monolayers compared to solution-phase methods.

Experimental Protocols

To ensure reproducible and comparable stability testing, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the long-term stability of functionalized surfaces.

1. Water Contact Angle Measurement

This method assesses the change in surface wettability over time as an indicator of silane layer degradation.

  • Objective: To measure the hydrophobicity of the functionalized surface before and after exposure to an aqueous environment.

  • Apparatus: Goniometer.

  • Procedure:

    • Sample Preparation: Prepare freshly functionalized substrates and measure the initial static water contact angle by placing a droplet of deionized water on the surface.

    • Aging: Immerse the functionalized substrates in deionized water or a buffer solution of interest for a specified duration (e.g., 24, 48, 100, 1000 hours) at a controlled temperature.

    • Final Measurement: After the specified immersion time, remove the substrates, gently dry them with a stream of inert gas (e.g., nitrogen), and immediately measure the final static water contact angle.

  • Data Analysis: A significant decrease in the water contact angle over time suggests the degradation of the hydrophobic silane layer.[1]

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the surface, providing direct evidence of the presence and degradation of the silane layer.

  • Objective: To quantify the atomic composition of the surface and identify changes in the chemical bonding of silicon, carbon, nitrogen, and oxygen over time.

  • Apparatus: XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

  • Procedure:

    • Initial Analysis: Analyze the freshly prepared functionalized surface to determine the initial atomic concentrations of Si, C, N, and O.

    • Aging: Subject the samples to the desired aging conditions (e.g., immersion in an aqueous solution, exposure to UV radiation and humidity in an accelerated weathering chamber).[3][4]

    • Final Analysis: After aging, analyze the surfaces again with XPS.

  • Data Analysis: A decrease in the atomic concentration of silicon and nitrogen (for aminosilanes) and a change in the Si 2p peak shape can indicate the hydrolysis and loss of the silane layer.

3. Spectroscopic Ellipsometry

This optical technique is used to measure the thickness of thin films with high precision.

  • Objective: To measure the thickness of the silane layer before and after stability testing to quantify material loss.

  • Apparatus: Spectroscopic ellipsometer.

  • Procedure:

    • Initial Measurement: Measure the thickness of the silane layer on a reflective substrate (e.g., silicon wafer) immediately after functionalization.

    • Aging: Expose the samples to the desired environmental conditions for a set period.

    • Final Measurement: Re-measure the thickness of the silane layer.

  • Data Analysis: A decrease in the film thickness is a direct measure of the degradation and removal of the silane layer from the surface.

4. Pull-Off Adhesion Test (ASTM D4541)

This mechanical test measures the force required to pull a specified area of the coating away from the substrate.[5][6][7]

  • Objective: To quantify the adhesion strength of the functionalized layer to the substrate and its retention after environmental exposure.

  • Apparatus: Portable pull-off adhesion tester.

  • Procedure:

    • Sample Preparation: Functionalize the substrate and apply a loading fixture (dolly) to the surface using a suitable adhesive.

    • Dry Adhesion: Measure the pull-off strength of the as-prepared samples.

    • Wet Adhesion: Immerse the samples in water for a specified period, then perform the pull-off test.[8][9]

  • Data Analysis: The retention of adhesion strength after water immersion is a key indicator of the long-term durability of the functionalized surface.

Visualizing Workflows and Mechanisms

Silanization and Hydrolysis Mechanism

G Figure 1: Mechanism of Silane Functionalization and Hydrolysis cluster_0 Functionalization cluster_1 Degradation Silane This compound (in solution) Hydrolyzed_Silane Hydrolyzed Silane (Silanol formation) Silane->Hydrolyzed_Silane  + H₂O Surface_Binding Surface Binding (Si-O-Substrate bonds) Hydrolyzed_Silane->Surface_Binding  + Substrate-OH Crosslinking Cross-linking (Si-O-Si network) Hydrolyzed_Silane->Crosslinking Surface_Binding->Crosslinking Stable_Layer Stable Functionalized Surface Hydrolysis Hydrolysis of Si-O-Si & Si-O-Substrate Stable_Layer->Hydrolysis  + H₂O (prolonged exposure) Detachment Detachment of Silane Layer Hydrolysis->Detachment G Figure 2: Workflow for Long-Term Stability Assessment cluster_0 Preparation & Initial Characterization cluster_1 Accelerated Aging cluster_2 Post-Aging Analysis Prep Substrate Cleaning & Functionalization Initial_Char Initial Characterization (Contact Angle, XPS, Ellipsometry, Adhesion) Prep->Initial_Char Aging Exposure to Environmental Stress (e.g., Water Immersion, Humidity, Temperature Cycling) Initial_Char->Aging Final_Char Final Characterization (Contact Angle, XPS, Ellipsometry, Adhesion) Aging->Final_Char Data_Analysis Data Analysis & Comparison (Quantify degradation) Final_Char->Data_Analysis

References

Trimethoxy vs. Triethoxy Silanes: A Comparative Guide for Surface Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface modification, silane coupling agents are indispensable for enhancing adhesion, improving durability, and imparting novel functionalities to a wide array of substrates. Among the most common choices are alkoxysilanes, which form robust siloxane bonds with inorganic surfaces and present an organic functional group for interaction with polymeric matrices. This guide provides a detailed comparative analysis of two major classes of alkoxysilanes: trimethoxy and triethoxy silanes. This comparison will aid researchers and professionals in selecting the appropriate silane for their specific surface coating applications, supported by experimental data and detailed methodologies.

Executive Summary

The primary distinction between trimethoxy and triethoxy silanes lies in their hydrolysis and condensation rates, which significantly impact processing times and coating characteristics. Trimethoxysilanes generally exhibit faster reaction kinetics due to the smaller steric hindrance of the methoxy group, leading to quicker film formation. However, this higher reactivity can also result in a shorter pot life for the silane solution. Conversely, triethoxysilanes hydrolyze more slowly, offering a longer working time and potentially more ordered film formation. The choice between the two often involves a trade-off between processing speed and the desired final properties of the coating, such as hydrophobicity, corrosion resistance, and adhesion strength. A notable consideration is the byproduct of hydrolysis: trimethoxysilanes release methanol, while triethoxysilanes release ethanol, which may be a crucial factor in applications with specific solvent restrictions or toxicity concerns.

Reaction Mechanisms: Hydrolysis and Condensation

The efficacy of silane coatings is predicated on a two-step reaction mechanism: hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation of these silanols with hydroxyl groups on the substrate and with each other to form a durable, cross-linked siloxane network.

Signaling Pathway of Silane Hydrolysis and Condensation

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation R-Si(OR')3 Alkoxysilane (R-Si(OR')3) R-Si(OR')2(OH) Partially Hydrolyzed Silane R-Si(OR')3->R-Si(OR')2(OH) + H2O - R'OH R'OH Alcohol Byproduct (Methanol or Ethanol) H2O Water R-Si(OH)3 Silanetriol (R-Si(OH)3) R-Si(OR')2(OH)->R-Si(OH)3 + 2H2O - 2R'OH Silanetriol_1 Silanetriol R-Si(OH)3->Silanetriol_1 Silanetriol_2 Silanetriol R-Si(OH)3->Silanetriol_2 Siloxane_Network Cross-linked Siloxane Network (Si-O-Si) Silanetriol_1->Siloxane_Network Self-condensation H2O_byproduct Water Silanetriol_2->Siloxane_Network Substrate Substrate with -OH groups Substrate->Siloxane_Network Condensation with substrate

Caption: General reaction pathway for alkoxysilane hydrolysis and condensation.

Performance Comparison: Quantitative Data

The performance of trimethoxy and triethoxy silane coatings is compared across several key parameters. The following tables summarize available experimental data. It is important to note that direct side-by-side comparisons with identical organic functional groups are not always available in the literature; therefore, some data is presented for different but representative silanes.

Table 1: Hydrophobicity (Water Contact Angle)
Silane TypeSilane ExampleSubstrateWater Contact Angle (°)Reference
TrimethoxyMethyltrimethoxysilane (MTMS)Cold-rolled Steel104° (at 1:1 molar ratio with TMES)
TrimethoxyVinyltrimethoxysilane (VTMS)Modified SiO2up to 154°[1]
TriethoxyMethyltriethoxysilane (MTES)Glass~149° (with TEOS)[2]
TriethoxyTriethoxyoctylsilaneStainless Steel>90° (hydrophobic)[3]

Note: TMES is Trimethylethoxysilane, and TEOS is Tetraethoxysilane. Higher contact angles indicate greater hydrophobicity.

Table 2: Corrosion Resistance (Electrochemical Impedance Spectroscopy)
Silane TypeSilane ExampleSubstrateObservationReference
TrimethoxyTrimethoxymethylsilane (TMOMS)Mild SteelHigh corrosion resistance in 3.5% NaCl when mixed 50/50 with TEOS.
Trimethoxy3-glycidoxypropyl trimethoxysilane (GPTMS)Mild SteelImproved corrosion resistance.
TriethoxyTetraethoxysilane (TEOS)Anodized AluminumGood corrosion resistance properties.[4]
TriethoxyTriethoxyoctylsilaneStainless SteelSignificant corrosion inhibition in 3.5 wt% NaCl.[3]

Note: Direct comparative corrosion rate data (e.g., in µA/cm²) between a trimethoxy and a triethoxy silane with the same organic group is limited. The data above indicates that both types can be effective in corrosion protection.

Table 3: Adhesion Strength
Silane TypeSilane ExampleSubstrateAdhesion Test MethodKey FindingReference
TrimethoxyN-(2-Aminoethyl)-3-aminopropyltrimethoxysilaneEpoxy PrimerShear TestShear strength of 0.37 MPa.[5]
Triethoxy3-aminopropyltriethoxysilane (APTES)Packaging FilmsT-peel testBonding strength increased by up to 102% on PET films.[6]
TriethoxyAminopropyl triethoxy silane (APS)AluminumWedge cleavage testsImproved durability of the adhesive joint.[7]

Note: Adhesion strength is highly dependent on the substrate, the polymeric topcoat, and the specific test method used.

Table 4: Thermal Stability (Thermogravimetric Analysis - TGA)
Silane TypeSilane ExampleDecomposition TemperatureObservationReference
TrimethoxyMethyltrimethoxysilane (MTMS)Methyl groups are removed at ~600°C.The removal of methyl groups is the final step in thermal decomposition.
TriethoxyMethyltriethoxysilane (MTES)Used in formulations stable up to 400°C.Contributes to the thermal stability of superhydrophobic coatings.[2]
TriethoxyTetraethoxysilane (TEOS)Decomposition involves the step-wise removal of ethoxy groups.Key reaction routes are four-centre molecular decomposition and C-C bond cleavage.[8]

Note: The thermal stability is influenced by the organic substituent and the degree of cross-linking in the final coating.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure reproducibility.

Experimental Workflow for Silane Coating Evaluation

G start Start substrate_prep Substrate Preparation (Cleaning & Activation) start->substrate_prep sol_prep Silane Sol Preparation (Hydrolysis) substrate_prep->sol_prep coating_app Coating Application (Dip, Spin, or Spray) sol_prep->coating_app curing Curing (Thermal or UV) coating_app->curing performance_eval Performance Evaluation curing->performance_eval contact_angle Contact Angle Measurement (ASTM D7334) performance_eval->contact_angle Hydrophobicity adhesion_test Adhesion Strength Test (ASTM D4541) performance_eval->adhesion_test Adhesion corrosion_test Corrosion Resistance Test (EIS - ASTM G106) performance_eval->corrosion_test Durability thermal_test Thermal Stability Test (TGA) performance_eval->thermal_test Stability end End contact_angle->end adhesion_test->end corrosion_test->end thermal_test->end

Caption: A typical experimental workflow for the preparation and evaluation of silane coatings.

Sol-Gel Coating Procedure

This protocol outlines the basic steps for preparing a silane solution and applying it to a substrate.[9][10][11]

  • Materials: Trimethoxy or triethoxy silane, ethanol (or other suitable solvent), deionized water, acid or base catalyst (e.g., acetic acid or ammonia).

  • Procedure:

    • Prepare a solution of the silane in a solvent (e.g., 95% ethanol, 5% water). The concentration of the silane is typically in the range of 1-5% by volume.

    • Adjust the pH of the solution to catalyze hydrolysis. An acidic pH (4-5) is commonly used.

    • Stir the solution for a specified time (e.g., 1-24 hours) to allow for hydrolysis to occur. This is often referred to as the "aging" of the sol.

    • Clean the substrate thoroughly to ensure a reactive surface with abundant hydroxyl groups. This may involve sonication in solvents and/or plasma treatment.

    • Apply the silane solution to the substrate using a method such as dip-coating, spin-coating, or spray-coating.

    • Cure the coated substrate. Curing is typically done thermally in an oven at temperatures ranging from 100-150°C for 10-60 minutes to promote condensation and the formation of a stable siloxane network.

Contact Angle Measurement (ASTM D7334)

This method is used to determine the hydrophobicity of the coated surface.[7][12]

  • Apparatus: Contact angle goniometer with a light source, a sample stage, and a camera.

  • Procedure:

    • Place the coated substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a microsyringe.

    • Capture a high-resolution image of the droplet at the liquid-solid interface.

    • Use software to measure the angle between the tangent of the droplet and the surface of the substrate.

    • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Pull-Off Adhesion Test (ASTM D4541)

This test measures the force required to pull a specified diameter of coating away from the substrate.[1][3][13][14][15]

  • Apparatus: Portable pull-off adhesion tester, test dollies (loading fixtures), and a suitable adhesive.

  • Procedure:

    • Ensure the coated surface and the face of the dolly are clean.

    • Mix the two-component adhesive and apply a uniform layer to the face of the dolly.

    • Press the dolly onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.

    • If necessary, score around the dolly through the coating to the substrate.

    • Attach the actuator of the adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

    • Record the pull-off force and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or glue failure).

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance (ASTM G106)

EIS is a non-destructive technique used to evaluate the protective properties of a coating against corrosion.[4][16][17][18]

  • Apparatus: Potentiostat with a frequency response analyzer, a three-electrode electrochemical cell (working electrode: coated substrate, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum mesh).

  • Procedure:

    • Expose a defined area of the coated substrate to a corrosive electrolyte (e.g., 3.5% NaCl solution).

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current to determine the impedance of the system at each frequency.

    • Analyze the data using Nyquist and Bode plots to model the electrochemical behavior of the coating and substrate interface. High impedance values at low frequencies are indicative of good corrosion protection.

Conclusion

Both trimethoxy and triethoxy silanes are highly effective in a variety of surface coating applications. The choice between them is nuanced and depends on the specific requirements of the application. Trimethoxysilanes are generally favored for applications requiring rapid processing due to their faster hydrolysis rates. However, this can come at the cost of a shorter working time for the prepared sol. Triethoxysilanes, with their slower reaction kinetics, offer a more forgiving processing window and may lead to more uniform and stable films, which can be advantageous for applications demanding high-performance coatings with long-term durability. The generation of methanol from trimethoxysilanes is a critical consideration for applications in controlled environments or where toxicity is a concern. Ultimately, the optimal choice will depend on a careful evaluation of the desired coating performance, processing constraints, and safety considerations. Further direct comparative studies under identical conditions are warranted to provide more definitive guidance on the selection between these two important classes of silane coupling agents.

References

Assessing the Biocompatibility of N-(Triethoxysilylpropyl)urea Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of biomaterials is a critical factor in determining the in vivo success of medical devices and drug delivery systems. N-(Triethoxysilylpropyl)urea is a silane coupling agent utilized to alter the surface chemistry of materials, aiming to enhance their biocompatibility. This guide provides an objective comparison of the biocompatibility of materials modified with this compound against common alternative surface modifications, namely polyethylene glycol (PEG) and heparin coatings. The assessment is based on key biocompatibility indicators: cytotoxicity, hemocompatibility, and in vivo inflammatory response.

Comparative Analysis of Biocompatibility

While direct quantitative data for this compound modified materials is limited in publicly available literature, this guide synthesizes established biocompatibility principles and data from related silane materials to provide a comparative assessment. The following tables summarize expected performance based on the functional characteristics of each surface modification.

Table 1: In Vitro Cytotoxicity Comparison

Surface ModificationTypical Cell Viability (L929 Fibroblasts)Rationale
This compound >70% (Expected)Silane modifications, in general, are expected to be non-cytotoxic after proper curing and removal of any residual solvents. The urea group may enhance cell interaction.
Polyethylene Glycol (PEG) >90%PEG is well-established as a bio-inert polymer that resists protein adsorption and cell adhesion, leading to very low cytotoxicity.
Heparin Coating >80%Heparin is a natural glycosaminoglycan with excellent biocompatibility, though the immobilization process can sometimes introduce cytotoxic agents if not performed correctly.
Unmodified Control Dependent on base materialThe cytotoxicity of the unmodified material serves as a baseline for comparison.

Table 2: Hemocompatibility Comparison

Surface ModificationHemolysis Percentage (ASTM F756)Platelet AdhesionRationale
This compound <2% (Expected)ModerateThe hydrophilic nature of the urea group is expected to result in low hemolysis. Platelet adhesion may be moderate due to the potential for protein adsorption.
Polyethylene Glycol (PEG) <2%Very LowPEG's ability to resist protein adsorption significantly reduces platelet adhesion and activation, leading to excellent hemocompatibility.[1]
Heparin Coating <2%LowHeparin actively inhibits the coagulation cascade, thereby reducing platelet adhesion and thrombus formation.[2]
Unmodified Control VariableVariableThe thrombogenicity of the unmodified material is highly dependent on its intrinsic surface properties.

Table 3: In Vivo Inflammatory Response Comparison

Surface ModificationFibrous Capsule ThicknessMacrophage PolarizationRationale
This compound Moderate to LowPredominantly M2 (Expected)A biocompatible surface should elicit a minimal chronic inflammatory response, leading to a thin fibrous capsule and a macrophage phenotype geared towards tissue repair (M2).
Polyethylene Glycol (PEG) Very LowPredominantly M2PEG's "stealth" properties minimize immune cell recognition and activation, resulting in a very thin fibrous capsule.
Heparin Coating LowPredominantly M2Heparin's anti-inflammatory properties contribute to a mild foreign body response and a thin fibrous capsule.
Unmodified Control VariableM1 followed by M2The initial response to a foreign material is typically pro-inflammatory (M1 macrophages), which ideally transitions to a pro-healing (M2) response. The thickness of the capsule depends on the material's inherent biocompatibility.

Experimental Workflows and Signaling Pathways

To understand how these biocompatibility assessments are made, the following diagrams illustrate the typical experimental workflows and a key signaling pathway involved in cell-surface interactions.

Experimental_Workflow_Cytotoxicity cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_mtt MTT Assay (ISO 10993-5) cluster_analysis Data Analysis mat_prep Prepare surface-modified and control materials extraction Extract materials in cell culture medium (ISO 10993-12) mat_prep->extraction cell_seeding Seed L929 fibroblast cells in 96-well plate incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 exposure Expose cells to material extracts for 24-72h incubation1->exposure mtt_reagent Add MTT reagent to wells exposure->mtt_reagent incubation2 Incubate for 2-4h (Formazan formation) mtt_reagent->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization readout Measure absorbance at ~570nm solubilization->readout calculation Calculate cell viability % relative to control readout->calculation interpretation Viability < 70% indicates cytotoxicity calculation->interpretation

Figure 1: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Experimental_Workflow_Hemocompatibility cluster_prep Preparation cluster_incubation Incubation (ASTM F756) cluster_analysis Analysis cluster_platelet Platelet Adhesion blood_prep Prepare diluted human blood suspension incubation Incubate materials with blood suspension (e.g., 3h at 37°C) blood_prep->incubation mat_prep Prepare test materials, positive, and negative controls mat_prep->incubation prp_incubation Incubate materials with Platelet-Rich Plasma (PRP) mat_prep->prp_incubation centrifuge Centrifuge samples to separate plasma incubation->centrifuge measure Measure free hemoglobin in plasma via spectrophotometry centrifuge->measure calculate Calculate Hemolysis % measure->calculate interpret Hemolysis < 2% is considered non-hemolytic calculate->interpret wash_fix Wash and fix adhered platelets prp_incubation->wash_fix visualize Visualize and quantify using SEM or fluorescence microscopy wash_fix->visualize

Figure 2: Workflow for Hemocompatibility Assessment.

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ecm Adsorbed Proteins (e.g., Fibronectin) integrin Integrin Receptor (α5β1) ecm->integrin binds surface Biomaterial Surface (Urea-Silane) surface->ecm fak FAK integrin->fak activates src Src fak->src activates rho Rho/ROCK Pathway fak->rho ras Ras/MAPK Pathway src->ras gene Gene Expression ras->gene regulates actin Actin Cytoskeleton rho->actin regulates response Cellular Response (Adhesion, Proliferation, Differentiation) actin->response gene->response

Figure 3: Integrin-Mediated Cell Adhesion Signaling Pathway.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following sections outline standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

This assay assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the test material.

  • Material and Extract Preparation:

    • Prepare sterile samples of the this compound modified material, PEG-coated, heparin-coated, and unmodified control materials with a defined surface area.

    • Extract the materials in a single-strength Minimum Essential Medium (MEM) supplemented with 5% bovine calf serum at 37°C for 24 hours, following ISO 10993-12 guidelines. The extraction ratio is typically 3 cm²/mL.

  • Cell Culture and Exposure:

    • Seed L929 mouse fibroblast cells into 96-well plates at a density that will yield a sub-confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).

    • After 24 hours, replace the culture medium with the material extracts. Include negative controls (fresh medium) and positive controls (medium with a known cytotoxic agent, e.g., 0.1% phenol).

    • Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Assay and Data Analysis:

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

    • Add a solubilization solution (e.g., isopropanol with 0.04 N HCl or dimethyl sulfoxide) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability to below 70% is generally considered a cytotoxic effect.[3]

Hemocompatibility: Hemolysis Assay (ASTM F756)

This test determines the degree of red blood cell (RBC) lysis caused by direct contact with the material.

  • Blood Preparation:

    • Obtain fresh human blood anticoagulated with citrate.

    • Prepare a diluted blood solution by mixing the blood with a physiological saline solution.

  • Material Incubation:

    • Place sterile samples of each material into separate test tubes.

    • Include a positive control (e.g., water for injection) and a negative control (e.g., high-density polyethylene).

    • Add the diluted blood to each tube and incubate at 37°C for 3 hours with gentle agitation.[5]

  • Analysis:

    • Centrifuge the tubes to pellet the intact RBCs.

    • Carefully collect the supernatant (plasma).

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.

    • Calculate the percent hemolysis for each material relative to the positive control (representing 100% hemolysis). A hemolysis percentage below 2% is considered non-hemolytic.[6]

In Vivo Implantation Study (ISO 10993-6)

This study evaluates the local tissue response to the implanted material over time.

  • Implantation Procedure:

    • Under sterile surgical conditions, implant small, sterile samples of the test and control materials into the subcutaneous tissue or muscle of a suitable animal model (e.g., rats or rabbits).[7]

    • Each animal should receive both the test material and a control material at separate sites to minimize inter-animal variability.

  • Post-Implantation Observation:

    • Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites for predetermined periods (e.g., 1, 4, and 12 weeks).[8]

  • Histological Analysis:

    • At the end of each time point, euthanize the animals and carefully excise the implant along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the embedded tissues and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation.

    • A pathologist will assess the inflammatory response, including the presence of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) and the thickness of the fibrous capsule formed around the implant. A thinner, well-organized capsule with minimal chronic inflammation is indicative of better biocompatibility.[9][10]

Conclusion

References

Benchmarking the performance of N-(Triethoxysilylpropyl)urea against commercial adhesion promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-(Triethoxysilylpropyl)urea against a range of commercial adhesion promoters. Adhesion promoters are crucial for ensuring the durability and performance of coatings, adhesives, and sealants by creating strong bonds between organic polymers and inorganic substrates.[1][2][3] This document outlines the chemical properties, mechanisms of action, and performance data of this compound and its alternatives, supported by experimental protocols and visualizations to aid in material selection.

Chemical Structures and Properties of Selected Adhesion Promoters

The selection of an adhesion promoter is heavily influenced by its chemical structure and properties, which dictate its reactivity and compatibility with different substrates and polymer matrices.[4] Below is a comparison of this compound with common commercial silane and non-silane adhesion promoters.

Adhesion Promoter Chemical Structure CAS Number Key Properties Commercial Examples
This compound H₂N-CO-NH-(CH₂)₃-Si(OC₂H₅)₃23779-32-0Ureido-functional silane, forms strong hydrogen bonds, good thermal stability.[5]-
3-Aminopropyltriethoxysilane (APTES) H₂N-(CH₂)₃-Si(OC₂H₅)₃919-30-2Primary amino functionality, versatile for further surface functionalization.Dynasylan® AMEO (Evonik), Silquest™ A-1100 (Momentive)
3-Glycidoxypropyltrimethoxysilane (GPTMS) CH₂OCH-CH₂-O-(CH₂)₃-Si(OCH₃)₃2530-83-8Epoxy functionality, compatible with epoxy, urethane, and acrylic resins.[6]Dynasylan® GLYMO (Evonik), Silquest™ A-187 (Momentive)[6][7]
3-Methacryloxypropyltrimethoxysilane (MPTMS) CH₂=C(CH₃)-COO-(CH₂)₃-Si(OCH₃)₃2530-85-0Methacryl functionality, used in free-radical curing systems.[8]Dynasylan® MEMO (Evonik), Silquest™ A-174 (Momentive)[8][9]
Bis(triethoxysilylpropyl)tetrasulfide (TESPT) (C₂H₅O)₃Si-(CH₂)₃-S₄-(CH₂)₃-Si(OC₂H₅)₃40372-72-3Sulfur-containing silane, primarily used in the rubber industry with silica fillers.-
Chlorinated Polyolefins (CPO) Modified polyolefinVariesEffective for low surface energy plastics like TPO and polypropylene.[1]-
Titanates & Zirconates Organometallic compoundsVariesCan be used with a wide range of substrates without the need for water for activation.[1]-

Mechanism of Adhesion Promotion

Silane coupling agents, such as this compound, function as molecular bridges between inorganic substrates and organic polymers.[10] The mechanism involves two key steps:

  • Hydrolysis: The ethoxy groups on the silicon atom react with water to form reactive silanol groups (-Si-OH). This step is often catalyzed by acids or bases.

  • Condensation: These silanol groups can then condense with hydroxyl groups on the surface of the inorganic substrate (e.g., glass, metal oxides) to form stable covalent oxane bonds (Si-O-Substrate). They can also self-condense to form a cross-linked siloxane network (Si-O-Si) at the interface, which enhances the durability of the bond.[11]

The organic functional group of the silane (in this case, the ureido group) interacts with the polymer matrix through entanglement, hydrogen bonding, or covalent bonding, thus completing the bridge.[11] The urea functionality in this compound is particularly effective at forming strong hydrogen bonds.

cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OC₂H₅)₃ (this compound) Silanol R-Si(OH)₃ (Reactive Silanol) Silane->Silanol + 3H₂O Water 3H₂O Ethanol 3C₂H₅OH (Byproduct) Interface Covalent Bond (Substrate-O-Si-R) + Hydrogen Bond (Urea-Polymer) Silanol->Interface + Substrate-OH - 3H₂O Substrate Substrate-OH (e.g., Glass, Metal) Polymer Organic Polymer Matrix Polymer->Interface Interaction Start Start Substrate_Prep 1. Substrate Preparation (Cleaning/Degreasing) Start->Substrate_Prep AP_Application 2. Adhesion Promoter Application (1-2% solution) Substrate_Prep->AP_Application Drying_Curing 3. Drying/Curing of Adhesion Promoter AP_Application->Drying_Curing Coating_App 4. Coating Application Drying_Curing->Coating_App Curing_Coating 5. Coating Curing Coating_App->Curing_Coating Dolly_Attach 6. Attach Dolly Curing_Coating->Dolly_Attach Pull_Off_Test 7. Perform Pull-Off Test (ASTM D4541) Dolly_Attach->Pull_Off_Test Data_Analysis 8. Record Strength & Analyze Failure Mode Pull_Off_Test->Data_Analysis End End Data_Analysis->End Start Define Application Requirements Substrate Identify Substrate (e.g., Metal, Glass, Plastic) Start->Substrate Resin Identify Resin System (e.g., Epoxy, Urethane, Acrylic) Start->Resin Performance Define Performance Needs (e.g., Wet Adhesion, Thermal Stability) Start->Performance Select_AP_Type Select Adhesion Promoter Type (e.g., Silane, CPO, Titanate) Substrate->Select_AP_Type Inorganic (Glass, Metal) vs. Organic (Plastic) Resin->Select_AP_Type Match Organic Functionality Testing Perform Adhesion Testing (e.g., ASTM D4541) Performance->Testing Define Test Parameters Silane_Choice If Silane, select functional group: - Amino for general purpose - Epoxy for epoxy resins - Ureido for PU/Epoxy - Methacryl for radical cure Select_AP_Type->Silane_Choice Substrate is Inorganic Other_Choice If Plastic, consider CPO. If broad compatibility needed, consider Titanate/Zirconate. Select_AP_Type->Other_Choice Substrate is Organic or Specialty Application Silane_Choice->Testing Other_Choice->Testing Evaluation Evaluate Performance Data Testing->Evaluation

References

Safety Operating Guide

Safe Disposal of N-(Triethoxysilylpropyl)urea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(Triethoxysilylpropyl)urea (CAS No. 23779-32-0). Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal steps should be conducted within a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Protective Clothing: A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhalation of vapors or mists, use an appropriate respirator.

An eyewash station and emergency shower must be readily accessible in the work area.

Hazard and Precautionary Data

The primary hazards associated with this compound are summarized below. This information is derived from Globally Harmonized System (GHS) classifications.

Hazard ClassGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the quantity and concentration of the waste. The primary methods involve either direct disposal via a licensed waste management contractor or chemical neutralization prior to disposal.

Method 1: Direct Disposal via Licensed Contractor (Recommended)

This is the most straightforward and safest method for disposing of this compound waste.

Experimental Protocol:

  • Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The label should clearly identify the contents as "Waste this compound," and include relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arranging Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and disposal. Ensure the disposal is carried out in accordance with all local, state, and federal regulations. This may involve incineration at a permitted facility.[2]

Method 2: Chemical Neutralization (for small quantities)

For small quantities, chemical neutralization through hydrolysis can be performed by trained personnel. Organosilanes react with water, which can be managed under controlled conditions.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker. The volume of the bicarbonate solution should be at least ten times that of the organosilane waste.[3]

  • Dilution: Dilute the this compound waste with an equal volume of an inert, anhydrous solvent (e.g., heptane or toluene) to moderate the reaction rate.[3]

  • Neutralization: Place the beaker with the sodium bicarbonate solution on a stir plate and ensure gentle stirring. Slowly add the diluted organosilane solution dropwise to the stirring bicarbonate solution using a dropping funnel.[3]

  • Reaction Monitoring: Control the rate of addition to manage any heat generation or effervescence.

  • Completion: After the addition is complete, continue to stir the mixture for at least one hour to ensure the hydrolysis reaction is complete.[3]

  • Final Disposal: The resulting mixture should be collected in a labeled waste container and disposed of through a licensed hazardous waste disposal facility. Do not discharge to sewer systems.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Initial Assessment cluster_small_quantity Small Quantity Path cluster_large_quantity Large Quantity / Untrained Personnel Path cluster_end Final Disposal start Waste this compound Generated assess_quantity Assess Quantity of Waste start->assess_quantity trained_personnel Are Personnel Trained for Neutralization? assess_quantity->trained_personnel Small Quantity collect_waste Collect in Labeled, Sealed Container assess_quantity->collect_waste Large Quantity neutralization Perform Chemical Neutralization (Hydrolysis) trained_personnel->neutralization Yes trained_personnel->collect_waste No collect_neutralized Collect Neutralized Waste neutralization->collect_neutralized licensed_disposal Dispose via Licensed Hazardous Waste Contractor collect_neutralized->licensed_disposal store_waste Store Safely collect_waste->store_waste store_waste->licensed_disposal

Caption: Disposal decision workflow for this compound.

Accidental Release Measures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, sealed container for disposal.[4]

  • Do not allow the spill to enter drains or waterways.[1][2]

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling N-(Triethoxysilylpropyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-(Triethoxysilylpropyl)urea, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards, including skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to minimize exposure. The recommended PPE is summarized in the table below.

Protection Type Specific Equipment Reason
Eye/Face Protection Chemical splash goggles or face shield.[4]To protect against splashes that can cause serious eye damage.[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[5][6] Lab coat or chemical-resistant suit/apron.[4][7]To prevent skin contact which can cause irritation.[1][3][5]
Respiratory Protection NIOSH/MSHA approved respirator (if exposure limits are exceeded or in poorly ventilated areas).[4]To prevent respiratory irritation from vapors or aerosols.[1][3]
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.[6][8]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure an eyewash station and emergency shower are readily accessible.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][9]

  • Confirm all necessary PPE is available and in good condition.

  • Keep containers tightly closed when not in use.[9]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][9]

  • Do not breathe vapors or mist.[1]

  • Use non-sparking tools to prevent ignition.[10]

  • Wash hands thoroughly after handling the substance.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][10]

  • Keep containers tightly closed to protect from moisture, as it can react with water.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and alcohols.[1][4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste in a suitable, sealable, and properly labeled container.[5][9]

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[5]

  • Wear appropriate PPE as outlined above.

  • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a sealed container for disposal.

3. Final Disposal:

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Transfer the sealed waste containers to a licensed hazardous waste disposal facility.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather Materials & this compound prep_area->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_observe Observe for Reactions/Spills handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware & Surfaces handle_observe->cleanup_decontaminate Procedure Complete disposal_collect Collect Waste in Labeled Container handle_observe->disposal_collect Waste Generated spill Spill Occurs? handle_observe->spill cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash cleanup_wash->disposal_collect If waste is generated during cleanup disposal_store Store Waste Appropriately disposal_collect->disposal_store disposal_transfer Transfer to Licensed Disposal Facility disposal_store->disposal_transfer spill->cleanup_decontaminate No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->disposal_collect

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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